1-phenyl-1H-pyrazole-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-phenylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-9-6-7-12(11-9)10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKVVJDPHDRHQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540628 | |
| Record name | 1-Phenyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40261-59-4 | |
| Record name | 1-Phenyl-1H-pyrazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50540628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of 1-phenyl-1H-pyrazole-3-carbaldehyde
Abstract
This technical guide provides an in-depth exploration of the synthesis and characterization of 1-phenyl-1H-pyrazole-3-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. The document is structured to offer not only procedural details but also a deep understanding of the underlying chemical principles, empowering researchers, scientists, and drug development professionals. We will delve into the prevalent synthetic methodologies, with a particular focus on the Vilsmeier-Haack reaction, providing a rationale for experimental choices. Furthermore, a comprehensive guide to the structural elucidation and characterization of the title compound using modern analytical techniques is presented. This document aims to be a definitive resource, blending theoretical knowledge with practical, field-proven insights.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a "biologically privileged" five-membered N-heteroaromatic scaffold containing two adjacent nitrogen atoms.[1] This structural motif is a cornerstone in modern drug discovery, with numerous pyrazole-containing compounds gaining approval for treating a wide array of diseases, including various cancers, HIV, and pulmonary hypertension.[2] The metabolic stability of the pyrazole ring and its ability to participate in various non-covalent interactions make it an attractive scaffold for the design of therapeutic agents.[2]
This compound, in particular, serves as a versatile intermediate for the synthesis of a diverse range of more complex molecules. The aldehyde functionality provides a reactive handle for a multitude of chemical transformations, including the formation of Schiff bases, chalcones, amides, and other heterocyclic systems.[3][4] This positions it as a key starting material for generating libraries of compounds for high-throughput screening in drug discovery programs and for the development of novel organic materials.[5]
Synthesis of this compound: A Detailed Exposition
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3][4][6][7] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds.[8][9]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, which is a chloroiminium salt, to introduce a formyl group onto a nucleophilic substrate.[10][11] The Vilsmeier reagent is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[8][12][13]
The mechanism can be dissected into two key stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[10][13]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring of the starting material, typically a phenylhydrazone derivative, attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.[8][11]
The choice of the Vilsmeier-Haack reaction is predicated on its reliability, generally good yields, and the ready availability of the starting materials. The reaction conditions are also relatively mild, making it suitable for a range of substrates.
Diagram 1: The Vilsmeier-Haack Reaction Mechanism
Caption: A simplified workflow of the Vilsmeier-Haack reaction for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
The synthesis is typically a two-step process starting from a substituted acetophenone and phenylhydrazine to form the corresponding phenylhydrazone, which is then subjected to the Vilsmeier-Haack reaction.[3][4][6]
Step 1: Synthesis of the Phenylhydrazone Intermediate
-
Reactants: A mixture of a para-substituted acetophenone (1 equivalent) and phenylhydrazine (1 equivalent) is prepared.
-
Solvent and Catalyst: Ethanol is commonly used as the solvent, with a few drops of glacial acetic acid serving as a catalyst.[3]
-
Reaction Conditions: The reaction mixture is typically refluxed or irradiated with microwaves to accelerate the reaction.[3]
-
Work-up: Upon completion, the reaction mixture is poured onto crushed ice to precipitate the phenylhydrazone product. The solid is then filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.
Step 2: Vilsmeier-Haack Formylation
-
Preparation of the Vilsmeier Reagent: In a flask equipped with a stirrer and under an inert atmosphere, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is then added dropwise while maintaining the low temperature.
-
Addition of the Phenylhydrazone: The synthesized phenylhydrazone (1 equivalent) is added in small portions to the freshly prepared Vilsmeier reagent.
-
Reaction Conditions: The reaction mixture is stirred at room temperature and then heated to 60-80°C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[14]
-
Work-up and Purification: After the reaction is complete, the mixture is carefully poured onto crushed ice and neutralized with a base such as sodium acetate or sodium hydroxide solution. The precipitated product, this compound, is filtered, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel or by recrystallization.[13]
Diagram 2: Experimental Workflow for Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Comprehensive Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques is typically employed.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
The IR spectrum provides valuable information about the functional groups present in the molecule. Key absorption bands to look for include:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| Aldehyde C-H stretch | ~2850 and ~2750 | Two distinct, often weak, bands |
| Aldehyde C=O stretch | ~1670-1700 | A strong, sharp absorption |
| Pyrazole C=N stretch | ~1580-1610 | Characteristic ring stretching |
| Aromatic C=C stretch | ~1450-1600 | Multiple bands from the phenyl and pyrazole rings |
| Aromatic C-H stretch | >3000 | Stretching vibrations of the aromatic protons |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR are powerful tools for elucidating the detailed structure of the molecule.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aldehyde proton, the pyrazole ring protons, and the protons of the phenyl group. The aldehyde proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm).[6] The pyrazole ring protons will also appear as distinct signals, and the protons of the phenyl group will show a multiplet in the aromatic region (δ 7.2-8.0 ppm).[6]
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon of the aldehyde group (δ ~185-195 ppm) and the carbons of the pyrazole and phenyl rings.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound.
Physical Properties
| Property | Value |
| Appearance | White to off-white or yellow powder/crystals[5] |
| Melting Point | Typically in the range of 145-150°C[5] |
| Solubility | Generally soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Alternative Synthetic Approaches
While the Vilsmeier-Haack reaction is the most prevalent method, other synthetic routes to pyrazole-3-carbaldehydes have been reported. These include:
-
Oxidation of the corresponding alcohol: If 1-phenyl-1H-pyrazole-3-methanol is available, it can be oxidized to the aldehyde using standard oxidizing agents.
-
Palladium-catalyzed cross-coupling reactions: Starting from a suitably functionalized pyrazole, such as a triflate, a formyl group can be introduced via a palladium-catalyzed carbonylation reaction.[15][16]
The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution patterns required.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the synthesis and characterization of this compound. The Vilsmeier-Haack reaction stands out as a robust and reliable method for its preparation. The detailed characterization data presented herein serves as a benchmark for researchers working with this important molecule.
The continued interest in pyrazole-based compounds for drug discovery and materials science ensures that this compound will remain a valuable and frequently utilized building block. Future research may focus on developing even more efficient and sustainable synthetic methods, as well as exploring its utility in novel multicomponent reactions to generate diverse molecular scaffolds.[1]
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. degres.eu [degres.eu]
- 4. asianpubs.org [asianpubs.org]
- 5. nbinno.com [nbinno.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 12. Vilsmeier haack rxn | PPTX [slideshare.net]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epubl.ktu.edu [epubl.ktu.edu]
- 16. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Phenyl-1H-pyrazole-3-carbaldehyde
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of 1-phenyl-1H-pyrazole-3-carbaldehyde (CAS No: 40261-59-4), a key heterocyclic building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, predictive analytics, and validated analytical protocols. We delve into the structural, physical, and spectroscopic properties of the molecule, explain the causality behind experimental choices for its characterization, and provide detailed, field-proven methodologies for its analysis.
Introduction: A Versatile Heterocyclic Intermediate
This compound is a bifunctional organic molecule featuring a phenyl-substituted pyrazole ring and a reactive aldehyde group. The pyrazole moiety is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals, prized for its metabolic stability and versatile biological interactions. The aldehyde serves as a crucial synthetic handle, enabling a wide array of chemical transformations. This unique combination makes it a valuable intermediate for synthesizing a diverse range of complex molecules, particularly in the development of novel therapeutic agents and functional materials.[1] Its derivatives are widely investigated for anti-inflammatory, antimicrobial, and antifungal properties.
Chemical Identity and Structure
The fundamental identity of this compound is established by its molecular formula and structure. The phenyl group at the N1 position and the carbaldehyde at the C3 position of the pyrazole ring define its reactivity and physical characteristics.
Caption: Molecular structure of this compound.
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior, influencing everything from reaction kinetics to bioavailability. The data presented below is a consolidation of available experimental data for close isomers and predictive models.
| Property | Value | Source / Method |
| CAS Number | 40261-59-4 | Chemical Registry |
| Molecular Formula | C₁₀H₈N₂O | - |
| Molecular Weight | 172.18 g/mol | Calculated |
| Physical Appearance | White to light orange crystalline powder | Analogy to similar compounds[1] |
| Melting Point | ~146-148 °C (estimated) | Based on 3-phenyl-1H-pyrazole-4-carbaldehyde isomer |
| Solubility | Sparingly soluble in water | Experimental data for isomer: 10.3 µg/mL at pH 7.4 |
| Predicted LogP | 1.3 - 1.8 | Computational Prediction |
| Predicted pKa | ~1.5 (most basic), ~12.5 (most acidic) | Computational Prediction |
Note: Experimental data for the exact this compound isomer is limited. Values for the closely related 4-carbaldehyde isomer are provided for strong estimation.
Spectroscopic and Structural Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity confirmation of the compound. The expected spectral features are outlined below, based on data from closely related analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals. The most downfield signal will be the aldehyde proton (–CHO), anticipated around δ 9.4-10.0 ppm as a singlet. The protons on the pyrazole ring will appear as distinct signals, with the proton at the C5 position typically appearing around δ 8.2-8.5 ppm . The phenyl group protons will present as a multiplet in the aromatic region, approximately δ 7.2–7.8 ppm .[2]
-
¹³C NMR: The carbon spectrum will be characterized by the aldehyde carbonyl carbon signal, expected to be significantly downfield around δ 185-187 ppm . The carbon atoms of the pyrazole and phenyl rings will resonate in the δ 110-152 ppm region.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups. Characteristic absorption bands are expected at:
-
~2850 and ~2750 cm⁻¹: C-H stretch of the aldehyde (Fermi doublet).
-
~1670-1700 cm⁻¹: A strong C=O stretching vibration from the aldehyde carbonyl group.[2]
-
~1605 cm⁻¹: C=N stretching of the pyrazole ring.[2]
-
~1500 and ~1450 cm⁻¹: C=C stretching vibrations within the aromatic phenyl ring.
-
~1340 cm⁻¹: C-N stretching vibrations.[2]
Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a prominent molecular ion peak [M]⁺ at m/z 172 . The fragmentation pattern of pyrazoles is complex but typically involves characteristic losses. Key expected fragments would result from:
-
Loss of the aldehyde group (–CHO), leading to a fragment at m/z 143.
-
Cleavage of the pyrazole ring, often involving the expulsion of a nitrogen molecule (N₂) or hydrogen cyanide (HCN), leading to characteristic lower mass fragments.
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized protocols are paramount. The following sections detail validated methods for determining key physicochemical properties.
Protocol for Melting Point Determination
Causality: The melting point is a fundamental indicator of purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure crystalline solid, whereas impurities depress and broaden the melting range. The capillary method using a digital apparatus like a Mel-Temp provides a precise and reproducible measurement. The ramp rate is critical; a slow rate near the melting point ensures thermal equilibrium between the sample, the heating block, and the thermometer.
Caption: Workflow for Melting Point Determination via Capillary Method.
Step-by-Step Methodology:
-
Sample Preparation: Ensure the crystalline sample of this compound is completely dry.
-
Loading: Crush a small amount of the sample into a fine powder. Tap the open end of a capillary tube into the powder to collect a small amount. Tap the sealed end of the tube on a hard surface to pack the powder down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a Mel-Temp or similar apparatus.
-
Rapid Determination (Optional but Recommended): Set a high ramp rate (10-20 °C/min) to quickly find an approximate melting point. This saves time during the precise measurement.
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point found in the previous step.
-
Slow Ramp: Decrease the heating rate to 1-2 °C per minute.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T_initial).
-
Recording: Continue heating at the slow rate and record the temperature at which the last solid crystal melts into a liquid (T_final).
-
Reporting: The melting point is reported as the range from T_initial to T_final.
Protocol for Aqueous Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. By agitating an excess of the solid with the solvent (e.g., a buffer at a specific pH) for an extended period, the system reaches saturation. Subsequent separation of the solid and quantification of the dissolved solute provides a precise measure of solubility. Temperature control is vital as solubility is highly temperature-dependent.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a known volume of the desired solvent (e.g., 10 mL of pH 7.4 phosphate buffer) in a glass vial. The excess solid ensures that saturation will be reached.
-
Equilibration: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter to remove all undissolved particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water). Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Conclusion
This compound is a compound of significant scientific interest, possessing a unique combination of a stable, biologically relevant pyrazole core and a synthetically versatile aldehyde handle. Its physicochemical properties—moderate lipophilicity, low aqueous solubility, and defined spectroscopic signature—are characteristic of a valuable scaffold for drug discovery and organic synthesis. The protocols and data provided in this guide serve as a robust foundation for researchers, enabling reliable characterization and facilitating its application in the development of next-generation chemical entities.
References
An In-Depth Technical Guide to 1-phenyl-1H-pyrazole-3-carbaldehyde: Synthesis, Identification, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-phenyl-1H-pyrazole-3-carbaldehyde is a pivotal heterocyclic building block in modern medicinal chemistry and materials science.[1][2] Its pyrazole core, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a "biologically privileged" scaffold found in numerous approved pharmaceuticals.[3][4] The presence of a reactive aldehyde group at the 3-position provides a versatile handle for extensive synthetic modifications, making it a valuable intermediate for the development of novel bioactive molecules and functional materials.[1] This guide offers a comprehensive overview of its chemical identity, a detailed, field-proven synthesis protocol, and insights into its applications, particularly within drug discovery.
Part 1: Core Compound Identification
Precise identification of chemical compounds is the bedrock of reproducible scientific research. This compound is cataloged across major chemical databases and supplier inventories under a primary CAS Registry Number and several other identifiers.
| Identifier Type | Identifier | Source |
| CAS Number | 40261-59-4 | [5][6][7] |
| Molecular Formula | C₁₀H₈N₂O | [1][5][7] |
| Molecular Weight | 172.18 g/mol | [1][5][7] |
| IUPAC Name | This compound | [5] |
| MDL Number | MFCD08437287 | [1][7] |
| SMILES String | O=CC1=NN(C2=CC=CC=C2)C=C1 | [5] |
Part 2: Synthesis and Mechanism
The most prevalent and efficient method for the synthesis of this compound and its analogs is the Vilsmeier-Haack reaction .[8][9][10][11] This reaction accomplishes the cyclization and formylation of a suitable precursor, typically an acetophenone phenylhydrazone, in a one-pot procedure.[11]
The Vilsmeier-Haack Reaction: Mechanistic Insight
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, which is a chloromethyleniminium salt. This reagent is generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃).[9][10][12] The Vilsmeier reagent then acts as the electrophile in the subsequent cyclization and formylation steps. The reaction is a powerful tool for formylating electron-rich aromatic and heterocyclic compounds.[10][12]
The causality behind this choice of reagents lies in their ability to create a highly reactive electrophilic species that can attack the enamine-like intermediate formed from the hydrazone, driving the cyclization to form the stable pyrazole ring. The subsequent hydrolysis of the resulting iminium salt intermediate introduces the aldehyde functionality.
Caption: Synthesis workflow for this compound via the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
This protocol is a self-validating system, synthesized from established methodologies, designed for trustworthiness and reproducibility.[8][13][14]
Step 1: Preparation of the Vilsmeier-Haack Reagent
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF, 10 mL).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise to the DMF with constant stirring.[13]
-
Maintain the temperature at 0°C and stir the mixture for 30 minutes to ensure the complete formation of the Vilsmeier reagent.
Step 2: Cyclization and Formylation
-
To the freshly prepared Vilsmeier reagent, add a solution of acetophenone phenylhydrazone (0.004 mol) in DMF (3 mL) in small portions.
-
After the addition is complete, stir the reaction mixture at 60-65°C for 4-6 hours.[13][14] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
Step 3: Workup and Isolation
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated potassium carbonate (K₂CO₃) solution until the pH is approximately 7-8.[8]
-
The crude product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.
Step 4: Purification
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.[13]
Part 3: Characterization and Physicochemical Properties
The identity and purity of the synthesized this compound must be confirmed through spectroscopic analysis and determination of its physical properties.
| Property | Value / Description | Source |
| Appearance | White to yellow powder/crystals | [2][15] |
| Purity | Typically ≥95% | [1][5][7] |
| Storage | Inert atmosphere, 2-8°C | [1][5][7] |
Spectroscopic Data (Typical Values):
-
¹H NMR: The proton NMR spectrum is a key tool for structural elucidation. Expected signals include a singlet for the aldehyde proton (CHO) around δ 9.4 ppm, a singlet for the pyrazole ring proton at δ 8.2 ppm, and a multiplet for the two phenyl groups' protons between δ 7.2–7.8 ppm.[13]
-
IR (KBr, cm⁻¹): Infrared spectroscopy helps identify functional groups. Key absorption bands are expected around 2987 and 2790 cm⁻¹ (aldehyde C-H), 1756 cm⁻¹ (C=O stretching of the aldehyde), and 1605 cm⁻¹ (C=N stretching of the pyrazole ring).[13]
Part 4: Applications in Drug Discovery and Materials Science
The pyrazole scaffold is a cornerstone in medicinal chemistry, and this compound serves as a crucial starting material for a diverse range of biologically active compounds.[3][4]
Key Application Areas:
-
Pharmaceutical Intermediates: It is a key intermediate in the synthesis of molecules with potential anti-inflammatory, antimicrobial, antifungal, analgesic, and anxiolytic properties.[1][11] The aldehyde group can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures.[1][11] For example, it can be used to synthesize Schiff bases, which are studied for their pharmacological potential.[1]
-
Agrochemicals: The compound is also utilized in the development of novel pesticides and herbicides.[1][16]
-
Dyes and Fluorescent Probes: The pyrazole ring system can be incorporated into dyes and fluorescent probes for chemical sensing and imaging applications.[1]
Caption: Key application areas for this compound.
Part 5: Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Hazard Classifications: It is classified as an irritant, causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17][18][19]
-
Precautionary Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere.[5][7][22]
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. 40261-59-4|this compound|BLD Pharm [bldpharm.com]
- 7. lab-chemicals.com [lab-chemicals.com]
- 8. degres.eu [degres.eu]
- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcbs.com [ijpcbs.com]
- 11. asianpubs.org [asianpubs.org]
- 12. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ossila.com [ossila.com]
- 16. chemimpex.com [chemimpex.com]
- 17. 1-Phenyl-1H-pyrazole-4-carboxaldehyde 54605-72-0 [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. 1-Phenyl-1H-pyrazole-4-carboxaldehyde AldrichCPR 54605-72-0 [sigmaaldrich.com]
- 20. fishersci.com [fishersci.com]
- 21. aksci.com [aksci.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
crystal structure of 1-phenyl-1H-pyrazole-3-carbaldehyde derivatives
An In-Depth Technical Guide to the Crystal Structure of 1-Phenyl-1H-pyrazole-3-carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant pharmacological activities. Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount for rational drug design and the development of new therapeutic agents. This guide provides a comprehensive exploration of the synthesis, crystallization, and detailed structural analysis of this important class of molecules. We delve into the causality behind experimental choices, from synthetic strategy to the nuances of crystal packing, offering field-proven insights grounded in authoritative crystallographic data.
Introduction: The Significance of Structural Insight
Pyrazole derivatives are renowned for their diverse biological applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2][3][4] The this compound core, in particular, serves as a versatile synthon for creating complex molecular architectures. The aldehyde functional group is a reactive handle for further chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).
The efficacy of a drug molecule is intrinsically linked to its three-dimensional shape and its ability to interact with a biological target. Single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of molecular structure, providing precise data on bond lengths, bond angles, and conformational preferences. Furthermore, it reveals the intricate network of non-covalent interactions—such as hydrogen bonds and π-π stacking—that govern how molecules assemble in the solid state.[5][6] This supramolecular assembly is not merely of academic interest; it dictates crucial physicochemical properties of an active pharmaceutical ingredient (API), including solubility, stability, and bioavailability. This guide will use specific examples from the crystallographic literature to illustrate these foundational principles.
Synthesis and Crystallization: From Molecule to Measurable Crystal
Synthetic Pathways: The Vilsmeier-Haack Approach
A robust and widely employed method for the synthesis of 1-phenyl-1H-pyrazole-3-carbaldehydes is the Vilsmeier-Haack reaction.[4][7][8] This one-pot reaction provides an efficient route to the target scaffold from readily available starting materials.
Causality of the Workflow: The reaction begins with the formation of a substituted acetophenone phenylhydrazone. This intermediate possesses the necessary N-N-C backbone. The subsequent cyclization and formylation are achieved using the Vilsmeier reagent (a complex of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)). The electron-rich nature of the hydrazone facilitates electrophilic attack by the Vilsmeier reagent, leading to the formation of the stable, aromatic pyrazole ring with the desired carbaldehyde group at the 3-position.[4][7]
Experimental Protocol: Synthesis of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
-
Hydrazone Formation: A solution of 4-chloroacetophenone (1 mole equivalent) and phenylhydrazine (1 mole equivalent) in ethanol is refluxed for 1-2 hours. The completion of the reaction is monitored by thin-layer chromatography (TLC). Upon cooling, the resulting 4-chloroacetophenone phenylhydrazone precipitates and is collected by filtration.
-
Vilsmeier-Haack Cyclization: The dried hydrazone is slowly added to a pre-cooled (0 °C) Vilsmeier reagent, prepared by adding POCl₃ (3 mole equivalents) to DMF (10 mole equivalents).
-
Reaction and Work-up: The reaction mixture is stirred at room temperature and then heated to 60-70 °C for several hours. After cooling, the mixture is carefully poured onto crushed ice and neutralized with a sodium hydroxide solution. The precipitated solid product is filtered, washed with water, and dried.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[9]
Growing Single Crystals: The Art of Slow Evaporation
Obtaining high-quality single crystals is the most critical and often most challenging step for SCXRD analysis. The slow evaporation technique is a reliable method for growing crystals of pyrazole derivatives.
Principle of the Method: The principle lies in creating a supersaturated solution from which the solute (the pyrazole derivative) slowly precipitates in an ordered, crystalline form as the solvent evaporates. The slow rate is crucial to allow molecules sufficient time to orient themselves into a thermodynamically stable crystal lattice rather than crashing out as an amorphous powder.
Step-by-Step Crystallization Protocol:
-
Solvent Selection: Dissolve a small amount of the purified compound in a minimal volume of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture like chloroform/hexane) at room temperature. The ideal solvent is one in which the compound has moderate solubility.
-
Preparation: Filter the solution to remove any dust or particulate matter, which could act as unwanted nucleation sites.
-
Evaporation: Transfer the clear solution to a clean vial. Loosely cover the vial (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Harvesting: Once well-formed, block-like crystals appear, they can be carefully harvested from the mother liquor for analysis.
Core Structural Analysis: Insights from X-Ray Diffraction
The definitive structure of these derivatives is elucidated using single-crystal X-ray diffraction. This technique provides a precise map of electron density within the crystal, from which the positions of individual atoms can be determined.
Below is a general workflow for crystal structure determination, followed by a detailed analysis of a representative molecule, 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.[9]
Molecular Geometry
The fundamental structure of this compound derivatives consists of a planar pyrazole ring linked to a phenyl ring at the N1 position and another substituted phenyl ring at the C3 position. The relative orientation of these rings is a key structural feature.
For instance, in the crystal structure of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole ring is nearly planar.[9] However, the attached phenyl rings are twisted out of this plane. The dihedral angle (the angle of twist) between the pyrazole ring and the N1-phenyl ring is reported as 7.93(7)°. The dihedral angles with the C3-(4-chlorophenyl) ring are 24.43(9)° and 28.67(9)° (due to disorder in the chlorophenyl ring).[9] This non-coplanar arrangement is a common feature in such systems and is a result of minimizing steric hindrance between hydrogen atoms on the adjacent rings.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in a crystal is directed by a combination of weak and strong intermolecular forces. In pyrazole derivatives, hydrogen bonds and π-π stacking interactions are typically dominant.[5][10]
-
Hydrogen Bonding: While lacking classic O-H or N-H donors, these molecules can form weak C—H⋯O hydrogen bonds. In the case of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, molecules are linked by these C—H⋯O interactions, where a hydrogen atom from a phenyl ring interacts with the oxygen atom of the carbaldehyde group on an adjacent molecule. These interactions create specific ring motifs, such as R²₁(7) and R²₂(10) in graph-set notation, which describe the patterns of hydrogen-bonded atoms.[9]
-
π–π Interactions: The aromatic pyrazole and phenyl rings are electron-rich and can interact favorably with each other. In the aforementioned chloro-derivative, π–π stacking is observed between the pyrazole and phenyl rings of neighboring molecules, with a centroid-to-centroid distance of 3.758(1) Å.[9] This distance is characteristic of stabilizing π-stacking interactions.
These combined interactions build a stable, three-dimensional supramolecular architecture.
Data Summary and Comparison
Quantitative data from crystallographic studies are essential for comparison and analysis. The following tables summarize key data for representative this compound derivatives.
Table 1: Crystallographic Data for Selected Derivatives
| Parameter | 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[9] | 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde[3] |
| Formula | C₁₆H₁₁ClN₂O | C₁₇H₁₄N₂O₂ |
| Molar Mass | 282.72 g/mol | 278.30 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 16.0429 (4) | 8.6207 (1) |
| b (Å) | 4.8585 (1) | 7.1695 (1) |
| c (Å) | 16.7960 (4) | 22.9228 (3) |
| β (°) | 96.581 (1) | 99.168 (1) |
| Volume (ų) | 1300.53 (5) | 1398.67 (3) |
| Z | 4 | 4 |
| R-factor (R₁) | 0.040 | 0.044 |
Table 2: Key Intermolecular Contacts
| Interaction Type | Derivative | Donor-Acceptor | D-A Distance (Å) |
| C-H···O Hydrogen Bond | 3-(4-Chlorophenyl)-...[9] | C-H···O=C | ~3.2 - 3.4 |
| π-π Stacking | 3-(4-Chlorophenyl)-...[9] | Pyrazole···Phenyl | 3.758 (1) |
| C-H···π Interaction | 3-Methyl-5-phenoxy-...[3] | C-H···π (Phenyl) | Not specified |
Conclusion and Future Directions
The crystallographic analysis of this compound derivatives provides indispensable knowledge for the fields of medicinal chemistry and materials science. This guide has demonstrated that while the core molecular geometry is relatively conserved, the supramolecular assembly is highly dependent on the nature and position of substituents.
The detailed structural data reveal that weak interactions, such as C-H···O hydrogen bonds and π-π stacking, are the primary driving forces for crystal packing.[5][9] Understanding these interactions allows researchers to anticipate and potentially control the solid-state properties of new derivatives. For drug development professionals, this knowledge is critical for identifying and characterizing polymorphs, which can have profound implications for a drug's performance. Future work in this area will undoubtedly leverage computational tools alongside experimental crystallography to predict crystal packing and design molecules with optimized solid-state characteristics for enhanced therapeutic efficacy.[11]
References
- 1. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]
- 2. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. structural-crystallography.imedpub.com [structural-crystallography.imedpub.com]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 11. Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallog… [ouci.dntb.gov.ua]
An In-depth Technical Guide to the Reactivity and Chemical Behavior of 1-phenyl-1H-pyrazole-3-carbaldehyde
Abstract
1-phenyl-1H-pyrazole-3-carbaldehyde (CAS No: 40261-59-4) is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry.[1] Its unique molecular architecture, featuring a reactive aldehyde group appended to an aromatic pyrazole core, offers a versatile platform for the construction of complex molecular entities. This guide provides a comprehensive exploration of its synthesis, chemical reactivity, and applications, with a focus on the underlying principles that govern its behavior. We will delve into key transformations such as oxidation, reduction, and condensation reactions, and illustrate its utility as a precursor for diverse, biologically active compounds and functional materials.
Core Molecular Profile and Significance
The pyrazole scaffold is a privileged structure in drug discovery, appearing in numerous pharmaceuticals due to its favorable metabolic stability and ability to engage in various biological interactions. This compound serves as a key intermediate, leveraging the reactivity of its aldehyde functional group for extensive chemical modification.[2] This makes it an invaluable tool for developing novel therapeutics, agrochemicals, and functional materials like dyes and fluorescent probes.[2]
Physicochemical Properties
A summary of the key properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 40261-59-4 | [1][2][3] |
| Molecular Formula | C₁₀H₈N₂O | [1][2][3] |
| Molecular Weight | 172.18 g/mol | [1][2][3] |
| Purity | ≥95% | [2][3] |
| Appearance | Solid | |
| Storage Conditions | 2-8°C, under inert atmosphere | [1][2][3] |
Synthesis of the Pyrazole Core: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heterocyclic rings.[4][5] It is the cornerstone for synthesizing pyrazole-4-carbaldehydes and can be adapted for the 3-carbaldehyde isomer, typically starting from appropriately substituted hydrazones.[6][7][8] The reaction involves an electrophilic substitution by the Vilsmeier reagent (a chloroiminium ion, typically generated from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)), which simultaneously drives the cyclization and formylation.
The synthesis of substituted 1-phenyl-1H-pyrazole-4-carbaldehydes from acetophenone phenylhydrazones is a well-documented two-step process where the Vilsmeier-Haack reagent facilitates the cyclization and formylation.[8] While the direct synthesis of the 3-carbaldehyde isomer is less commonly detailed in general literature which often focuses on the 4-position, the underlying principle of cyclizing a hydrazone precursor followed by formylation remains a key strategy.
Caption: General synthetic workflow for pyrazole carbaldehydes.
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a representative procedure adapted from methodologies for synthesizing substituted pyrazole aldehydes.[9][10]
Objective: To synthesize 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (a derivative illustrating the Vilsmeier-Haack cyclization).
Step 1: Preparation of the Vilsmeier-Haack Reagent
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place 10 mL of dimethylformamide (DMF).
-
Cool the flask in an ice bath to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 mL, 0.012 mol) dropwise to the cooled DMF with constant stirring.
-
Maintain the temperature at 0°C during the addition. The formation of the chloroiminium salt (the Vilsmeier reagent) will occur.
Step 2: Cyclization and Formylation
-
To the freshly prepared Vilsmeier reagent, add the precursor N'-(1-phenylethylidene)benzohydrazide (0.004 mol) in small portions.
-
After the addition is complete, stir the reaction mixture at 60–65°C for approximately 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slowly adding solid sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., methanol) to obtain the purified pyrazole carbaldehyde derivative.[9]
Chemical Reactivity: A Tale of Two Moieties
The chemical behavior of this compound is dominated by the interplay between the aromatic pyrazole ring and the electrophilic aldehyde group.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound [myskinrecipes.com]
- 3. lab-chemicals.com [lab-chemicals.com]
- 4. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. degres.eu [degres.eu]
- 7. jocpr.com [jocpr.com]
- 8. asianpubs.org [asianpubs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatives and Analogs of 1-Phenyl-1H-pyrazole-3-carbaldehyde: Synthesis, Properties, and Applications
This guide provides a comprehensive overview of the synthesis, chemical properties, and therapeutic potential of derivatives and analogs of 1-phenyl-1H-pyrazole-3-carbaldehyde. This class of compounds has garnered significant attention in medicinal chemistry due to the versatile reactivity of the pyrazole core and the aldehyde functional group, which serve as key synthons for the development of novel bioactive molecules.[1][2] The pyrazole scaffold is a privileged structure found in numerous pharmaceuticals, highlighting its importance in drug discovery.[3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space and therapeutic applications of these promising heterocyclic compounds.
The this compound Core: A Versatile Scaffold
The this compound core is a five-membered heterocyclic ring containing two adjacent nitrogen atoms, substituted with a phenyl group at the N1 position and a formyl (carbaldehyde) group at the C3 position. The unique electronic properties and reactivity of this scaffold make it an excellent starting point for the synthesis of a diverse array of derivatives. The aldehyde group is particularly amenable to a variety of chemical transformations, including condensation and cyclization reactions, allowing for the construction of more complex molecular architectures.
Synthetic Methodologies: Accessing the Core and its Analogs
The Vilsmeier-Haack reaction is a cornerstone for the synthesis of pyrazole-4-carbaldehydes, including derivatives of the 1-phenyl-1H-pyrazole scaffold.[3][6][7][8] This reaction typically involves the formylation of an electron-rich aromatic or heterocyclic compound using a Vilsmeier reagent, which is prepared in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphorus oxychloride, POCl₃).[3][6]
Vilsmeier-Haack Reaction Protocol for 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde
A common synthetic route to access 1,3-disubstituted pyrazole-4-carbaldehydes involves the cyclization of hydrazones using the Vilsmeier-Haack reagent.[3][7]
Experimental Protocol:
-
Preparation of the Hydrazone: A mixture of a substituted acetophenone (0.01 mol) and an acid hydrazide (0.01 mol) is refluxed in methanol (30 ml) with a few drops of glacial acetic acid for 2 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon cooling, the precipitated hydrazone is filtered, washed with water, dried, and recrystallized from methanol.[3]
-
Vilsmeier-Haack Cyclization: The Vilsmeier-Haack reagent is prepared by adding phosphorus oxychloride (1.1 ml, 0.012 mol) to N,N-dimethylformamide (10 ml) at 0°C. The previously synthesized hydrazone (0.004 mol) is then added in small portions. The reaction mixture is stirred at 60-65°C for 4 hours.[3]
-
Work-up and Purification: The reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is filtered, washed thoroughly with water, and dried to yield the crude 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivative. Further purification can be achieved by recrystallization.[3]
Caption: Synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehydes.
Known Derivatives and Analogs: A Landscape of Biological Activity
The versatility of the this compound scaffold has led to the development of a vast number of derivatives with a wide spectrum of biological activities. These derivatives often arise from modifications at the C3 and C4 positions of the pyrazole ring, as well as transformations of the carbaldehyde group.
Derivatives from Carbaldehyde Condensation Reactions
The aldehyde functionality is a prime site for derivatization. Condensation reactions with various amines, anilines, and other nucleophiles lead to the formation of Schiff bases (aldimines), which themselves can exhibit significant biological properties or serve as intermediates for further synthesis.[7]
Table 1: Biologically Active Derivatives of 1-Phenyl-1H-pyrazole-carbaldehydes
| Derivative Class | R-Group Modification | Biological Activity | Reference(s) |
| Aldimines | Condensation with substituted anilines | Analgesic, Anxiolytic | [7] |
| Chalcones | Claisen-Schmidt condensation with acetophenones | Antioxidant, 15-Lipoxygenase inhibitors | [4] |
| Thiophene Hybrids | Reaction with 2-aminothiophene-3-carbonitriles | Antibacterial, Anti-inflammatory, Antitubercular | [8] |
| Pyrazolines | Reaction with hydrazine hydrate and formic acid | Fluorescent probes, Cytotoxic | [9] |
Biological Activities of Pyrazole Derivatives
The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a broad range of pharmacological effects.[5][10][11]
-
Anti-inflammatory and Analgesic Activity: Several 1-benzoyl-3-(substituted phenyl)-1H-pyrazole-4-carbaldehydes have shown significant anti-inflammatory and analgesic properties.[3][11][12] The presence of electron-donating groups at the para position of the C3-phenyl ring appears to enhance these activities.[3]
-
Antioxidant Activity: Pyrazole derivatives, particularly those incorporating chalcone moieties, have been identified as potent antioxidants.[3][4] These compounds can scavenge free radicals and inhibit oxidative stress-related enzymes like 15-lipoxygenase.[4]
-
Anticancer Activity: The pyrazole scaffold is present in several approved anticancer drugs.[13] Derivatives of 1-phenyl-1H-pyrazole have been investigated for their cytotoxic effects against various cancer cell lines, with some showing promising activity as inhibitors of kinases and other cancer-related targets.[13][14]
-
Antimicrobial and Antifungal Activity: A wide range of pyrazole derivatives have been synthesized and evaluated for their ability to inhibit the growth of bacteria and fungi, with some compounds showing activity comparable to standard antimicrobial agents.[10]
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. allresearchjournal.com [allresearchjournal.com]
- 11. Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method - ProQuest [proquest.com]
- 12. sciensage.info [sciensage.info]
- 13. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]
- 14. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
The Versatile Virtuoso: 1-phenyl-1H-pyrazole-3-carbaldehyde as a Cornerstone in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Power of the Formyl Group
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have led to its incorporation into a multitude of bioactive compounds, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs.[3][4][5][6] When functionalized with a carbaldehyde (formyl) group at the 3-position, the resulting molecule, 1-phenyl-1H-pyrazole-3-carbaldehyde, is transformed into a highly versatile and reactive building block for the synthesis of complex molecular architectures.
The aldehyde functionality serves as a linchpin for a diverse array of chemical transformations, including olefination, condensation, and multicomponent reactions. This guide, intended for researchers and professionals in the field of organic synthesis and drug development, will provide a comprehensive overview of the synthesis of this compound and delve into its extensive applications as a key intermediate. We will explore the mechanistic underpinnings of its reactivity and provide practical, field-proven insights into its use in constructing novel molecular entities with significant therapeutic and technological potential.
Synthesis of the Building Block: Crafting this compound
The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring.[3][7] In this case, the starting material is typically a phenylhydrazone derived from an appropriate methyl ketone.[8]
The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from a mixture of a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The phenylhydrazone then attacks the electrophilic Vilsmeier reagent, initiating a cyclization and subsequent formylation cascade to yield the desired pyrazole-3-carbaldehyde.
Typical Synthetic Protocol: Vilsmeier-Haack Reaction [8]
-
Preparation of the Phenylhydrazone: An appropriate acetophenone is condensed with phenylhydrazine in a suitable solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid), and heated under reflux. The resulting phenylhydrazone can then be isolated.
-
Vilsmeier-Haack Formylation:
-
The Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) with stirring.
-
The previously synthesized phenylhydrazone is then added portion-wise to the Vilsmeier reagent.
-
The reaction mixture is heated, typically in the range of 60-70 °C, for several hours.
-
Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base such as sodium bicarbonate.
-
The precipitated product, this compound, is then collected by filtration, washed, and can be further purified by recrystallization.
-
The choice of reaction conditions, such as temperature and reaction time, can be optimized to maximize the yield of the final product. The Vilsmeier-Haack reaction is a robust and scalable method, making this compound a readily accessible building block for synthetic chemists.
A Gateway to Complexity: Key Reactions of this compound
The aldehyde functionality of this compound is the key to its synthetic utility, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This section will detail some of the most important transformations of this versatile building block.
Olefination Reactions: Building Carbon-Carbon Double Bonds
The conversion of the carbonyl group into a carbon-carbon double bond is a fundamental transformation in organic synthesis. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are powerful tools for achieving this, and this compound is an excellent substrate for these reactions.
The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (a phosphorane) to produce an alkene.[1] The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, generally lead to the formation of (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.
Illustrative Protocol: Wittig Reaction with a Stabilized Ylide [9]
-
Ylide Generation: A phosphonium salt, such as (carbethoxymethyl)triphenylphosphonium bromide, is suspended in a suitable solvent (e.g., THF) and treated with a strong base (e.g., sodium hydride) to generate the corresponding phosphorus ylide in situ.
-
Reaction with the Aldehyde: A solution of this compound in the same solvent is then added to the ylide solution at a controlled temperature (often 0 °C to room temperature).
-
Work-up and Purification: After the reaction is complete, it is quenched with water, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography to yield the corresponding (E)-α,β-unsaturated ester.
A popular modification of the Wittig reaction, the HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding phosphorus ylide.[10][11][12] A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate ester, is easily removed during the work-up, simplifying purification.[12] The HWE reaction with stabilized phosphonates almost exclusively yields the (E)-alkene.[10][11][12]
Illustrative Protocol: Horner-Wadsworth-Emmons Reaction [13]
-
Phosphonate Deprotonation: A phosphonate, such as triethyl phosphonoacetate, is dissolved in an anhydrous solvent (e.g., THF) and treated with a base (e.g., sodium hydride) at 0 °C to generate the phosphonate carbanion.
-
Addition of the Aldehyde: this compound, dissolved in the same solvent, is then added dropwise to the carbanion solution.
-
Reaction Progression and Work-up: The reaction mixture is typically allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
-
Purification: The organic layer is dried and concentrated, and the resulting crude product is purified by column chromatography to afford the (E)-alkenoate.
The olefination of this compound provides a straightforward route to a variety of substituted alkenes, which can then be further functionalized, making this a crucial two-step process for building molecular complexity.
Condensation Reactions: Forging New Carbon-Nitrogen and Carbon-Carbon Bonds
Condensation reactions are another cornerstone of organic synthesis where the aldehyde functionality of this compound plays a pivotal role.
The reaction of this compound with primary amines readily forms Schiff bases (imines).[14][15][16] This reaction is typically acid-catalyzed and proceeds via a carbinolamine intermediate that subsequently dehydrates.[15] Schiff bases derived from pyrazole carbaldehydes are themselves of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[14][16] They also serve as versatile intermediates for the synthesis of other heterocyclic systems.
Typical Protocol: Schiff Base Synthesis [15]
-
Reactant Mixture: Equimolar amounts of this compound and a substituted aniline are dissolved in a suitable solvent, such as ethanol.
-
Acid Catalysis: A catalytic amount of a weak acid, like glacial acetic acid, is added to the mixture.
-
Reaction: The reaction mixture is heated under reflux for several hours.
-
Isolation: Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration and purified by recrystallization.
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base as a catalyst.[2][17][18] This reaction is a powerful method for C-C bond formation and is widely used to synthesize α,β-unsaturated compounds.
Illustrative Protocol: Knoevenagel Condensation with Malononitrile [19]
-
Reaction Setup: this compound and malononitrile are dissolved in a solvent such as ethanol or an aqueous medium.
-
Catalyst Addition: A catalytic amount of a mild base, for example, ammonium carbonate or piperidine, is added to the reaction mixture.
-
Reaction Conditions: The mixture is stirred at ambient temperature. In some cases, sonication can be employed to accelerate the reaction.
-
Product Isolation: The product, a 2-(1-phenyl-1H-pyrazol-3-yl)methylene)malononitrile, often precipitates from the reaction mixture and can be isolated by filtration.
Multicomponent Reactions (MCRs): A Strategy for Diversity-Oriented Synthesis
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, are a highly efficient and atom-economical approach to generating molecular diversity.[14] this compound is an excellent substrate for various MCRs, leading to the rapid construction of complex heterocyclic scaffolds. For instance, it can participate in reactions leading to the formation of pyrazolopyrimidines and other fused heterocyclic systems of significant interest in medicinal chemistry.[20][21]
Applications in the Synthesis of Bioactive Molecules
The true value of this compound as a building block is demonstrated by its application in the synthesis of molecules with significant biological activity. Derivatives of this pyrazole aldehyde have been investigated for a wide range of therapeutic applications.
-
Anticancer Agents: The pyrazole scaffold is a key component of many kinase inhibitors used in cancer therapy.[4][5][6] this compound serves as a starting point for the synthesis of novel pyrazole-containing compounds that can be screened for their ability to inhibit various kinases involved in cancer cell proliferation and survival. For example, it has been used to synthesize pyrazolo[1,5-a]pyrimidine derivatives that act as selective PI3Kδ inhibitors.[20]
-
Antimicrobial and Antifungal Agents: Schiff bases and other heterocyclic compounds derived from this compound have demonstrated promising antimicrobial and antifungal activities.[14] The ability to readily modify the structure by varying the amine component in Schiff base formation allows for the generation of libraries of compounds for structure-activity relationship (SAR) studies.
-
Anti-inflammatory Agents: Pyrazole-containing compounds are well-known for their anti-inflammatory properties, with celecoxib being a prominent example. This compound is a valuable precursor for the synthesis of novel pyrazole derivatives with potential as anti-inflammatory drugs.[8]
Conclusion: A Building Block of Enduring Importance
This compound has firmly established itself as a cornerstone in the field of organic synthesis. Its straightforward synthesis via the Vilsmeier-Haack reaction and the remarkable versatility of its aldehyde functionality make it an invaluable tool for synthetic chemists. From the construction of simple alkenes and Schiff bases to the assembly of complex, polycyclic heterocyclic systems through multicomponent reactions, this pyrazole derivative offers a reliable and efficient entry point to a vast chemical space. As the demand for novel bioactive molecules continues to grow, the strategic application of this compound is poised to play an increasingly important role in the discovery and development of the next generation of pharmaceuticals and advanced materials.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. journals.stmjournals.com [journals.stmjournals.com]
- 15. globalconference.info [globalconference.info]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. Knoevenagel Condensation [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nanobioletters.com [nanobioletters.com]
literature review of 1-phenyl-1H-pyrazole-3-carbaldehyde research
An In-Depth Technical Guide to the Synthesis, Reactivity, and Applications of 1-phenyl-1H-pyrazole-3-carbaldehyde
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles, five-membered heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in the field of medicinal chemistry.[1][2][3] Their unique chemical properties and structural versatility have led to their incorporation into a wide array of pharmacologically active agents.[2][3] The pyrazole ring is a key structural motif in several approved drugs, such as the anti-inflammatory agent Celecoxib and the anabolic steroid Stanozolol.[1] The broad spectrum of biological activities associated with pyrazole derivatives includes antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antiviral properties.[1][2]
Within this important class of compounds, this compound and its isomers, particularly pyrazole-4-carbaldehydes, serve as exceptionally valuable precursors and building blocks.[4] The aldehyde functional group provides a reactive handle for a multitude of chemical transformations, enabling the synthesis of diverse molecular architectures such as chalcones, amides, Schiff bases, and more complex fused heterocyclic systems.[4] This guide provides a comprehensive overview of the synthesis, chemical reactivity, and therapeutic applications of this compound and its closely related isomers, offering field-proven insights for researchers in organic synthesis and drug development.
Core Synthesis: The Vilsmeier-Haack Reaction
The most prevalent and efficient method for the synthesis of substituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[1][4][5][6] This reaction facilitates the introduction of a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[6][7] In the context of pyrazole synthesis, the Vilsmeier-Haack reaction uniquely accomplishes both cyclization and formylation in a single pot, starting from readily available acetophenone phenylhydrazones.
The reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic chloroiminium ion, generated in situ from a mixture of a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][8] The acetophenone phenylhydrazone intermediate, formed by the condensation of a substituted acetophenone with phenylhydrazine, then acts as the nucleophile. The Vilsmeier reagent attacks the enamine tautomer of the hydrazone, initiating an electrophilic substitution that is followed by cyclization and subsequent elimination to yield the aromatic pyrazole ring, formylated at the 4-position. The choice of DMF/POCl₃ is critical as it provides the necessary electrophile for formylation and facilitates the dehydration and cyclization steps.
Experimental Protocol: Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde
This protocol is a representative example of the Vilsmeier-Haack synthesis.[1][4][9]
Step 1: Synthesis of Acetophenone Phenylhydrazone (Intermediate)
-
In a round-bottom flask, combine acetophenone (40 mmol) and phenylhydrazine (40 mmol).
-
Add 5 mL of ethanol and 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the mixture under reflux for 2 hours or expose to microwave irradiation (200 W) for 5-15 minutes.[1][4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain the pure hydrazone intermediate.
Step 2: Vilsmeier-Haack Cyclization and Formylation
-
Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃, 0.012 mol) to ice-cold N,N-dimethylformamide (DMF, 10 mL).
-
To this cold reagent, add the acetophenone phenylhydrazone intermediate (0.004 mol) in small portions.
-
Stir the reaction mixture at 60-70°C for 4-6 hours.[1][9] The reaction progress should be monitored by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with constant stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[9]
-
The solid product, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, will precipitate out.
-
Filter the solid, wash with cold water, and dry. Purify the crude product by recrystallization from methanol or ethanol.
Table 1: Comparison of Synthetic Methodologies
| Starting Material | Reaction | Key Reagents | Solvent | Time | Yield | Reference |
| Acetophenone Phenylhydrazone | Vilsmeier-Haack | DMF, POCl₃ | DMF | 4-6 h | Good | [1][5] |
| Acetophenone, Phenylhydrazine | Microwave-Assisted Vilsmeier-Haack | DMF, POCl₃ | Ethanol | 5-15 min | Good | [4] |
| 1-phenyl-1H-pyrazol-3-ol | Bromination, Lithiation, Formylation | Br₂, n-BuLi, DMF | THF | ~2 h | 70% (formylation step) | [10][11] |
| 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde | Triflation, Suzuki Coupling | Tf₂O, Phenylboronic acid, Pd(PPh₃)₄ | Dioxane/Water | 12 h | 50-94% (coupling step) | [10][11] |
Chemical Reactivity and Derivatization Pathways
The aldehyde group at the C4 position of the pyrazole ring is a versatile functional handle for constructing a diverse library of derivatives. Its reactivity allows for numerous transformations, making this compound a critical intermediate in organic synthesis.
1. Condensation Reactions: The aldehyde readily undergoes condensation with various nucleophiles.
-
Schiff Base Formation: Reaction with primary amines (substituted anilines) in refluxing ethanol with a catalytic amount of acetic acid yields aldimine derivatives (Schiff bases).[8] These compounds are important intermediates and have shown biological activities themselves.
-
Knoevenagel Condensation: Reaction with active methylene compounds like malononitrile or ethyl cyanoacetate leads to the formation of α,β-unsaturated systems.[12]
-
Claisen-Schmidt Condensation: Aldol condensation with methyl ketones produces pyrazolylpropenones, commonly known as pyrazole-based chalcones.[9][13]
2. Oxidation: The aldehyde can be cleanly oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) in a water-pyridine medium.[13] This acid can be further converted into esters, acid chlorides, and amides, expanding the synthetic possibilities.
3. Reductive Amination: Reaction with amines in the presence of a reducing agent can produce secondary or tertiary amine derivatives.
4. Heterocycle Formation: The aldehyde is a key precursor for building fused heterocyclic systems. For example, condensation with 5-aminopyrazoles can lead to the formation of pyrazolo[3,4-b]pyridines via Friedländer condensation.[13]
Applications in Medicinal Chemistry and Drug Development
Derivatives of this compound have demonstrated a remarkable range of pharmacological activities, positioning this scaffold as a "privileged structure" in drug discovery.[14]
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of pyrazole derivatives.[2][15] The structural modifications enabled by the carbaldehyde precursor allow for the fine-tuning of activity against various cancer cell lines.
-
Mechanism of Action: While diverse, common mechanisms include the inhibition of protein kinases like EGFR, and disruption of cell cycle progression.[2]
-
Structure-Activity Relationship (SAR):
-
The introduction of coumarin moieties linked to the pyrazole core has resulted in compounds with significant growth inhibition percentages (up to 96%) against human cancer cell lines, with some showing lethal effects on melanoma and renal cancer cells.[15]
-
Incorporating an arylidene moiety at the 4-position of the pyrazole ring has been shown to strongly enhance cytotoxic activity against lung carcinoma cell lines.[16]
-
Tri-substituted pyrazole derivatives have shown high potency against hepatocellular carcinoma (HepG2) and breast cancer (MCF-7) cell lines, in some cases exceeding the activity of the reference drug doxorubicin.[16]
-
Antimicrobial Activity
The pyrazole nucleus is a common feature in many antimicrobial agents.[12][17]
-
Antibacterial and Antifungal Effects: Derivatives such as hydrazones, (thio)semicarbazones, and oximes have shown pronounced effects against bacterial strains like S. aureus and E. coli, as well as fungi of the genus Candida.[12]
-
SAR Insights: The presence of electron-withdrawing groups like chloro and bromo on the phenyl rings often enhances antimicrobial activity. Pyrazole-4-carbaldehyde derivatives bearing 2,4-dichloro substitutions exhibit significant activity against a range of microorganisms.
Anti-inflammatory and Antioxidant Activities
Chronic inflammation and oxidative stress are implicated in numerous diseases. Pyrazole derivatives have been developed as potent agents to combat these processes.
-
Mechanism: Some derivatives act as inhibitors of enzymes like 15-Lipoxygenase (15-LOX), which is involved in inflammatory pathways.[9]
-
SAR Insights: The presence of electron-donating groups (e.g., methoxy, hydroxyl) at the para position of the phenyl ring has been correlated with significant antioxidant and anti-inflammatory activity, sometimes comparable to the standard drug diclofenac sodium.[1]
Table 2: Summary of Biological Activities of Selected Derivatives
| Derivative Class | Target/Assay | Key Finding | Example Activity | Reference |
| Coumarin-Thiazole Hybrids | 60 Human Cancer Cell Lines | Potent growth inhibition | Up to 96% Growth Inhibition | [15] |
| Arylidene Pyrazoles | Lung, Colon, Breast Cancer | Strong cytotoxic effect | IC₅₀ < 10 µM for some compounds | [16] |
| Hydrazones/Oximes | S. aureus, E. coli, C. albicans | Pronounced antimicrobial effect | Effective at low concentrations | [12] |
| Benzoyl Pyrazoles | DPPH, Nitric Oxide Scavenging | Potent antioxidant activity | Activity comparable to standard | [1] |
| Naphthyl Pyrazoles | 15-Lipoxygenase Inhibition | Potent enzyme inhibition | IC₅₀ values in the low micromolar range | [9] |
| Aldimines | Acetic Acid Writhing Test | In vivo analgesic activity | Significant reduction in writhing | [8] |
Structural and Physicochemical Properties
The structural characteristics of this compound and its derivatives have been elucidated through various analytical techniques, including X-ray crystallography.
-
Crystal Structure: In a typical derivative like 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the pyrazole and phenyl rings are often not coplanar.[18] The dihedral angle between the pyrazole and the N1-phenyl ring can be relatively small (e.g., 7.93°), while the angle with the C3-phenyl ring is larger.[18] The crystal packing is stabilized by intermolecular interactions such as C—H⋯O hydrogen bonds and π–π stacking between aromatic rings.[18]
-
Spectroscopic Data:
-
¹H NMR: The aldehyde proton typically appears as a singlet downfield (around δ 9.6-10.0 ppm). The pyrazole ring proton also gives a characteristic singlet (around δ 8.4 ppm). Aromatic protons appear as multiplets in the δ 7.2-7.8 ppm range.[8][17]
-
IR Spectroscopy: Key vibrational bands include a strong absorption for the carbonyl (C=O) stretch of the aldehyde group (around 1680 cm⁻¹) and bands for C=N and C=C stretching in the aromatic system.[8][17]
-
Future Perspectives
The this compound scaffold remains a highly fertile ground for chemical and pharmacological research. The synthetic accessibility and the versatile reactivity of the aldehyde group ensure its continued use in the generation of novel molecular entities. Future research will likely focus on:
-
Multicomponent Reactions: Employing this aldehyde in one-pot, multicomponent reactions to rapidly generate libraries of complex, drug-like molecules.[14]
-
Target-Specific Design: Leveraging computational and molecular modeling studies to design derivatives with high affinity and selectivity for specific biological targets, such as kinases, proteases, or receptors.
-
Green Chemistry Approaches: Further optimizing synthetic routes using energy-efficient methods like microwave and ultrasonic irradiation to reduce reaction times and environmental impact.[4]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. degres.eu [degres.eu]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. researchgate.net [researchgate.net]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. orientjchem.org [orientjchem.org]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Chalcones from 1-phenyl-1H-pyrazole-3-carbaldehyde
Introduction: The Strategic Convergence of Pyrazole and Chalcone Scaffolds
In the landscape of modern medicinal chemistry, the strategic fusion of privileged scaffolds is a cornerstone of rational drug design. Both pyrazoles and chalcones represent such scaffolds, each possessing a remarkable breadth of pharmacological activities. Pyrazoles, five-membered nitrogen-containing heterocycles, are integral to a multitude of FDA-approved drugs, including the anti-inflammatory agent celecoxib and various anticancer agents.[1][2][3] Their diverse biological profile includes antimicrobial, anti-inflammatory, antiviral, and antitumor properties.[4][5][6]
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are natural products found in various plants and serve as key precursors to flavonoids.[1][7] They are renowned for a wide spectrum of bioactivities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[7][8]
The synthesis of hybrid molecules incorporating both the pyrazole and chalcone motifs is a compelling strategy for developing novel therapeutic agents with potentially enhanced potency and unique mechanisms of action. This application note provides a detailed, field-proven guide for the synthesis of such chalcones via the Claisen-Schmidt condensation, using 1-phenyl-1H-pyrazole-3-carbaldehyde as a key building block. The protocols and insights herein are tailored for researchers, scientists, and drug development professionals aiming to explore this promising chemical space.
Core Synthesis Strategy: The Claisen-Schmidt Condensation
The most direct and widely adopted method for synthesizing chalcones is the Claisen-Schmidt condensation. This base-catalyzed reaction involves the condensation of an aromatic aldehyde with an acetophenone (or another suitable ketone).
Mechanism & Rationale:
-
Enolate Formation: A strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the acetophenone to form a resonance-stabilized enolate ion. This is the rate-determining step.
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the this compound.
-
Aldol Adduct Formation: This attack forms a tetrahedral intermediate, which then protonates upon reaction with the solvent (typically ethanol or water) to yield a β-hydroxy ketone (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final, highly conjugated, and stable chalcone product. The formation of this extended π-system is the thermodynamic driving force for the reaction.
The choice of this compound is strategic. The pyrazole ring acts as a potent bioisostere and modulates the electronic properties of the aldehyde, while the phenyl substituent at the N1 position influences the overall lipophilicity and potential for π-stacking interactions with biological targets.
Visualizing the Reaction Mechanism
Caption: Figure 1: General Mechanism of Claisen-Schmidt Condensation
Experimental Protocols
Part A: Sourcing and Preparation of Starting Materials
1. This compound: This key starting material is not always commercially available but can be synthesized reliably. A common and effective method is the Vilsmeier-Haack formylation of acetophenone phenylhydrazone or a related 1-phenyl-3-substituted pyrazole precursor.[2][9][10][11][12] This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to introduce a formyl group onto the electron-rich pyrazole ring.[9][11] Researchers should refer to established literature procedures for its preparation and ensure its purity via NMR spectroscopy before use.[13]
2. Substituted Acetophenones: Various substituted acetophenones are commercially available. Ensure purity by checking the melting point or by recrystallization if necessary. The choice of substituent on the acetophenone allows for the systematic exploration of structure-activity relationships (SAR) in the final chalcone products.
Part B: Protocol for Synthesis of (E)-3-(1-phenyl-1H-pyrazol-3-yl)-1-(4-methoxyphenyl)prop-2-en-1-one
This protocol details the synthesis of a representative pyrazole-chalcone derivative.
Materials & Reagents:
-
This compound (1.0 mmol, 186.2 mg)
-
4'-Methoxyacetophenone (1.0 mmol, 150.2 mg)
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Ice
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus.
Step-by-Step Procedure:
-
Preparation of Reagent Solutions: Prepare a 20% (w/v) aqueous solution of NaOH.
-
Reactant Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) and 4'-methoxyacetophenone (1.0 mmol) in ethanol (15-20 mL). Stir at room temperature until all solids have dissolved.
-
Initiation of Condensation: Cool the reaction mixture to 0-5 °C using an ice bath. While stirring vigorously, add the 20% NaOH solution (2 mL) dropwise over 5-10 minutes. A color change and/or the formation of a precipitate is often observed.
-
Reaction Progression: After the addition of the base, remove the ice bath and allow the mixture to stir at room temperature. The total reaction time can vary from 2 to 6 hours.[2]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 7:3 v/v).[3][7] Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting starting material (usually the aldehyde).
-
Product Isolation: Once the reaction is complete, pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with constant stirring. This will cause the crude chalcone product to precipitate.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral (check with pH paper). This removes excess NaOH and other water-soluble impurities.
-
Drying and Purification: Dry the collected solid in a vacuum oven at 40-50 °C. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone as a crystalline solid.
Visualizing the Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of pyrazole-chalcones.
Data Summary & Expected Results
The Claisen-Schmidt condensation is generally a high-yielding reaction. The table below summarizes typical results for the synthesis of various chalcones derived from this compound and different substituted acetophenones, based on literature precedents.[14]
| Entry | Acetophenone Substituent (R) | Typical Reaction Time (h) | Typical Yield (%) | Physical State |
| 1 | H | 3-5 | 85-95 | Yellow Solid |
| 2 | 4-OCH₃ | 2-4 | 90-97 | Pale Yellow Solid |
| 3 | 4-Cl | 4-6 | 80-90 | Yellow Solid |
| 4 | 4-NO₂ | 5-7 | 75-85 | Orange Solid |
| 5 | 4-Br | 4-6 | 82-92 | Yellow Solid |
| 6 | 3-NO₂ | 5-7 | 70-80 | Yellow Solid |
Expert Insights & Protocol Validation
Expertise: The "Why" Behind the Protocol Steps
-
Choice of Base: A strong base like NaOH is crucial. Weaker bases are generally insufficient to deprotonate the α-carbon of the acetophenone at a practical rate. The concentration of the base can influence reaction speed and side product formation; a 10-20% aqueous or methanolic solution is typically optimal.[3]
-
Temperature Control: Initiating the reaction at 0-5 °C is a critical control measure. The initial aldol addition is exothermic, and low temperatures prevent uncontrolled side reactions, such as the self-condensation of the acetophenone or Cannizzaro reactions with the aldehyde. Allowing the reaction to proceed to completion at room temperature provides sufficient energy to drive the final dehydration step without degrading the product.[3] In some cases, gentle heating (e.g., 55 °C) may be required to push the reaction to completion, especially with less reactive substrates.[14][15]
-
Solvent Selection: Ethanol is a common and effective solvent as it solubilizes the aromatic starting materials and is compatible with the aqueous base. For researchers focused on green chemistry, polyethylene glycol (PEG-400) has been successfully used as a recyclable and efficient reaction medium for this synthesis.[2]
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating through rigorous in-process controls and final product analysis.
-
Reaction Monitoring (TLC): TLC is a non-negotiable step. It provides a real-time visual confirmation of the conversion of starting materials (which will have distinct Rf values) into a new, typically less polar, product spot. This prevents premature work-up (leading to low yield) or excessively long reaction times (risking side product formation).
-
Precipitation and Washing: The precipitation in ice water is a crucial purification step. Chalcones are generally insoluble in water, while the inorganic base, the alcohol solvent, and any unreacted water-soluble starting materials are washed away. Washing the filtered product until the filtrate is neutral confirms the complete removal of the basic catalyst, which is important for the stability of the final compound.
-
Characterization as Final Proof: The ultimate validation of the synthesis comes from the analytical characterization of the purified product.
-
Melting Point: A sharp, defined melting point is a strong indicator of purity.
-
FTIR Spectroscopy: Look for the characteristic C=O stretch of the α,β-unsaturated ketone (~1660 cm⁻¹) and the C=C stretch of the enone system.
-
¹H NMR Spectroscopy: The two vinyl protons (-CH=CH-) of the chalcone bridge are highly characteristic. They appear as two doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans (E) configuration of the double bond.[2]
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming that the desired addition and dehydration have occurred.
-
By systematically following these monitoring and characterization steps, a researcher can have high confidence in both the successful execution of the protocol and the identity and purity of the final pyrazole-chalcone product.
References
- 1. View of A Study of Biological Importance of Pyrazoles, Chalcones and their Derivatives | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 2. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 3. scispace.com [scispace.com]
- 4. benthamscience.com [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijirt.org [ijirt.org]
- 8. tandfonline.com [tandfonline.com]
- 9. epubl.ktu.edu [epubl.ktu.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. asianpubs.org [asianpubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ricerca.uniba.it [ricerca.uniba.it]
Preparation of Biologically Active Schiff Bases using 1-Phenyl-1H-pyrazole-3-carbaldehyde: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 1-phenyl-1H-pyrazole-3-carbaldehyde. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities.[1][2] The formation of Schiff bases (imines) from pyrazole aldehydes is a facile and efficient strategy to generate molecular diversity and develop novel therapeutic agents.[3][4] This document offers detailed, field-proven protocols, explains the rationale behind experimental choices, and explores the significant potential of these compounds in drug discovery, particularly as antimicrobial and anticancer agents.
Introduction: The Scientific Rationale
The fusion of a pyrazole ring with a Schiff base linker creates a unique chemical entity with significant therapeutic potential. The pyrazole moiety, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of numerous FDA-approved drugs due to its diverse pharmacological profile, which includes anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[2]
Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation of a primary amine with an aldehyde or ketone.[5][6] This imine linkage is not merely a structural linker; its electrophilic carbon and nucleophilic nitrogen offer crucial points for biological interactions, often enhancing the parent molecule's bioactivity.[3] The ease of synthesis and the ability to introduce a vast array of substituents via the amine component make Schiff base formation a powerful tool in combinatorial chemistry and lead optimization.
By combining this compound with various primary amines, researchers can systematically modulate the steric and electronic properties of the final compounds, fine-tuning their biological activity. This guide will walk you through the process, from synthesis to application, providing the necessary insights for successful implementation in a research setting.
Synthesis of the Core Scaffold: this compound
The most common and efficient method for the synthesis of pyrazole aldehydes is the Vilsmeier-Haack reaction.[4][7] This reaction involves the formylation of an active methylene group adjacent to the pyrazole ring using a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Workflow for Vilsmeier-Haack Reaction
Caption: Vilsmeier-Haack synthesis of the pyrazole aldehyde precursor.
Protocol 2.1: Synthesis of this compound
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, place N,N-dimethylformamide (DMF, e.g., 25 mL) and cool the flask in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, e.g., 3 mL) dropwise to the cooled DMF with constant stirring. This exothermic reaction forms the Vilsmeier-Haack reagent.
-
Reactant Addition: To this reagent, add the appropriate phenylhydrazone precursor (0.01 M).
-
Reaction: After the addition is complete, heat the reaction mixture, for instance, at 60-70°C for several hours (e.g., 5 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Work-up: Pour the cooled reaction mixture into crushed ice.
-
Neutralization: Carefully neutralize the acidic solution with a base, such as sodium bicarbonate, until the product precipitates.[4]
-
Isolation and Purification: Filter the crude product, wash it thoroughly with water, and dry it. Recrystallize the solid from a suitable solvent like ethanol to obtain the pure this compound.
Synthesis of Pyrazole Schiff Bases: Protocols and Mechanistic Insights
The core of this application note is the condensation reaction to form the Schiff base. This reaction is typically acid-catalyzed and involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration.
General Reaction Scheme
Caption: General synthesis of Schiff bases from this compound.
Protocol 3.1: Conventional Synthesis of Pyrazole Schiff Bases
This robust and widely used method is suitable for a broad range of primary amines.
-
Dissolution: Dissolve this compound (e.g., 0.01 mol) in a suitable solvent like ethanol or methanol (e.g., 30 mL) in a round-bottom flask.[8][9]
-
Amine Addition: Add an equimolar amount of the desired primary amine to the solution.
-
Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine.
-
Reflux: Heat the reaction mixture to reflux for a period ranging from 2 to 8 hours.[8][9] The reaction progress should be monitored by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The precipitated Schiff base can be collected by filtration.
-
Purification: Wash the product with cold ethanol and recrystallize from a suitable solvent to achieve high purity.
Protocol 3.2: Microwave-Assisted Synthesis (Green Chemistry Approach)
Microwave irradiation offers a significant acceleration of the reaction, often leading to higher yields and shorter reaction times.
-
Mixing: In a microwave-safe vessel, mix equimolar amounts of this compound and the primary amine in a minimal amount of ethanol.
-
Irradiation: Irradiate the mixture in a microwave synthesizer at a controlled temperature (e.g., 80-100°C) for a short duration (e.g., 5-15 minutes).
-
Work-up: After cooling, the product often crystallizes directly from the reaction mixture. Collect the solid by filtration and wash with cold ethanol.
Characterization of Pyrazole Schiff Bases
The structural elucidation of the newly synthesized Schiff bases is crucial. A combination of spectroscopic techniques is employed for unambiguous characterization.
| Technique | Key Observable Feature | Significance | Typical Range/Value |
| FT-IR | Appearance of a strong C=N stretch | Confirms the formation of the azomethine (imine) bond. | 1600-1650 cm⁻¹[5] |
| Disappearance of C=O and N-H stretches | Confirms the consumption of aldehyde and primary amine starting materials. | C=O: ~1700 cm⁻¹, N-H: 3300-3500 cm⁻¹ | |
| ¹H NMR | Appearance of a singlet for the azomethine proton (-CH=N-) | Unambiguous evidence of Schiff base formation. | δ 8.5 - 10.5 ppm[4][8] |
| Signals for aromatic and pyrazole protons | Confirms the integrity of the core structure. | δ 7.0 - 8.5 ppm | |
| ¹³C NMR | Signal for the azomethine carbon (-C=N-) | Corroborates the ¹H NMR data. | δ 140 - 165 ppm[6][8] |
| Mass Spec. | Molecular ion peak [M]⁺ or [M+H]⁺ | Confirms the molecular weight of the synthesized compound. | Corresponds to the calculated molecular weight.[8] |
Applications in Drug Discovery and Development
Schiff bases derived from the this compound scaffold are of significant interest due to their wide spectrum of biological activities. The specific activity is often dictated by the nature of the 'R' group introduced from the primary amine.
Logical Flow of Application Potential
References
- 1. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsonline.com [ijpsonline.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine [scielo.org.co]
- 5. asianpubs.org [asianpubs.org]
- 6. chemijournal.com [chemijournal.com]
- 7. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. deepdyve.com [deepdyve.com]
The Vilsmeier-Haack Reaction: A Comprehensive Guide to the Synthesis of Pyrazole-4-carbaldehydes
Introduction: The Strategic Importance of Pyrazole-4-carbaldehydes
In the landscape of modern medicinal chemistry and materials science, the pyrazole nucleus stands as a "privileged structural motif."[1][2] Its derivatives are integral to a multitude of commercial drugs and bioactive compounds, exhibiting a wide array of pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3][4] Among the vast family of functionalized pyrazoles, pyrazole-4-carbaldehydes are particularly valuable synthetic intermediates.[1][5] The aldehyde group at the C4 position serves as a versatile chemical handle, enabling a diverse range of subsequent transformations such as the construction of Schiff bases, chalcones, and various fused heterocyclic systems.[3][5][6] This versatility makes pyrazole-4-carbaldehydes critical building blocks in drug discovery and the development of novel organic materials.[1][7]
The Vilsmeier-Haack reaction has emerged as a powerful and widely adopted method for the direct formylation of electron-rich aromatic and heteroaromatic compounds, including pyrazoles.[7][8][9] It offers an efficient, economical, and generally mild pathway to introduce a formyl (-CHO) group, a transformation that is otherwise challenging to achieve directly.[8][10] This guide provides an in-depth exploration of the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes, offering detailed mechanistic insights, practical experimental protocols, and expert advice for researchers, scientists, and drug development professionals.
Part 1: The Vilsmeier-Haack Reaction: Mechanism and Rationale
Formation of the Vilsmeier Reagent: The Electrophilic Powerhouse
The heart of the Vilsmeier-Haack reaction is the in situ generation of a potent electrophile, the N,N-dimethylchloromethyliminium salt, commonly known as the Vilsmeier reagent.[10][11][12] This reagent is typically formed by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃).[8][10][11]
The reaction begins with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion, resulting in the formation of the highly electrophilic Vilsmeier reagent. The resonance stabilization of this iminium ion is key to its reactivity.[3]
The Formylation Mechanism: An Electrophilic Aromatic Substitution
The formylation of the pyrazole ring proceeds via an electrophilic aromatic substitution mechanism.[10][12] The electron-rich C4 position of the pyrazole nucleus acts as the nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step is the cornerstone of the reaction's regioselectivity. The resulting intermediate iminium salt is then hydrolyzed during aqueous workup to yield the final pyrazole-4-carbaldehyde.[10][12]
Below is a diagram illustrating the generally accepted mechanism for the Vilsmeier-Haack formylation of a pyrazole.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. chemmethod.com [chemmethod.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.stmjournals.com [journals.stmjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. ijpcbs.com [ijpcbs.com]
- 9. jocpr.com [jocpr.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier-Haack reaction [chemeurope.com]
Applications in Synthesizing Heterocyclic Compounds: A Detailed Guide for Researchers
Introduction: The Central Role of Heterocycles in Modern Science
Heterocyclic compounds, cyclic structures containing at least one heteroatom (commonly nitrogen, oxygen, or sulfur), form the bedrock of a vast array of natural products, pharmaceuticals, agrochemicals, and advanced materials.[1][2][3][4] It is estimated that over half of all known organic compounds are heterocyclic in nature, a testament to their incredible structural diversity and functional significance.[1] In the realm of medicinal chemistry, heterocyclic scaffolds are considered "privileged structures" due to their ability to interact with a wide range of biological targets, thereby influencing the pharmacokinetic and pharmacodynamic properties of drug molecules.[5][6] Consequently, the development of efficient and innovative synthetic methodologies to access these vital compounds is a cornerstone of modern chemical research and drug discovery.[1][7][8]
This comprehensive guide provides an in-depth exploration of key applications and protocols for the synthesis of heterocyclic compounds. Moving beyond a simple recitation of procedures, we will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices. This document is designed for researchers, scientists, and drug development professionals seeking to expand their synthetic toolkit and deepen their understanding of contemporary heterocyclic chemistry.
I. Foundational Synthetic Strategies: The Classics Revisited
While modern synthetic chemistry has introduced a plethora of novel techniques, the classical methods for heterocycle synthesis remain invaluable for their robustness and wide applicability. Understanding these foundational reactions provides a crucial context for appreciating more recent innovations.
The Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis is a cornerstone method for the preparation of pyrroles, a five-membered nitrogen-containing heterocycle prevalent in natural products and pharmaceuticals. The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or mildly acidic conditions.[6][8][9][10]
Causality in Experimental Design: The choice of reaction conditions is critical. While a weak acid like acetic acid can accelerate the reaction, strongly acidic conditions (pH < 3) can favor the formation of furan byproducts through the Paal-Knorr furan synthesis.[9] The mechanism involves the initial formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[6][8]
Experimental Protocol: Paal-Knorr Synthesis of 1-Phenyl-2,5-dimethylpyrrole
Materials:
-
2,5-Hexanedione (1,4-dicarbonyl compound)
-
Aniline (primary amine)
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-hexanedione (1.0 eq) in ethanol.
-
Add aniline (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 1-phenyl-2,5-dimethylpyrrole.
The Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that efficiently constructs dihydropyridine rings, which can be subsequently oxidized to pyridines.[11][12][13][14] This reaction is of significant importance in medicinal chemistry, as dihydropyridine derivatives are widely used as calcium channel blockers.[11][12] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[12][14]
Mechanism and Rationale: The reaction proceeds through a series of condensations and cyclizations. Key steps include a Knoevenagel condensation and a Michael addition, culminating in the formation of the dihydropyridine ring.[15] The subsequent oxidation step is driven by the thermodynamic stability gained from aromatization.[12]
Experimental Protocol: Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Materials:
-
Benzaldehyde (aldehyde)
-
Ethyl acetoacetate (β-ketoester)
-
Ammonium acetate (nitrogen source)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, combine benzaldehyde (1.0 eq), ethyl acetoacetate (2.0 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The resulting dihydropyridine can be oxidized to the corresponding pyridine using an oxidizing agent such as nitric acid or potassium ferrocyanide if desired.[15]
II. Modern Synthetic Methodologies: Pushing the Boundaries of Efficiency and Sustainability
The drive for more efficient, selective, and environmentally benign synthetic methods has led to the development of powerful new strategies for heterocyclic synthesis. These approaches often operate under milder conditions and offer access to a wider range of complex molecular architectures.
Visible-Light Photocatalysis: A Green Approach to Heterocycle Construction
Visible-light photocatalysis has emerged as a transformative technology in organic synthesis, enabling the generation of reactive intermediates under exceptionally mild conditions.[16][17][18][19] This strategy utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical ions or neutral radicals.[18]
Application in Benzothiazole Synthesis: A prominent application is the synthesis of benzothiazoles, which are important scaffolds in medicinal chemistry.[16] The reaction of 2-aminothiophenols with aldehydes, mediated by a photocatalyst such as Rose Bengal or a ruthenium complex, provides a straightforward and efficient route to these heterocycles.[16]
Workflow for Photocatalytic Synthesis:
Caption: General workflow for a visible-light photocatalytic synthesis.
Experimental Protocol: Photocatalytic Synthesis of 2-Phenylbenzothiazole
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
fac-[Ir(ppy)₃] (photocatalyst)
-
Acetonitrile (solvent)
-
Blue LED light source
Procedure:
-
In a Schlenk tube, combine 2-aminothiophenol (1.0 eq), benzaldehyde (1.2 eq), and fac-[Ir(ppy)₃] (1-2 mol%).
-
Add degassed acetonitrile via syringe.
-
Place the sealed tube approximately 5-10 cm from a blue LED light source.
-
Irradiate the mixture with continuous stirring at room temperature for the specified time (monitor by TLC).
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield 2-phenylbenzothiazole.
Transition-Metal-Catalyzed C-H Activation: A Paradigm Shift in Synthetic Efficiency
Direct C-H bond functionalization has revolutionized the synthesis of complex molecules by providing a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials.[20] Transition metals, particularly palladium and rhodium, have proven to be highly effective catalysts for these transformations.[11][20]
Application in Isoquinoline Synthesis: Rhodium(III)-catalyzed C-H activation has been successfully employed for the synthesis of isoquinolines and isoquinolones.[18][20][21][22][23] For instance, the reaction of aryl oximes with alkynes, directed by the oxime group, leads to the efficient construction of the isoquinoline core through an annulation cascade.[21]
General C-H Activation/Annulation Mechanism:
Caption: A simplified catalytic cycle for C-H activation/annulation.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of Isoquinolines
Materials:
-
Aryl ketoxime
-
Internal alkyne
-
[RhCp*Cl₂]₂ (catalyst)
-
AgSbF₆ (co-catalyst)
-
1,2-Dichloroethane (DCE) (solvent)
Procedure:
-
To an oven-dried reaction tube, add the aryl ketoxime (1.0 eq), internal alkyne (1.2 eq), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous DCE via syringe.
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100 °C) for 12-24 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite and wash with dichloromethane.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Multicomponent Reactions (MCRs): Building Complexity in a Single Step
Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, are highly valued for their efficiency and atom economy.[24][25][26][27] These reactions are particularly powerful for generating libraries of structurally diverse compounds for drug discovery.
The Biginelli Reaction: A classic example is the Biginelli reaction, which produces dihydropyrimidinones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[24][25][26][27][28] DHPMs exhibit a wide range of biological activities, including antiviral, antitumor, and anti-inflammatory properties.[24]
The Ugi Reaction: The Ugi four-component reaction (Ugi-4CR) is another versatile MCR that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like scaffold.[19][29][30][31][32] This reaction is instrumental in the synthesis of complex heterocyclic systems, such as benzodiazepines, when combined with subsequent intramolecular cyclization steps.[19][29][31]
Experimental Protocol: Biginelli Reaction for Dihydropyrimidinone Synthesis
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Catalytic amount of HCl
Procedure:
-
In a round-bottom flask, mix the aromatic aldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.[24][28]
-
Add a few drops of concentrated HCl as a catalyst.
-
Heat the mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the dihydropyrimidinone.
III. Advanced and Enabling Technologies in Heterocyclic Synthesis
To further enhance the efficiency, safety, and sustainability of heterocyclic synthesis, researchers are increasingly turning to advanced technologies such as microwave irradiation and continuous flow chemistry.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has become a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity.[2][4][7] Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.[7]
Application in 1,3,4-Oxadiazole Synthesis: The synthesis of 1,3,4-oxadiazoles, important scaffolds in medicinal chemistry, can be greatly accelerated using microwave assistance.[2][4][5][7] For example, the cyclodehydration of N,N'-diacylhydrazines to form 1,3,4-oxadiazoles can be achieved in minutes under microwave irradiation, compared to hours with conventional heating.[4]
Experimental Protocol: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
Materials:
-
Aroylhydrazide
-
Aromatic carboxylic acid
-
POCl₃ (dehydrating agent)
-
Microwave reactor with sealed vessels
Procedure:
-
In a microwave-safe reaction vessel, combine the aroylhydrazide (1.0 eq) and the aromatic carboxylic acid (1.1 eq).
-
Carefully add POCl₃ (2-3 eq) as the dehydrating agent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 5-15 minutes.
-
After cooling, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a suitable base (e.g., NaHCO₃ solution).
-
Collect the precipitated solid by filtration, wash with water, and purify by recrystallization or column chromatography.
Continuous Flow Chemistry
Continuous flow synthesis involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers numerous advantages, including enhanced safety (especially when dealing with hazardous reagents or intermediates), precise control over reaction parameters (temperature, pressure, residence time), and improved scalability.[1][3][33][34]
Application in Triazole Synthesis: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click" reaction for the synthesis of 1,2,3-triazoles, is well-suited for flow chemistry.[1] Performing this reaction in a flow system allows for the safe handling of potentially explosive organic azides and enables the use of heterogeneous catalysts that can be packed into a column, simplifying product purification.[1][35]
Flow Chemistry Setup for Triazole Synthesis:
Caption: A schematic of a continuous flow setup for triazole synthesis.
Experimental Protocol: Flow Synthesis of 1,4-Disubstituted-1,2,3-Triazoles
Materials:
-
Organic azide
-
Terminal alkyne
-
Copper-on-charcoal (heterogeneous catalyst)
-
Dichloromethane (DCM) or DMSO (solvent)
-
Flow reactor system (pumps, packed-bed reactor, back pressure regulator)
Procedure:
-
Prepare separate stock solutions of the organic azide (e.g., 0.1 M) and the terminal alkyne (e.g., 0.12 M) in the chosen solvent.
-
Pack a column reactor with the copper-on-charcoal catalyst.
-
Set up the flow reactor system with two pumps delivering the reactant solutions to a T-mixer before entering the packed-bed reactor.
-
Heat the reactor to the desired temperature (e.g., 110 °C).[1]
-
Set the flow rates of the pumps to achieve the desired residence time in the reactor.
-
Collect the product stream after it passes through the back pressure regulator.
-
The solvent can be removed from the collected solution to yield the triazole product, often in high purity without the need for further chromatographic purification.
IV. Data Summary and Comparison of Methods
To aid in the selection of an appropriate synthetic strategy, the following table summarizes key parameters for the discussed methodologies.
| Method | Key Features | Typical Reaction Time | Conditions | Advantages | Limitations |
| Paal-Knorr Pyrrole Synthesis | Condensation of 1,4-dicarbonyls and amines | 1-6 hours | Neutral or weakly acidic, heating | Simplicity, good yields | Limited by availability of 1,4-dicarbonyls |
| Hantzsch Pyridine Synthesis | Multicomponent reaction for dihydropyridines | 2-8 hours | Acid or base catalysis, heating | High efficiency, single pot | Subsequent oxidation often required |
| Biginelli Reaction | Multicomponent synthesis of DHPMs | 1-12 hours | Acid catalysis, heating | Atom economical, operational simplicity | Can have long reaction times |
| Photocatalysis | Visible light, photocatalyst | 4-24 hours | Mild, room temperature | Green, high functional group tolerance | Requires specific light sources, catalyst cost |
| C-H Activation | Transition metal catalysis, directing groups | 12-48 hours | Often high temperatures, inert atmosphere | High atom economy, novel bond formations | Catalyst cost, limited substrate scope |
| Microwave Synthesis | Microwave irradiation | 5-30 minutes | Sealed vessel, elevated pressure/temp | Rapid, high yields, improved purity | Specialized equipment, scalability challenges |
| Flow Chemistry | Continuous flow in microreactors | Minutes to hours | Precise control of parameters | Enhanced safety, scalability, automation | High initial equipment cost |
V. Conclusion and Future Outlook
The synthesis of heterocyclic compounds remains a vibrant and rapidly evolving field of chemical science. While classical methods continue to provide robust and reliable routes to many important scaffolds, modern methodologies such as photocatalysis, C-H activation, and multicomponent reactions are enabling the construction of increasingly complex and diverse molecular architectures with greater efficiency and sustainability. Furthermore, enabling technologies like microwave synthesis and continuous flow chemistry are transforming the way these reactions are performed, offering unprecedented speed and control.
For researchers in drug discovery and materials science, a deep understanding of this diverse synthetic toolbox is essential. The ability to rationally design and execute the synthesis of novel heterocyclic compounds will continue to be a key driver of innovation in these and many other scientific disciplines. The future of heterocyclic synthesis will likely involve the increasing integration of these advanced methods, the development of new catalytic systems with even greater selectivity and activity, and the application of computational tools and machine learning to predict optimal reaction conditions and discover new synthetic routes.
References
- 1. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. A practical flow synthesis of 1,2,3-triazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. rgmcet.edu.in [rgmcet.edu.in]
- 11. grokipedia.com [grokipedia.com]
- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. testbook.com [testbook.com]
- 18. Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. collaborate.princeton.edu [collaborate.princeton.edu]
- 23. researchgate.net [researchgate.net]
- 24. redalyc.org [redalyc.org]
- 25. Biginelli Reaction [organic-chemistry.org]
- 26. jmchemsci.com [jmchemsci.com]
- 27. organicreactions.org [organicreactions.org]
- 28. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 30. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 31. Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Flow chemistry as a versatile tool for the synthesis of triazoles - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
The Strategic Utility of 1-Phenyl-1H-pyrazole-3-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer properties.[2][3][4][5] Within this versatile class of compounds, 1-phenyl-1H-pyrazole-3-carbaldehyde emerges as a particularly valuable synthetic intermediate. Its strategic importance lies in the reactive aldehyde functionality at the 3-position of the pyrazole ring, which serves as a versatile handle for molecular elaboration and the construction of diverse compound libraries for drug discovery.
This guide provides an in-depth exploration of the synthesis and application of this compound in medicinal chemistry. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss its application in the generation of bioactive molecules.
Synthetic Pathways to this compound: A Protocol with Mechanistic Insights
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective route involves the Vilsmeier-Haack formylation of a suitable precursor. This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heterocyclic rings.[6]
Experimental Workflow for Synthesis
The following diagram outlines the general workflow for the synthesis of this compound, starting from readily available commercial reagents.
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol
Materials and Reagents:
| Reagent | Formula | M.Wt. | CAS No. |
| Acetophenone | C₈H₈O | 120.15 | 98-86-2 |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 100-63-0 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 |
| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 |
| N,N-Dimethylformamide | C₃H₇NO | 73.09 | 68-12-2 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 |
Step 1: Synthesis of Acetophenone Phenylhydrazone
-
Rationale: This initial step involves the condensation of a ketone (acetophenone) with a hydrazine (phenylhydrazine) to form a hydrazone. The reaction is typically acid-catalyzed, with a few drops of glacial acetic acid protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the nitrogen of the phenylhydrazine.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve acetophenone (0.1 mol) in ethanol (100 mL).
-
Add phenylhydrazine (0.1 mol) to the solution, followed by 3-4 drops of glacial acetic acid.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield acetophenone phenylhydrazone.
-
Step 2: Vilsmeier-Haack Formylation to Yield this compound
-
Rationale: The Vilsmeier-Haack reaction is a classic method for formylation. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide (DMF) and phosphorus oxychloride. This electrophilic species then attacks the electron-rich double bond of the hydrazone, leading to cyclization and subsequent formylation to yield the pyrazole-3-carbaldehyde.
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a stirrer, prepare the Vilsmeier reagent by adding phosphorus oxychloride (0.2 mol) dropwise to ice-cold N,N-dimethylformamide (DMF) (50 mL) with constant stirring.
-
After the addition is complete, add a solution of acetophenone phenylhydrazone (0.1 mol) in DMF (20 mL) dropwise to the Vilsmeier reagent.
-
Once the addition is complete, stir the reaction mixture at 60-70°C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The crude product precipitates out and is collected by filtration.
-
The crude solid is then purified by column chromatography over silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
-
Applications of this compound in Medicinal Chemistry
The aldehyde functionality of this compound is a gateway to a vast chemical space of potential drug candidates. Its reactivity allows for a variety of chemical transformations, leading to the synthesis of diverse heterocyclic systems with a wide range of biological activities.[3][7]
Synthesis of Schiff Bases as Antimicrobial and Antifungal Agents
The condensation of the aldehyde with various primary amines readily forms Schiff bases (imines). These compounds have been extensively studied for their pharmacological potential, including antimicrobial and antifungal activities.[7]
Caption: Workflow for Schiff base synthesis and screening.
Protocol for a Representative Schiff Base Synthesis:
-
Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Add the desired primary amine (1 mmol) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature.
-
The resulting precipitate is filtered, washed with cold ethanol, and recrystallized to yield the pure Schiff base.
Precursor for the Synthesis of Fused Heterocyclic Systems
This compound is an excellent starting material for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines and pyrazolo[1,5-a]pyridines. These fused systems are of great interest in medicinal chemistry as they often exhibit enhanced biological activity, including potential as kinase inhibitors and anticancer agents.
Synthesis of Chalcones as Precursors for Anti-inflammatory and Antioxidant Agents
The Claisen-Schmidt condensation of this compound with substituted acetophenones yields pyrazole-containing chalcones.[2] These α,β-unsaturated ketones are versatile intermediates for the synthesis of various heterocyclic compounds and have been shown to possess significant anti-inflammatory and antioxidant properties.[8][9]
Quantitative Data on Biological Activities of Pyrazole Derivatives:
The following table summarizes the reported biological activities of some pyrazole derivatives, highlighting the potential of this scaffold.
| Compound Class | Biological Activity | Key Findings | Reference |
| Pyrazole Schiff Bases | Antimicrobial, Antifungal | Broad-spectrum activity against various bacterial and fungal strains. | [3] |
| Pyrazole-based Chalcones | Anti-inflammatory, Antioxidant | Significant radical scavenging activity and inhibition of inflammatory mediators. | [8] |
| Fused Pyrazole Systems | Anticancer | Inhibition of specific kinases involved in cancer cell proliferation. | [10] |
| Substituted 1-Phenyl-1H-pyrazoles | Analgesic, Anxiolytic | Demonstrated significant pain-relieving and anti-anxiety effects in animal models. | [4][11] |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its aldehyde group provide a robust platform for the generation of diverse molecular architectures. The broad spectrum of biological activities exhibited by its derivatives underscores the continued importance of the pyrazole scaffold in the quest for novel therapeutic agents. Future research will undoubtedly continue to explore the synthetic utility of this compound in developing next-generation drugs with improved efficacy and safety profiles.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [myskinrecipes.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Introduction: The Prominence of the Pyrazole Scaffold in Oncology Research
An Application Guide to the Anticancer and Cytotoxic Evaluation of Pyrazole Analogs
Pyrazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, often described as a "privileged scaffold."[1][2] This is due to their unique chemical properties and their ability to serve as a core structure for a wide array of pharmacologically active agents.[3] In oncology, numerous pyrazole derivatives have been synthesized and evaluated for their potential to combat various cancers, demonstrating a remarkable capacity to interact with diverse biological targets.[1][3][4] These compounds have been shown to exert their anticancer effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[1][5]
This guide provides a structured, multi-tiered framework for the comprehensive in vitro evaluation of novel pyrazole analogs. The protocols herein are designed to progress logically from broad cytotoxicity screening to in-depth mechanistic studies, enabling researchers to identify promising lead compounds and elucidate their modes of action. Each protocol is presented with an emphasis on the underlying scientific rationale, ensuring that experimental design is both robust and informative.
Tier 1: Foundational Screening for Cytotoxic Activity
The initial and most critical step in evaluating any potential anticancer agent is to determine its fundamental ability to inhibit cancer cell growth or induce cell death. This is quantified by the half-maximal inhibitory concentration (IC₅₀), a key metric for compound potency.[6] Colorimetric assays that measure metabolic activity are a rapid and reliable method for high-throughput screening.[7][8]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing cell viability.[9] It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000–10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the pyrazole analogs in culture medium. Following incubation, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO, typically ≤0.5%) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified duration, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the expected mechanism of the compound.[10]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the crystals. Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.
Data Presentation: Summarizing Cytotoxicity
The results from the primary screening should be tabulated to compare the potency and selectivity of the pyrazole analogs. A desirable compound exhibits high potency against cancer cells and low toxicity towards normal cells.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) after 48h | Normal Cell Line (e.g., NIH/3T3) | Selectivity Index (SI)¹ |
| PZ-01 | MCF-7 (Breast) | 8.5 | 95.2 | 11.2 |
| A549 (Lung) | 12.3 | 7.7 | ||
| PZ-02 | MCF-7 (Breast) | 6.78[11] | >100[11] | >14.7 |
| HepG-2 (Liver) | 16.02[11] | >6.2 | ||
| PZ-03 | K562 (Leukemia) | 0.021[12] | Not Reported | - |
| A549 (Lung) | 0.69[12] | - | ||
| Doxorubicin | MCF-7 (Breast) | 0.9 | 2.1 | 2.3 |
| ¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value is desirable. |
Tier 2: Investigating the Mechanism of Action
Once a compound has demonstrated significant cytotoxic activity, the next logical step is to determine how it is inducing cell death. A favorable mechanism for an anticancer drug is the induction of apoptosis, or programmed cell death, which avoids the inflammatory response associated with necrosis.[13][14]
Overall Experimental Workflow
The evaluation of a pyrazole analog follows a logical progression from broad screening to detailed mechanistic studies.
Caption: Logical workflow for evaluating pyrazole analogs.
Protocol 2: Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis.[10][15] It differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on two key cellular changes. In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[16] In late-stage apoptosis and necrosis, the cell membrane loses its integrity, allowing the DNA-intercalating dye Propidium Iodide (PI) to enter and stain the nucleus.[16]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the pyrazole analog at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Harvest both adherent and floating cells. Adherent cells should be detached gently using trypsin, and the trypsin should be neutralized with complete medium. Combine all cells and pellet them by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove residual medium.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each sample. Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells (or cells with compromised membranes)
-
Protocol 3: Cell Cycle Analysis
Many anticancer agents, including pyrazole derivatives, function by inducing cell cycle arrest, thereby preventing cancer cell proliferation.[11][17] Flow cytometry analysis of cellular DNA content allows for the quantification of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[18]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells and treat with the pyrazole analog as described in the apoptosis protocol.
-
Harvesting and Fixation: Harvest cells and wash once with PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.[19]
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet twice with PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[18] RNase A is crucial as it degrades RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Interpretation: Generate a histogram of DNA content. A significant increase in the percentage of cells in a specific phase (e.g., G2/M) compared to the control indicates cell cycle arrest at that checkpoint.
Caption: The cell cycle and a potential point of arrest.
Tier 3: Molecular Target Identification and Pathway Analysis
The final stage of in vitro evaluation involves identifying the specific molecular players affected by the pyrazole analog. Western blotting is a powerful technique to measure changes in the expression and activation (e.g., phosphorylation) of key proteins involved in apoptosis and cell cycle regulation.[20][21]
Protocol 4: Western Blot Analysis of Key Regulatory Proteins
Step-by-Step Methodology:
-
Cell Culture and Protein Extraction: Treat cells in 6-well plates or 10 cm dishes with the pyrazole analog. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[21]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting proteins of interest overnight at 4°C. A suggested panel for pyrazole analogs includes:
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to the loading control. Compare protein levels in treated samples to the vehicle control.
Signaling Pathway Visualization
Many pyrazole analogs induce apoptosis by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, often downstream of survival pathways like PI3K/Akt.[17][22][23]
Caption: A potential pyrazole-targeted signaling pathway.
Conclusion
This guide outlines a systematic and comprehensive approach to the in vitro evaluation of novel pyrazole analogs for anticancer activity. By progressing from broad cytotoxicity screening to detailed mechanistic studies involving apoptosis, cell cycle analysis, and Western blotting, researchers can effectively identify potent lead compounds and gain critical insights into their molecular mechanisms. This structured evaluation is essential for advancing the most promising pyrazole-based candidates in the drug discovery pipeline.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. ijpbs.com [ijpbs.com]
- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Apoptosis Assays [sigmaaldrich.com]
- 14. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 16. bmglabtech.com [bmglabtech.com]
- 17. Synthesis and apoptotic activity of new pyrazole derivatives in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cancer.wisc.edu [cancer.wisc.edu]
- 19. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. benchchem.com [benchchem.com]
- 22. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. encyclopedia.pub [encyclopedia.pub]
Application Notes & Protocols: A Guide to the Preclinical Development of Anti-Inflammatory Agents
<_
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Novel Anti-Inflammatory Therapeutics
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet devastating when dysregulated. Chronic inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neurodegenerative disorders. While existing anti-inflammatory drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, have provided significant relief for many, they are often associated with substantial side effects and are not universally effective. This necessitates a continued and intensified search for novel, targeted anti-inflammatory agents with improved efficacy and safety profiles.
This guide provides a comprehensive overview of the key in vitro and in vivo models and methodologies employed in the discovery and preclinical development of novel anti-inflammatory agents. We will delve into the core signaling pathways that drive inflammation and present detailed, field-proven protocols for assessing the efficacy of potential drug candidates. Our focus is on providing not just the "how," but also the "why," empowering researchers to make informed decisions in their experimental designs.
Chapter 1: Key Signaling Pathways in Inflammation as Drug Targets
A thorough understanding of the molecular machinery driving inflammation is paramount for the rational design of targeted therapies. Several key signaling pathways have been identified as critical regulators of the inflammatory response.
The NF-κB Signaling Pathway: A Master Regulator
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a cornerstone of inflammatory signaling.[1][2][3] It is activated by a multitude of stimuli, including pro-inflammatory cytokines like TNF-α and IL-1, as well as pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS).[2][4] Upon activation, the NF-κB transcription factor translocates to the nucleus and orchestrates the expression of a wide array of pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[1][2][5] Its central role makes it a prime target for anti-inflammatory drug development.[1]
Caption: The canonical NF-κB signaling pathway.
The JAK-STAT Pathway: A Cytokine Superhighway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors involved in immunity and inflammation.[6][7][8] This pathway transduces signals from the cell surface to the nucleus, leading to the transcription of genes involved in immune cell division, survival, and activation.[8] Dysregulation of the JAK-STAT pathway is implicated in numerous inflammatory and autoimmune diseases, making JAK inhibitors a successful class of anti-inflammatory drugs.[6][7]
Caption: The JAK-STAT signaling pathway.
The NLRP3 Inflammasome: A Key Player in Innate Immunity
The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by sensing a variety of danger signals, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[9] Upon activation, the NLRP3 inflammasome assembles and activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature, active forms.[9][10][11] Dysregulation of the NLRP3 inflammasome is linked to a range of chronic inflammatory diseases.[9][12]
Chapter 2: In Vitro Assays for Screening Anti-Inflammatory Compounds
Cell-based assays are the workhorse of early-stage anti-inflammatory drug discovery, providing a rapid and cost-effective means to screen large compound libraries and elucidate mechanisms of action.
Protocol: Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages
This protocol describes a widely used method to model bacterial-induced inflammation in vitro using the human monocytic cell line THP-1 or murine RAW 264.7 macrophages.
Objective: To evaluate the ability of test compounds to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), in LPS-stimulated macrophages.
Materials:
-
THP-1 or RAW 264.7 cells
-
RPMI-1640 or DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and vehicle control (e.g., DMSO)
-
Griess Reagent for Nitric Oxide detection[13]
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well cell culture plates
Protocol Steps:
-
Cell Culture and Differentiation (for THP-1 cells):
-
Culture THP-1 monocytes in RPMI-1640 medium.[10]
-
To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate and treat with PMA (e.g., 50-100 ng/mL) for 48-72 hours.[10]
-
After differentiation, wash the adherent cells with PBS and replace with fresh, PMA-free medium. Allow cells to rest for 24 hours.[10]
-
-
Compound Treatment:
-
Pre-treat the differentiated THP-1 cells or RAW 264.7 cells with various concentrations of the test compound or vehicle for 1-2 hours.
-
-
LPS Stimulation:
-
Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells.[14] Include a set of unstimulated control wells.
-
-
Incubation:
-
Incubate the plates for an appropriate duration (e.g., 24 hours) at 37°C in a 5% CO2 incubator.
-
-
Endpoint Measurement:
-
Nitric Oxide (NO) Measurement:
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Quantify the levels of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) using specific ELISA kits following the manufacturer's instructions.[15]
-
-
Data Analysis:
-
Calculate the percentage inhibition of NO or cytokine production by the test compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) for each endpoint.
| Parameter | Typical Concentration/Time | Purpose |
| Cell Seeding Density | 1 x 10^5 to 5 x 10^5 cells/mL | Ensures optimal cell growth and response. |
| PMA (for THP-1) | 50 - 100 ng/mL for 48-72h | Differentiates monocytes into adherent macrophages.[10] |
| LPS Concentration | 0.1 - 1 µg/mL | Induces a robust inflammatory response.[14] |
| Compound Pre-incubation | 1 - 2 hours | Allows for compound uptake and target engagement before stimulation. |
| LPS Incubation | 18 - 24 hours | Sufficient time for peak production of NO and cytokines. |
Protocol: NLRP3 Inflammasome Activation Assay
This protocol outlines a two-step method to assess the inhibitory potential of compounds on the NLRP3 inflammasome.
Objective: To measure the inhibition of caspase-1 activation and subsequent IL-1β release following NLRP3 inflammasome activation.
Materials:
-
Differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs)
-
LPS (for priming)
-
ATP or Nigericin (for activation)
-
Test compounds and vehicle control
-
Caspase-1 activity assay kit (e.g., Caspase-Glo® 1)[11]
-
IL-1β ELISA kit[16]
Protocol Steps:
-
Priming Step (Signal 1):
-
Compound Treatment:
-
Add the test compounds at various concentrations to the primed cells and incubate for 30-60 minutes.
-
-
Activation Step (Signal 2):
-
Endpoint Measurement:
Caption: General workflow for in vitro anti-inflammatory screening.
Chapter 3: In Vivo Models for Efficacy and Safety Assessment
While in vitro assays are crucial for initial screening, in vivo models are indispensable for evaluating the efficacy, pharmacokinetics, and safety of lead compounds in a complex physiological system.[18][19]
Protocol: Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
This model is a robust and widely used method to induce acute systemic inflammation, mimicking aspects of sepsis and bacterial infection.[10][20]
Objective: To assess the ability of a test compound to reduce systemic inflammatory responses, such as cytokine storms and organ damage, in response to LPS challenge.
Materials:
-
Mice (e.g., C57BL/6 or BALB/c)
-
Lipopolysaccharide (LPS)
-
Test compound and vehicle
-
Sterile saline
-
ELISA kits for serum cytokine analysis
Protocol Steps:
-
Acclimatization:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge.
-
-
LPS Challenge:
-
Monitoring and Sample Collection:
-
Monitor the mice for clinical signs of inflammation, such as lethargy, piloerection, and huddling.[10]
-
At a specified time point post-LPS challenge (e.g., 2, 6, or 24 hours), collect blood via cardiac puncture for serum preparation.
-
Tissues (e.g., lung, liver, kidney) can also be harvested for histological analysis or measurement of inflammatory markers.
-
-
Endpoint Analysis:
-
Serum Cytokine Levels: Quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in the serum using ELISA.[21]
-
Histopathology: Evaluate tissue sections for signs of inflammation, such as immune cell infiltration and tissue damage.
-
Protocol: Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely accepted and highly relevant model for studying the pathogenesis of rheumatoid arthritis (RA) and for evaluating potential therapeutics.[22][23][24] It shares many immunological and pathological features with human RA.[22][23]
Objective: To evaluate the efficacy of a test compound in preventing or treating the clinical and pathological signs of arthritis.
Materials:
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound and vehicle
Protocol Steps:
-
Primary Immunization (Day 0):
-
Emulsify type II collagen with CFA.
-
Inject the emulsion intradermally at the base of the tail of the mice.[24]
-
-
Booster Immunization (Day 21):
-
Emulsify type II collagen with IFA.
-
Administer a booster injection of the emulsion.[24]
-
-
Compound Treatment:
-
Begin prophylactic (before disease onset) or therapeutic (after disease onset) treatment with the test compound or vehicle.
-
-
Clinical Assessment:
-
Monitor the mice regularly for the onset and severity of arthritis.
-
Score the paws for signs of inflammation (redness, swelling) using a standardized scoring system (e.g., 0-4 scale per paw, for a maximum score of 16).
-
-
Endpoint Analysis (at study termination):
-
Histopathology: Collect joints for histological evaluation of inflammation, cartilage destruction, and bone erosion.
-
Serum Biomarkers: Measure levels of anti-collagen antibodies and inflammatory cytokines in the serum.
-
Important Considerations for In Vivo Models:
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Strain and Vendor Selection: The genetic background of the animals can significantly impact the inflammatory response.[22][23]
-
Housing Conditions: Maintaining a specific pathogen-free (SPF) environment is crucial to avoid confounding variables from infections.[22][23]
Conclusion: A Multiparametric Approach to Anti-Inflammatory Drug Discovery
The development of novel anti-inflammatory agents requires a multifaceted and integrated approach. The strategic application of the in vitro and in vivo models and protocols described in this guide will enable researchers to effectively screen compound libraries, elucidate mechanisms of action, and identify promising candidates for further preclinical and clinical development. By combining robust cellular assays with relevant animal models of disease, the scientific community can continue to advance the fight against the myriad of diseases driven by chronic inflammation.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 4. purformhealth.com [purformhealth.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inflammasome Activation | NLRP3 Inflammasome [promega.sg]
- 12. assaygenie.com [assaygenie.com]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. bio-protocol.org [bio-protocol.org]
- 15. academic.oup.com [academic.oup.com]
- 16. A Comprehensive Toolkit for NLRP3 Inflammasome Drug Discovery [worldwide.promega.com]
- 17. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. mdpi.com [mdpi.com]
- 20. sygnaturediscovery.com [sygnaturediscovery.com]
- 21. Establishment of LPS-induced intestinal inflammation mice model: pilot study -Journal of Convergence Korean Medicine | Korea Science [koreascience.kr]
- 22. chondrex.com [chondrex.com]
- 23. resources.amsbio.com [resources.amsbio.com]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 1-phenyl-1H-pyrazole-3-carbaldehyde
Prepared by the Office of Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-phenyl-1H-pyrazole-3-carbaldehyde. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on the Vilsmeier-Haack reaction—the most prevalent method for this transformation. Our goal is to provide actionable solutions to common experimental challenges, grounded in established chemical principles and supported by authoritative literature.
The formylation of a pyrazole ring is a critical step in the synthesis of various biologically active molecules.[1][2] The Vilsmeier-Haack reaction is an efficient and economical method for introducing a formyl group onto electron-rich heterocyclic systems like pyrazoles.[2][3][4] However, its success is highly dependent on carefully controlled reaction conditions. This guide is structured as a series of troubleshooting questions and FAQs to directly address issues you may encounter in the lab.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is the most frequent issue and can stem from several factors, from reagent preparation to reaction kinetics.
Answer:
-
Incomplete Vilsmeier Reagent Formation: The active electrophile, the chloroiminium ion (Vilsmeier reagent), must be properly formed in situ.[3][5] This is an exothermic reaction between N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). If POCl₃ is added too quickly or at too high a temperature, side reactions can occur, reducing the concentration of the active reagent.
-
Sub-optimal Reagent Stoichiometry: An incorrect ratio of substrate to Vilsmeier reagent can lead to incomplete conversion. The Vilsmeier reagent is a weak electrophile, so a molar excess is often required to drive the reaction to completion.[6]
-
Insufficient Reaction Temperature or Time: The formylation of pyrazoles often requires heating to overcome the activation energy barrier.[4][5] The electron-rich nature of the pyrazole ring facilitates electrophilic substitution, primarily at the C4 position.[4][8]
-
Solution: After adding the substrate to the pre-formed Vilsmeier reagent at low temperature, gradually raise the temperature of the reaction mixture. Typical conditions involve heating at 60-80 °C for several hours (e.g., 2-7 hours).[1][4][9][10] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time for full conversion.
-
-
Product Loss During Work-up: The iminium salt intermediate formed during the reaction must be carefully hydrolyzed to yield the final aldehyde. Improper quenching or extraction techniques can lead to significant product loss.
-
Solution: Quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring.[1][3] This hydrolyzes the intermediate. Neutralize the acidic solution carefully with a base like sodium bicarbonate or sodium hydroxide solution until the pH is neutral or slightly basic, which will precipitate the crude product.[1] Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) if the product does not precipitate fully.
-
Q2: I am observing a significant amount of unreacted 1-phenylpyrazole in my final product mixture. What should I do?
This is a clear indication of incomplete conversion.
Answer:
The primary reasons for unreacted starting material are insufficient electrophile concentration, inadequate activation energy, or short reaction duration.
-
Increase Reagent Excess: The most direct approach is to increase the molar excess of the Vilsmeier reagent (both DMF and POCl₃) relative to the 1-phenylpyrazole. An experiment using a 5-fold excess of DMF and a 2-fold excess of POCl₃ has been shown to improve yields significantly compared to smaller excesses.[7]
-
Increase Reaction Temperature and Time: If increasing the reagent concentration does not resolve the issue, the reaction may be kinetically limited. Gradually increase the reaction temperature in increments (e.g., to 90 °C or even 120 °C for less reactive substrates) and extend the reaction time.[4][7] Always monitor by TLC to avoid decomposition.
-
Ensure Anhydrous Conditions: Moisture can prematurely quench the Vilsmeier reagent. Ensure all glassware is oven-dried and that anhydrous solvents are used.
Q3: My reaction is producing a complex mixture of side products. What are they and how can I prevent them?
Side product formation is often related to the reactivity of the substrate and the reaction conditions.
Answer:
-
Di-formylation or Other Unwanted Formylations: While pyrazole is typically formylated at the C4 position, highly reactive substrates or harsh conditions could theoretically lead to other issues, although this is less common for this specific substrate.[4][8]
-
Prevention: The key is precise control over temperature and stoichiometry. Avoid excessively high temperatures or prolonged reaction times after the starting material has been consumed (as determined by TLC). Sticking to optimized conditions is crucial.
-
-
Hydroxymethylation: Prolonged heating of DMF can generate small amounts of formaldehyde in situ, which can lead to hydroxymethylation of the pyrazole ring as a minor side product.[11]
-
Prevention: Use the minimum effective reaction time and temperature. Purifying the DMF before use can also help.
-
-
Decomposition/Polymerization: The Vilsmeier-Haack reaction can be aggressive. Highly activated substrates or excessive temperatures can lead to decomposition or the formation of tar-like substances.
-
Prevention: Maintain strict temperature control. The initial formation of the Vilsmeier reagent should always be done at 0-5 °C.[4] The subsequent reaction temperature should be the minimum required for a reasonable reaction rate. If you observe significant darkening or tar formation, reduce the temperature.
-
Q4: How do I effectively purify the final product, this compound?
Effective purification is essential to obtain a high-purity final compound.
Answer:
-
Recrystallization: This is often the most effective method for purifying the crude solid obtained after work-up.
-
Protocol: The crude product is typically a solid after filtration.[1] Common solvents for recrystallization include ethanol, methanol, or ethanol/water mixtures.[1] Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Collect the purified crystals by filtration.
-
-
Silica Gel Column Chromatography: If recrystallization does not provide sufficient purity or if the product is an oil, column chromatography is the next step.
-
Protocol: A common eluent system is a mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity to elute your product. Monitor the fractions by TLC to isolate the pure compound.[6]
-
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis.
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of 1-phenylpyrazole?
Answer: The reaction proceeds in three main stages:
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃. A subsequent cascade of steps eliminates a stable dichlorophosphate anion to form the highly electrophilic N,N-dimethylchloroiminium ion, which is the Vilsmeier reagent.[3][5][6]
-
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the electrophilic carbon of the Vilsmeier reagent. Due to the electronic properties of the two nitrogen atoms, the C4 position is the most nucleophilic and therefore the primary site of attack.[4][8] This forms a cationic intermediate, and aromaticity is restored by the loss of a proton.
-
Hydrolysis: During aqueous work-up, the resulting iminium salt is hydrolyzed. Water attacks the iminium carbon, and after a series of proton transfers and elimination of dimethylamine, the final aldehyde product is formed.[3][5]
Q2: Are there alternative methods for synthesizing this compound?
Answer: Yes, while the Vilsmeier-Haack reaction is the most common, other routes exist. One notable method involves a two-step pyrazole ring formation starting from acetophenone and phenylhydrazine to produce acetophenone phenylhydrazone, which is then cyclized using the Vilsmeier-Haack reagent to give the target carbaldehyde.[12][13] This approach builds the pyrazole ring and formylates it in a single pot from the hydrazone intermediate. Other specialized methods may exist but are less common for general laboratory synthesis.
Q3: Which analytical techniques are best for monitoring the reaction and characterizing the product?
Answer:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is indispensable for monitoring the consumption of the starting material (1-phenylpyrazole) and the formation of the product. Use a suitable mobile phase (e.g., 7:3 hexane:ethyl acetate) and visualize under UV light.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. Key signals in the ¹H NMR spectrum will include a singlet for the aldehydic proton (around 9-10 ppm), a singlet for the pyrazole C5-H, and multiplets for the phenyl ring protons.[1]
-
Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretching band for the aldehyde group around 1650-1700 cm⁻¹.[1]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product. Look for the molecular ion peak (M+).[1]
-
Melting Point: A sharp melting point that matches the literature value indicates high purity.
-
Section 3: Protocols & Data
Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is a representative procedure synthesized from multiple literature sources.[1][10]
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF, e.g., 10 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, e.g., 1.1 mL, ~0.012 mol) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
2. Reaction:
-
Dissolve 1-phenylpyrazole (e.g., ~0.004 mol) in a minimal amount of DMF and add it to the pre-formed Vilsmeier reagent.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 60–70 °C and stir for 4-6 hours.[1] Monitor the reaction's progress by TLC until the starting material is consumed.
3. Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring.
-
Neutralize the solution by adding a saturated solution of sodium bicarbonate or 10% NaOH solution until the pH is ~7-8.
-
The product should precipitate as a solid. Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
4. Purification:
-
Recrystallize the crude solid from methanol or ethanol to obtain the pure this compound.[1]
Data Table: Optimized Reaction Conditions
The optimal conditions can vary, but the following table provides a validated starting point based on literature.[7]
| Parameter | Recommended Value/Range | Rationale & Notes |
| Substrate:POCl₃ Ratio | 1 : 2.0 | An excess of POCl₃ is needed to drive the reaction.[7] |
| Substrate:DMF Ratio | 1 : 5.0 | A larger excess of DMF ensures complete Vilsmeier reagent formation.[7] |
| Temperature | 70–120 °C | Higher temperatures increase reaction rate but may also promote side reactions. Optimization is key.[7] |
| Reaction Time | 2–6 hours | Monitor by TLC for completion. Avoid unnecessarily long times.[7][9] |
Section 4: Visual Guides
Vilsmeier-Haack Reaction Mechanism
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. benchchem.com [benchchem.com]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arkat-usa.org [arkat-usa.org]
- 12. epubl.ktu.edu [epubl.ktu.edu]
- 13. asianpubs.org [asianpubs.org]
Technical Support Center: Troubleshooting Side Products in Reactions of 1-Phenyl-1H-pyrazole-3-carbaldehyde
Welcome to the technical support guide for 1-phenyl-1H-pyrazole-3-carbaldehyde, a versatile building block in modern synthetic chemistry. Its unique electronic properties make it an excellent substrate for a variety of transformations. However, this reactivity can also lead to the formation of undesired side products. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. We will explore the causality behind these issues and provide field-proven protocols to optimize your reactions.
Section 1: Condensation Reactions (Knoevenagel, Aldol, etc.)
Condensation reactions are fundamental for C-C bond formation, but the electrophilic aldehyde and the α,β-unsaturated nature of the initial products create pathways for side reactions.
Q1: I'm attempting a Knoevenagel condensation with an active methylene compound (e.g., malononitrile), but my yields are low and the crude product shows multiple spots on TLC. What is likely happening?
A1: This is a classic issue in Knoevenagel condensations.[1] Low yields and product mixtures often stem from an imbalance in reaction conditions, leading to competing reaction pathways beyond the desired condensation.
Expertise & Causality: The primary culprits are often an inappropriate choice of catalyst or prolonged reaction times. A base that is too strong can deprotonate other, less acidic protons, while a base that is too weak will result in slow reaction rates, allowing for side reactions to occur. The initial Knoevenagel product is a potent Michael acceptor, which can react with another equivalent of the nucleophile, leading to byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Knoevenagel condensation.
Trustworthy Protocol 1: Optimized Knoevenagel Condensation with Malononitrile This protocol utilizes a mild catalyst in an aqueous medium, which enhances selectivity and simplifies workup.[2]
-
Reaction Setup: In a 50 mL round-bottom flask, add this compound (1.0 mmol), malononitrile (1.1 mmol), and 10 mL of a 1:1 water/ethanol mixture.
-
Catalyst Addition: Add ammonium carbonate (0.2 mmol, 20 mol%) to the stirring suspension.
-
Reaction: Stir the mixture vigorously at ambient temperature. Alternatively, for an accelerated reaction, use an ultrasonic bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 30-60 minutes.
-
Workup: Upon completion, the solid product usually precipitates. Filter the reaction mixture, wash the solid with cold water (2 x 10 mL), and dry under vacuum.
-
Validation: The crude product should be a single spot on TLC. Confirm the structure via ¹H NMR, looking for the characteristic singlet of the vinyl proton, and by mass spectrometry to confirm the expected molecular weight.[2]
| Parameter | Conventional Method | Optimized Method[2] | Rationale for Change |
| Catalyst | Piperidine, NaOH, NaOEt | Ammonium Carbonate | A milder, cheaper, and more selective catalyst reduces side product formation. |
| Solvent | Benzene, Toluene, DMF | Water:Ethanol (1:1) | Green, non-toxic solvent system that often improves reaction rates and selectivity. |
| Temperature | Reflux | Ambient / Sonication | Lower temperature minimizes energy input and prevents thermal decomposition or side reactions. |
| Yield | Variable (50-80%) | Excellent (90-95%) | Improved conditions lead to a cleaner reaction and higher conversion to the desired product. |
Q2: I reacted my pyrazole aldehyde with a ketone containing an α-amino group, expecting a simple condensation. Instead, I isolated a fused pyrazolo[3,4-b]pyridine. Why did this happen?
A2: You have inadvertently performed a Friedländer-type annulation reaction. This is a common and powerful method for synthesizing fused pyridine rings, but it can be an unexpected side product if the conditions are right.
Expertise & Causality: The reaction proceeds through an initial condensation to form an α,β-unsaturated carbonyl intermediate. If your nucleophile also contains an appropriately positioned amine, this amine can then undergo an intramolecular conjugate addition followed by dehydration to form the stable, aromatic pyrazolo[3,4-b]pyridine ring system.[3] This cyclization is often catalyzed by acid or base and driven by heat.
Caption: Unintended formation of a pyrazolo[3,4-b]pyridine.
Preventative Measures:
-
Lower Temperature: Run the initial condensation at a lower temperature (e.g., 0 °C to room temperature) to form the intermediate without providing the activation energy for the subsequent cyclization.
-
Catalyst Control: Avoid strong acids or bases if possible. Use a stoichiometric amount of a milder catalyst.
-
Protecting Groups: If feasible, protect the amino group on your nucleophile before the condensation reaction and deprotect it in a later step.
Section 2: Oxidation and Reduction Reactions
The aldehyde functionality is redox-active, making it susceptible to unintended oxidation or the target of controlled reduction.
Q3: My synthetic route requires modifying another part of the molecule, but the pyrazole aldehyde is being oxidized to 1-phenyl-1H-pyrazole-3-carboxylic acid. How can I prevent this unwanted side reaction?
A3: The aldehyde group is sensitive to many common oxidizing agents and can even be susceptible to air oxidation under certain conditions. The most robust strategy to prevent this is to use a protecting group.
Expertise & Causality: Protecting the aldehyde as an acetal or dithioacetal renders it inert to most oxidizing (and many reducing and nucleophilic) conditions. The acetal is stable to bases and nucleophiles but can be easily removed with aqueous acid. This "protect-react-deprotect" strategy is a cornerstone of complex molecule synthesis.
Trustworthy Protocol 2: Diethyl Acetal Protection of the Aldehyde
-
Protection:
-
Dissolve this compound (1.0 mmol) in triethyl orthoformate (5.0 mmol).
-
Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, 0.05 mmol).
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) for 1-2 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Quench the reaction with a mild base (e.g., triethylamine), and remove the solvent under reduced pressure. The crude acetal can often be used directly in the next step after simple filtration.
-
-
Perform Subsequent Reaction: Carry out your desired transformation on the other part of the molecule. The acetal group will remain intact.
-
Deprotection:
-
Dissolve the protected compound in a mixture of tetrahydrofuran (THF) and 1M aqueous HCl (e.g., a 4:1 mixture).
-
Stir at room temperature and monitor by TLC for the reappearance of the aldehyde.
-
Once complete, neutralize the acid with a saturated solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate.
-
| Protecting Group | Protection Conditions | Stability | Deprotection Conditions |
| Dimethyl/Diethyl Acetal | R-OH, H⁺ catalyst | Basic, Nucleophiles, Oxidants | Aqueous Acid (e.g., HCl, TFA) |
| 1,3-Dioxolane (Ethylene Glycol) | Ethylene Glycol, H⁺ | Basic, Nucleophiles, Oxidants | Aqueous Acid |
| 1,3-Dithiane (1,3-Propanedithiol) | 1,3-Propanedithiol, Lewis Acid | Acidic, Basic, Oxidants, Reductants | Heavy metal salts (e.g., HgCl₂), Oxidative conditions |
Q4: My reduction of the aldehyde to the alcohol with NaBH₄ is sluggish and incomplete. Can I use a stronger reducing agent like LiAlH₄?
A4: While you can use LiAlH₄, it is often overkill for this transformation and can lead to side products if other reducible functional groups (e.g., esters, amides) are present in your molecule. Optimizing the NaBH₄ reduction is typically the better first step.
Expertise & Causality: Sodium borohydride (NaBH₄) is a selective reducing agent for aldehydes and ketones. Incomplete reactions are usually due to poor solubility, insufficient equivalents of the reagent, or low temperature.
Troubleshooting Strategies:
-
Solvent Choice: Ensure the aldehyde is fully dissolved. NaBH₄ reductions are commonly performed in alcoholic solvents like methanol or ethanol at 0 °C to room temperature. If solubility is an issue, a co-solvent like THF can be added.
-
Stoichiometry: While theoretically 0.25 equivalents are needed, it is common practice to use 1.1 to 1.5 equivalents of NaBH₄ to ensure the reaction goes to completion.
-
Activation: The addition of a catalytic amount of a Lewis acid like CeCl₃ (the Luche reduction) can significantly accelerate the reduction of aldehydes, often improving selectivity in the presence of ketones.
Section 3: Multicomponent Reactions (MCRs)
Q5: I'm attempting a one-pot, multi-component reaction involving the pyrazole aldehyde, but I'm getting a complex mixture instead of the desired product. How can I troubleshoot this?
A5: MCRs are a symphony of competing equilibria and reaction rates. A complex mixture indicates that one or more undesired reaction pathways are kinetically or thermodynamically competitive with your desired route.[4] The key is to identify the problematic step and adjust the conditions to favor the correct sequence.
Caption: Decision tree for troubleshooting multicomponent reactions.
Key Optimization Strategy: Order of Addition Instead of a one-pot approach, try a sequential one-pot reaction. For example, in a reaction involving the aldehyde, an amine, and a third component, pre-reacting the aldehyde and the amine to form the imine in situ before adding the third component can often prevent the third component from reacting directly with the aldehyde in an undesired manner.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Yields of 1-Phenyl-1H-pyrazole-3-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis and optimization of 1-phenyl-1H-pyrazole-3-carbaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and improve your experimental outcomes.
Introduction: The Vilsmeier-Haack Approach
The Vilsmeier-Haack reaction is a cornerstone for the formylation of electron-rich aromatic and heteroaromatic compounds, making it a prevalent method for synthesizing this compound and its derivatives.[1][2][3][4][5] The reaction typically involves the use of a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] This electrophilic species then reacts with the pyrazole ring to introduce a formyl group.[5]
While robust, this reaction is not without its challenges. Issues such as low yields, unexpected side products, and purification difficulties can arise. This guide will provide a structured approach to troubleshooting these common problems.
Troubleshooting Guide: From Low Yields to Purification Headaches
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I'm getting a very low yield, or no desired product at all. What are the likely causes and how can I fix this?
A: Low yields in the Vilsmeier-Haack reaction are a common complaint and can often be traced back to a few key factors.[4]
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.[4] Water will rapidly quench the chloroiminium salt, rendering it inactive.
-
Solution: Ensure all glassware is rigorously oven-dried before use. Use anhydrous solvents and freshly opened or properly stored reagents. It is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Quality and Stoichiometry: The purity of your DMF and POCl₃ is critical.[4] Old DMF can contain dimethylamine, which can lead to side reactions. The molar ratio of your substrate to the Vilsmeier reagent components also plays a significant role.
-
Solution: Use high-purity, anhydrous DMF and freshly distilled or newly purchased POCl₃. The stoichiometry often requires optimization, but a common starting point is a slight excess of the Vilsmeier reagent.
-
-
Substrate Reactivity: The Vilsmeier-Haack reaction works best on electron-rich pyrazole rings.[4] If your 1-phenyl-1H-pyrazole precursor has strong electron-withdrawing groups, its reactivity towards the electrophilic Vilsmeier reagent will be significantly reduced.[6]
-
Reaction Temperature: The optimal temperature is highly dependent on the specific substrate. Some reactive pyrazoles can be formylated at 0°C, while others may require heating to 80°C or even higher.[3][4][8]
-
Solution: If you are working with a new derivative, it is recommended to perform small-scale trials at different temperatures to find the optimal conditions.
-
Issue 2: Formation of Side Products and Isomers
Q: I've isolated my product, but NMR analysis shows the presence of significant impurities or a mixture of isomers. What are these and how can I avoid them?
A: The formation of side products is a frequent challenge. Here are some of the common culprits and strategies to mitigate them:
-
Regioisomer Formation: If your pyrazole ring is unsubstituted at multiple positions, formylation can occur at different sites, leading to a mixture of regioisomers.[9]
-
Solution: The regioselectivity of the Vilsmeier-Haack reaction is influenced by both electronic and steric factors. A thorough understanding of your substrate's properties can help predict the major isomer. If inseparable isomers are formed, consider a synthetic route that introduces blocking groups to direct the formylation to the desired position.
-
-
Chlorination Instead of Formylation: In some cases, particularly with hydroxypyrazole precursors, the hydroxyl group can be replaced by a chlorine atom from the POCl₃.[10]
-
Solution: Protecting the hydroxyl group before the Vilsmeier-Haack reaction is a common strategy to prevent this side reaction. Subsequent deprotection will yield the desired hydroxy-substituted pyrazole carbaldehyde.
-
-
Incomplete Reaction or Hydrolysis: The intermediate iminium salt must be hydrolyzed to yield the final aldehyde. Incomplete hydrolysis can leave this intermediate as an impurity.
-
Solution: Ensure that the aqueous workup is thorough. Adjusting the pH and allowing sufficient time for hydrolysis can drive the reaction to completion.
-
Issue 3: Purification Difficulties
Q: My crude product is a dark, oily residue that is difficult to purify by column chromatography. What are my options?
A: Purification of pyrazole derivatives can indeed be challenging. Here are some proven strategies:
-
Acid-Base Extraction: If your desired product has basic nitrogen atoms in the pyrazole ring, you can use acid-base extraction to separate it from non-basic impurities. Dissolve the crude mixture in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.
-
Crystallization: Crystallization is a powerful purification technique if you can find a suitable solvent system. Experiment with different solvents and solvent mixtures to induce crystallization. The formation of an acid addition salt by reacting the pyrazole with an inorganic or organic acid can sometimes facilitate crystallization.[11][12]
-
Optimized Chromatography: If column chromatography is necessary, consider using a gradient elution system to improve separation. Screening different stationary phases (e.g., alumina instead of silica gel) may also be beneficial.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Vilsmeier-Haack reaction on a 1-phenylpyrazole? A1: The reaction proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent (a chloroiminium salt).[5] Then, the electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is subsequently hydrolyzed during aqueous workup to yield the final this compound.
Q2: Can I use other amides besides DMF? A2: Yes, other amides can be used, which will result in the formation of ketones instead of aldehydes. For example, using N,N-dimethylacetamide (DMA) will introduce an acetyl group.[13]
Q3: Are there alternative, milder reagents to POCl₃? A3: Yes, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used to generate the Vilsmeier reagent.[4] In some cases, these may offer advantages in terms of reactivity or milder reaction conditions.
Q4: How does the substituent on the phenyl ring affect the reaction? A4: Electron-donating groups on the phenyl ring will generally increase the electron density of the pyrazole system, potentially leading to a faster reaction. Conversely, strong electron-withdrawing groups can deactivate the ring system, requiring more forcing conditions.
Experimental Protocols & Data
General Protocol for the Synthesis of 1-Phenyl-3-aryl-1H-pyrazole-4-carbaldehyde
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes.
-
Reaction with Pyrazole Precursor: Dissolve the 1-phenyl-3-aryl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80°C.[8] Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[3][10]
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium bicarbonate or another suitable base until the pH is approximately 7-8. The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by crystallization.
Table 1: Influence of Reaction Conditions on Yield
| Substrate (1-phenyl-3-R-1H-pyrazole) | R-group | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenyl | H | 70 | 12 | 60 | [10] |
| 4-chlorophenyl | H | 60-65 | 4 | Good | [8] |
| Substituted Phenyl | H | 70-80 | 2 | Good | [3] |
| p-substituted phenyl | H | Not specified | 5-15 min (Microwave) | Good | [7] |
Visualizing the Process
Diagram 1: General Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the Vilsmeier-Haack formylation of 1-phenyl-1H-pyrazoles.
Diagram 2: Troubleshooting Decision Tree for Low Yields
Caption: Decision tree for troubleshooting low yields in pyrazole formylation.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. degres.eu [degres.eu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 12. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 13. aml.iaamonline.org [aml.iaamonline.org]
stability and storage conditions for 1-phenyl-1H-pyrazole-3-carbaldehyde
Technical Support Center: 1-phenyl-1H-pyrazole-3-carbaldehyde
Welcome to the dedicated technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and effective use of this versatile building block in your experiments. Here, we address common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For maximal shelf-life and to prevent degradation, the compound should be stored under controlled conditions. The aldehyde functional group is susceptible to oxidation, and the overall molecule's integrity can be compromised by environmental factors. Based on safety data sheets for structurally similar aromatic aldehydes, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | 2-8°C | Storing the compound under refrigeration slows down potential degradation pathways, including oxidation and polymerization. Several suppliers of similar pyrazole aldehydes specify this temperature range.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The aldehyde group (-CHO) is highly susceptible to oxidation to the corresponding carboxylic acid. Storing under an inert atmosphere displaces oxygen, which is the primary driver of this degradation. This is a standard best practice for handling most aldehydes.[2][3] |
| Light | Amber or Opaque Container | Aromatic compounds can be sensitive to light, which can provide the energy to initiate degradation reactions. Using amber glass vials or other opaque containers protects the compound from UV and other light sources.[4][5] |
| Container | Tightly Sealed Vial | To prevent exposure to atmospheric oxygen and moisture, the container must be tightly sealed. For opened containers, it is crucial to carefully reseal them.[6][7][8][9] |
Q2: What are the visible signs of degradation for this compound?
A2: The primary indicators of degradation are a change in physical appearance and odor. Fresh, high-purity this compound is typically a light yellow or off-white solid.[9] Degradation can manifest as:
-
Color Change: A darkening of the material, often to a tan, brown, or even black color, suggests the formation of oxidized or polymerized byproducts.
-
Change in Consistency: The material may become gummy or oily if it partially degrades or absorbs moisture.
-
Reduced Potency: While not visible, a key sign of degradation is a decrease in reaction yield or the appearance of unexpected side products in reactions where it is used as a starting material.
Q3: Why is this compound sensitive to air? What is the primary degradation product?
A3: The aldehyde functional group is the most reactive site for degradation in the presence of air. Aldehydes are readily oxidized to carboxylic acids. This process can be initiated by light, heat, or trace metal impurities and proceeds via a free-radical chain reaction with atmospheric oxygen.
The primary degradation product is 1-phenyl-1H-pyrazole-3-carboxylic acid . This impurity can interfere with subsequent reactions, particularly those sensitive to acidic conditions or those requiring the aldehyde for a specific coupling reaction (e.g., reductive amination, Wittig reaction).
Q4: Can I store this compound in solution? If so, what is the best solvent?
A4: Storing aldehydes in solution can enhance their stability against certain degradation pathways, like polymerization, by forming more stable hemiacetals if stored in an alcohol.[10] However, it can also accelerate other issues if the solvent is not pure or is reactive.
-
Recommended: If you need to store it in solution for a short period, use a dry, aprotic solvent like anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere.
-
Use with Caution: Storing in primary alcohols like ethanol can form hemiacetals, which can protect the aldehyde from oxidation.[10] However, this equilibrium mixture may not be suitable for all reactions.
-
Avoid: Do not use protic solvents that are not anhydrous, as water can facilitate degradation. Also, avoid solvents that could react with the aldehyde, such as those containing primary or secondary amines.
Troubleshooting Guide
Scenario 1: My reaction yield is significantly lower than expected.
-
Question: I'm performing a reductive amination using this compound, but my yield is only 20% instead of the expected >80%. What could be wrong?
-
Answer & Troubleshooting Steps:
-
Assess Starting Material Purity: The most likely culprit is degraded starting material. The aldehyde may have partially oxidized to the carboxylic acid, which is unreactive in this transformation.
-
Purity Check Protocol: Before use, run a quick purity check on your aldehyde. See the detailed protocol below for assessing compound integrity. A simple Thin Layer Chromatography (TLC) analysis against a known fresh sample can often reveal impurities.
-
Confirm Reagent Stoichiometry: If the aldehyde has degraded, you are adding less than the calculated molar equivalent to your reaction. An accurate assessment of purity (e.g., via qNMR) may be needed to adjust stoichiometry, or the material should be repurified or replaced.
-
Scenario 2: I see an unexpected peak in my analytical data (NMR/LC-MS).
-
Question: After running my reaction, I see a significant side product that corresponds to the mass of 1-phenyl-1H-pyrazole-3-carboxylic acid. Did my starting material cause this?
-
Answer & Troubleshooting Steps:
-
Yes, this is a classic sign of using an oxidized aldehyde. The carboxylic acid impurity in your starting material is likely being carried through the reaction and workup.
-
Analyze the Starting Material: Run an LC-MS or ¹H NMR on your stock bottle of this compound. In the NMR, the aldehyde proton peak (typically around 9-10 ppm) will be diminished, and you may see a broad peak for the carboxylic acid proton (>10 ppm).
-
Purification: If the starting material is only partially oxidized, you may be able to repurify it via column chromatography or recrystallization. However, given the cost of solvents and time, it is often more efficient to purchase a fresh batch.
-
Scenario 3: The solid in the bottle has turned dark brown and clumped together.
-
Question: My bottle of this compound was stored in the cabinet for a year and now looks dark and sticky. Is it usable?
-
Answer & Troubleshooting Steps:
-
Severe Degradation: This appearance strongly indicates significant oxidation and potential polymerization. The material is likely of very low purity and should not be used in reactions where stoichiometry and purity are critical.
-
Risk Assessment: Using this material will likely lead to failed reactions, complex purification challenges, and unreliable results. The risk of introducing unknown impurities into your synthesis outweighs the potential benefit of using the degraded stock.
-
Recommendation: Dispose of the material according to your institution's hazardous waste guidelines and procure a fresh supply.[5][9] Implement the recommended storage conditions for the new batch to prevent recurrence.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments involving this compound.
Protocol: Rapid Integrity Assessment of this compound
This protocol provides a quick method to assess the purity of your aldehyde before committing it to a large-scale reaction.
Objective: To detect the presence of the primary degradation product, 1-phenyl-1H-pyrazole-3-carboxylic acid, and other non-polar impurities.
Methodology: Thin Layer Chromatography (TLC)
-
Sample Preparation:
-
Prepare a small vial containing ~1-2 mg of your this compound.
-
Dissolve it in a small amount (~0.5 mL) of a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
If you have a fresh or reference sample, prepare it in the same manner in a separate vial.
-
-
TLC Plate and Mobile Phase:
-
Use a standard silica gel TLC plate.
-
A good starting mobile phase is a mixture of Hexanes and Ethyl Acetate (e.g., 7:3 or 1:1 v/v). The aldehyde is moderately polar, while the corresponding carboxylic acid is much more polar.
-
-
Spotting and Development:
-
Using a capillary tube, spot your sample vial onto the TLC plate baseline. If available, spot the reference sample alongside it.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
-
Visualization and Interpretation:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm).
-
Pristine Sample: A pure sample should show a single, well-defined spot.
-
Degraded Sample: A degraded sample will show multiple spots:
-
The main spot corresponding to the aldehyde.
-
A spot with a much lower Rf value (closer to the baseline) which is characteristic of the highly polar carboxylic acid.
-
Potential smearing or other faint spots indicating other byproducts.
-
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. wcu.edu [wcu.edu]
- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. aksci.com [aksci.com]
- 9. fishersci.com [fishersci.com]
- 10. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]
Technical Support Center: Troubleshooting Reactions with 1-phenyl-1H-pyrazole-3-carbaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 1-phenyl-1H-pyrazole-3-carbaldehyde (CAS 40261-59-4). This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common synthetic challenges involving this versatile heterocyclic aldehyde. Our goal is to provide in-depth, mechanistically-grounded advice to ensure the success of your experiments.
Troubleshooting Guide: Common Reaction Failures
This section addresses specific, common reaction failures in a question-and-answer format. We diagnose the problem, explain the underlying chemical principles, and provide actionable solutions.
Q1: My Wittig reaction with this compound resulted in low yield and recovery of my starting material. What went wrong?
This is a frequent issue when working with heterocyclic aldehydes. The causes can typically be traced to three areas: ineffective ylide formation, ylide instability, or reduced aldehyde electrophilicity.
Potential Cause A: Ineffective Ylide Formation
The phosphorus ylide is the critical nucleophile in the Wittig reaction[1][2]. Its formation via deprotonation of the corresponding phosphonium salt is an equilibrium process that is highly sensitive to the base, solvent, and presence of moisture.
-
Insufficient Base Strength: The pKa of the α-protons on a typical alkyltriphenylphosphonium salt is in the range of 25-35. A base must be strong enough to effectively deprotonate the salt.
-
Moisture Contamination: Strong bases like n-BuLi and NaH are readily quenched by water. Rigorously dry solvents and glassware are essential.
-
Incorrect Temperature: Ylide formation with organolithium bases is often performed at low temperatures (0 °C to -78 °C) to prevent side reactions.
Solution Pathway:
-
Verify Base Strength: Ensure your chosen base is appropriate. For non-stabilized ylides, strong bases are mandatory.
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether). Dry glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (N₂ or Ar).
-
Optimize Temperature: When using n-BuLi, add it slowly to the phosphonium salt suspension at 0 °C or below, and allow sufficient time for ylide formation (typically 30-60 minutes) before adding the aldehyde[3].
| Base | Typical Solvent | Key Considerations |
| n-Butyllithium (n-BuLi) | THF, Diethyl Ether | Very strong, but can also act as a nucleophile. Requires low temperatures and inert atmosphere. |
| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic base. Often requires longer reaction times or gentle heating to ensure complete deprotonation. |
| Potassium tert-butoxide (KOtBu) | THF | A strong, non-nucleophilic base that is easier to handle than NaH or n-BuLi. Often a good first choice[3]. |
Potential Cause B: Reduced Electrophilicity of the Aldehyde
The pyrazole ring system, particularly with the N-phenyl substituent, has a complex electronic effect on the C3-aldehyde group. The nitrogen atoms can withdraw electron density, but the overall aromatic system can also donate density, potentially making the aldehyde carbon less electrophilic than simpler aromatic aldehydes.
Solution Pathway:
-
Increase Reaction Time/Temperature: After adding the aldehyde to the formed ylide, allow the reaction to stir at room temperature for an extended period (12-24 hours). If no conversion is observed, gentle heating (40-50 °C) may be necessary, but this can risk ylide decomposition.
-
Consider a Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction, which uses a phosphonate ester, often employs more nucleophilic phosphonate carbanions that can react more efficiently with less reactive aldehydes.
Q2: I am attempting a Knoevenagel condensation, but the reaction is slow and gives a complex mixture of products. How can I improve this?
The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound[4]. Its success with heterocyclic aldehydes hinges on catalyst choice and the effective removal of the water byproduct.
Potential Cause A: Inappropriate Catalyst
The catalyst's role is to facilitate either the deprotonation of the active methylene compound or the activation of the aldehyde. A catalyst that is too strong can lead to side reactions and decomposition, while one that is too weak will result in no reaction.
-
Weak Lewis/Brønsted Acidity/Basicity: Many Knoevenagel reactions are catalyzed by mild bases like piperidine or ammonium salts[5]. The basicity must be tuned to the pKa of the active methylene compound.
-
Catalyst Poisoning: Impurities in the starting materials can sometimes poison the catalyst.
Solution Pathway:
-
Screen Mild Catalysts: Begin with a mild base. Ammonium carbonate or acetate are excellent, green choices, particularly in aqueous or alcoholic solvent systems[5]. Piperidine with a catalytic amount of acetic acid is a classic combination.
-
Purify Starting Materials: Ensure the this compound is pure. An off-white or yellow solid may indicate impurities. Recrystallization or flash chromatography may be necessary.
Potential Cause B: Reversible Reaction
The condensation step is often reversible, and the accumulation of water can drive the equilibrium back towards the starting materials.
Solution Pathway:
-
Water Removal: For reactions in non-aqueous solvents like toluene or benzene, use a Dean-Stark apparatus to azeotropically remove water as it forms.
-
Use a Dehydrating Agent: In some cases, adding a dehydrating agent like anhydrous MgSO₄ can be effective.
Recommended Protocol: Knoevenagel Condensation with Malononitrile
-
To a round-bottom flask, add this compound (1.0 eq), malononitrile (1.05 eq), and ethanol/water (1:1, 10 mL/mmol of aldehyde).
-
Add ammonium carbonate (0.20 eq) as the catalyst[5].
-
Stir the mixture at room temperature or reflux gently for the time indicated by TLC monitoring (typically 30 minutes to a few hours).
-
Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration, washed with cold water, and dried[5].
Q3: My reductive amination produced the corresponding alcohol instead of the desired amine. Why did this happen?
This is a classic selectivity problem in reductive amination. It occurs when the rate of aldehyde reduction is faster than the rate of imine/iminium ion formation and subsequent reduction.
Potential Cause: Incorrect Choice of Reducing Agent
The key is to use a reducing agent that is selective for the protonated imine (iminium ion) over the aldehyde.
-
Sodium Borohydride (NaBH₄): This is a powerful hydride donor that can rapidly reduce aldehydes, especially under neutral or slightly acidic conditions. If imine formation is slow, aldehyde reduction will be the dominant pathway[6].
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is a milder and sterically hindered reducing agent. It reacts much more rapidly with the electrophilic iminium ion than with the less electrophilic aldehyde. It is the reagent of choice for most one-pot reductive aminations[6].
-
Sodium Cyanoborohydride (NaBH₃CN): Similar to STAB, it is more selective for the iminium ion. However, it is highly toxic and should be handled with extreme care.
Solution Pathway:
-
Switch to a Selective Reducing Agent: Use sodium triacetoxyborohydride (STAB) as your hydride source.
-
Control the Reaction pH: Imine formation is typically fastest under weakly acidic conditions (pH 4-6), which facilitates both aldehyde activation and amine nucleophilicity. Adding a small amount of acetic acid is common.
-
Optimize Order of Addition: For challenging substrates, a two-step procedure can be effective. First, mix the aldehyde and amine in a solvent like dichloroethane or THF, allowing time for the imine to form (monitor by TLC/NMR). Then, add the reducing agent.
Validated Protocol: One-Pot Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in an anhydrous solvent like 1,2-dichloroethane (DCE).
-
Add acetic acid (1.1 eq) to catalyze iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise, monitoring for gas evolution.
-
Stir at room temperature until the reaction is complete as judged by TLC.
-
Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., DCM or EtOAc), dry, and purify.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing a failed reaction involving this compound.
Caption: General troubleshooting workflow for failed reactions.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle this compound? This compound should be stored in a tightly sealed container at 2-8°C[7][8]. For long-term stability, it is best kept under an inert atmosphere (argon or nitrogen) to prevent slow oxidation of the aldehyde group[7].
Q2: My starting material is a yellow or tan powder, not off-white. Is it still usable? A color change can indicate the presence of impurities or degradation products, which may arise from oxidation or exposure to light over time[9]. Before use, it is highly recommended to assess the purity by thin-layer chromatography (TLC) against a reliable standard or by obtaining a ¹H NMR spectrum. If significant impurities are detected, purification by recrystallization or column chromatography is advised.
Q3: Are there any known incompatibilities for this compound? As a functionalized aldehyde, it is incompatible with strong oxidizing agents (which can convert it to a carboxylic acid), strong reducing agents (which can convert it to an alcohol), and strong bases[10]. Care should be taken in planning multi-step syntheses to ensure compatibility with other reagents and intermediates.
Q4: Is the aldehyde group on the pyrazole ring more or less reactive than benzaldehyde? The reactivity is nuanced. The pyrazole ring is an electron-rich heterocycle, but the nitrogen atoms exert an electron-withdrawing inductive effect. The overall electronic character can make the aldehyde slightly less electrophilic than simple benzaldehydes substituted with electron-withdrawing groups. This can lead to slower reaction rates in nucleophilic additions compared to highly activated aldehydes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ineosopen.org [ineosopen.org]
- 7. This compound [myskinrecipes.com]
- 8. lab-chemicals.com [lab-chemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: Scale-Up Synthesis of 1-Phenyl-1H-pyrazole-3-carbaldehyde
Welcome to the dedicated technical support guide for the scale-up synthesis of 1-phenyl-1H-pyrazole-3-carbaldehyde. This resource is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or manufacturing scale. Our focus is on anticipating and resolving the practical challenges inherent in this process, ensuring a safe, efficient, and reproducible outcome.
The Vilsmeier-Haack formylation of 1-phenylpyrazole is the most common and industrially relevant route to the target aldehyde. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered during the scale-up of this specific reaction.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the Vilsmeier-Haack reaction for this compound?
A1: Moving to a larger scale fundamentally changes the risk profile of the Vilsmeier-Haack reaction. The primary hazards are:
-
Extreme Exotherms: The formation of the Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), and its subsequent reaction with 1-phenylpyrazole, are highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation a critical challenge. Inadequate cooling can lead to a runaway reaction, causing rapid temperature and pressure increases.
-
Gas Evolution: The reaction and subsequent quenching steps generate significant amounts of hydrogen chloride (HCl) gas. In a large-scale reactor, this can lead to a dangerous pressure buildup if not properly vented and scrubbed.
-
Hydrolysis Quench: The quenching of the reaction mixture with water or ice is extremely exothermic and violent. At scale, this can cause splashing of corrosive materials and rapid boiling of the solvent.
-
Reagent Hazards: Both POCl₃ and DMF are hazardous. POCl₃ is highly corrosive and reacts violently with water. DMF is a reproductive toxin and can be absorbed through the skin.
Proactive Safety Measures:
-
Calorimetry Studies: Before any scale-up, perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to understand the heat flow, maximum temperature of synthesis reaction (MTSR), and potential for thermal runaway.
-
Engineered Controls: Use a properly sized reactor with efficient overhead stirring, a powerful cooling system, and a pressure-rated vessel. Ensure an adequate scrubbing system (e.g., a caustic scrubber) is in place to neutralize HCl gas.
-
Controlled Addition: Always add the POCl₃ to the DMF/substrate solution at a controlled rate, maintaining the target temperature. Never add water or the substrate to POCl₃.
-
Reverse Quench: For the work-up, consider a "reverse quench" where the reaction mixture is slowly added to a large volume of agitated, chilled water or a buffered aqueous solution. This helps to control the exotherm more effectively than adding water to the reactor.
Troubleshooting Guide
Scenario 1: Low Yield or Incomplete Conversion
Question: "We've scaled up our reaction to a 50 L reactor, but our yields have dropped from ~85% to less than 60%, and we're seeing a significant amount of starting material (1-phenylpyrazole) remaining. What's going wrong?"
Root Cause Analysis & Solutions:
This is a classic scale-up issue often related to mass and heat transfer limitations.
-
Insufficient Mixing: In a larger vessel, inadequate agitation can lead to poor dispersion of the Vilsmeier reagent, creating localized "hot spots" where the reagent decomposes and "cold spots" where the reaction doesn't initiate.
-
Solution: Ensure the reactor's impeller design and agitation speed are sufficient to maintain a homogeneous mixture. For viscous solutions, a retreat curve or anchor impeller might be necessary.
-
-
Poor Temperature Control: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the allotted time. If the temperature is too high, the Vilsmeier reagent can decompose, reducing the effective concentration of the formylating agent.
-
Solution: Maintain a strict internal temperature range, typically between 0-10 °C during reagent addition and then allowing the reaction to warm to room temperature or slightly above to drive it to completion. The optimal temperature profile should be determined during small-scale optimization studies.
-
-
Incorrect Stoichiometry: An error in calculating the molar equivalents for the larger scale can result in insufficient Vilsmeier reagent.
-
Solution: Double-check all calculations for raw material charging. It's common practice to use a slight excess of the Vilsmeier reagent (e.g., 1.2 to 1.5 equivalents) to ensure full conversion of the substrate.
-
Experimental Workflow: Optimizing for Conversion
Caption: In-Process Controls for Ensuring Complete Conversion.
Quantitative Troubleshooting Data:
| Parameter | Lab Scale (1 L) | Pilot Scale (50 L) - Problem | Pilot Scale (50 L) - Solution |
| Agitation (RPM) | 300 | 100 | 250-300 |
| POCl₃ Addition Time | 30 min | 30 min | 2-3 hours |
| Internal Temp (°C) | 0-5 °C | 0-15 °C (spikes noted) | 0-5 °C (stable) |
| Conversion (IPC) | >99% | 75% | >99% |
| Isolated Yield | 85% | 58% | 83% |
Scenario 2: Product Purification and Impurity Profile
Question: "Our crude product after work-up is a dark, oily solid, and HPLC shows several impurities. Recrystallization isn't giving us the desired purity (>99.5%). What are these impurities and how can we remove them?"
Root Cause Analysis & Solutions:
The impurity profile can be complex and is often exacerbated by the harsh conditions of the reaction and work-up.
-
Common Impurities:
-
Unreacted 1-phenylpyrazole: As discussed in Scenario 1.
-
Bis-formylated product: Formylation at another position on the pyrazole or phenyl ring, especially if excess Vilsmeier reagent and higher temperatures are used.
-
Hydrolysis products: Incomplete reaction or hydrolysis of intermediates can lead to various side products.
-
Polymeric materials: High temperatures or incorrect quenching can lead to the formation of dark, tarry substances.
-
Purification Strategy:
A multi-step purification process is often necessary at scale.
-
Controlled Quench & pH Adjustment: After the reaction is complete, perform a controlled quench by slowly adding the reaction mixture to chilled water. Following the quench, carefully adjust the pH of the aqueous slurry to ~7-8 with a base like sodium hydroxide or sodium carbonate. This neutralizes residual acids and helps precipitate the product while keeping some acidic or basic impurities in the aqueous layer.
-
Solvent Extraction: Extract the neutralized aqueous slurry with a suitable solvent like dichloromethane (DCM) or ethyl acetate. This will separate the organic product from inorganic salts and water-soluble impurities.
-
Activated Carbon Treatment: If the organic solution is darkly colored, it indicates the presence of high molecular weight, colored impurities. A treatment with activated carbon (charcoal) can effectively remove these.
-
Recrystallization: This is the final and most critical step for achieving high purity. The choice of solvent is key.
-
Recommended Solvent System: A mixed solvent system of isopropanol (IPA) and water, or heptane and ethyl acetate, often provides excellent results. The product should be highly soluble in the primary solvent (e.g., IPA, ethyl acetate) at elevated temperatures and poorly soluble at low temperatures, while the impurities should remain in solution.
-
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot IPA (e.g., ~3-4 mL per gram of crude).
-
While hot, filter the solution to remove any insoluble matter.
-
Slowly add water (the anti-solvent) to the hot solution until slight turbidity persists.
-
Add a few drops of hot IPA to redissolve the turbidity and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath (0-5 °C) for at least 2 hours to maximize crystallization.
-
Collect the crystals by filtration, wash with a cold IPA/water mixture, and dry under vacuum.
Logical Flow for Purification:
Caption: Scalable Purification Workflow for the Target Aldehyde.
Technical Support Center: Functionalization of the Pyrazole Ring
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the pyrazole scaffold. Pyrazole and its derivatives are cornerstones in pharmaceuticals and agrochemicals, but their synthesis is often plagued by challenges in controlling selectivity.[1] This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you overcome common hurdles in your laboratory work.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the functionalization of the pyrazole ring, providing explanations for the underlying chemistry and actionable solutions.
1. N-Functionalization: Poor Regioselectivity in Alkylation & Arylation
Problem: "My N-alkylation/N-arylation of an unsymmetrically substituted pyrazole (e.g., 3-methylpyrazole) is producing an inseparable mixture of N1 and N2 regioisomers. How can I favor the formation of a single isomer?"
Root Cause Analysis: The core of this issue lies in the similar electronic properties and accessibility of the two nitrogen atoms in the pyrazole ring.[2][3] The final product ratio is a result of a competition between the kinetic and thermodynamic pathways.
-
Kinetic Product (N2): This isomer is formed faster. The N2 position is generally less sterically hindered and its lone pair is more accessible for initial attack.
-
Thermodynamic Product (N1): This isomer is more stable. The N1 position is adjacent to the substituent (at C5), and substitution at N1 often relieves steric strain compared to the N2-substituted product where the new group is flanked by substituents at both C3 and the other N atom.
Controlling the reaction conditions allows you to favor one pathway over the other.[4]
Solutions & Strategies:
-
Steric Hindrance is Your Ally:
-
For N1 Selectivity (Thermodynamic Control): Use a bulky alkylating agent or a pyrazole with a large substituent at the C3 position. The steric clash will disfavor the formation of the N2-substituted product. Similarly, using a strong, sterically hindered base (e.g., NaH, KH) in an aprotic solvent (like DMF or THF) tends to favor the more stable N1-deprotonated pyrazolate anion, leading to the N1-alkylated product.[2]
-
For N2 Selectivity (Kinetic Control): Employ smaller alkylating agents and conditions that favor the faster reaction. This is often more challenging to achieve with high selectivity.
-
-
Choice of Base and Counter-ion:
-
The nature of the base and the resulting counter-ion can dramatically influence regioselectivity.[2] Large cations (like Cs⁺ from Cs₂CO₃) can coordinate with a substituent on the pyrazole, sterically blocking one nitrogen atom and directing the alkylating agent to the other.[2] For example, a substituent with a chelating moiety (like a hydrazone) can coordinate with alkali metal ions, sterically hindering one of the pyrazole N-atoms and guiding the reaction.[2][3]
-
-
Solvent Effects:
-
Polar, protic solvents can stabilize the transition states differently. Aprotic solvents like DMF or THF are common for N-alkylation under basic conditions.
-
Caption: Decision workflow for controlling N-alkylation regioselectivity.
2. C-H Functionalization: Incorrect Regioselectivity or No Reaction
Problem: "I am attempting a direct C-H arylation on my N-substituted pyrazole, but the reaction is either not working, or I'm getting functionalization at the wrong carbon position."
Root Cause Analysis: Direct C-H functionalization is a powerful but sensitive tool.[5] Success hinges on the inherent acidity of the pyrazole C-H bonds and the directing ability of substituents or the ring's own nitrogen atoms.
-
Inherent Reactivity: The acidity of the C-H protons on the pyrazole ring generally follows the order C5 > C3 > C4.[6] The C5 proton is the most acidic and electrophilic, making it the most common site for metalation and subsequent functionalization in the absence of strong directing effects.[6] The C4 position is the most nucleophilic and is susceptible to electrophilic aromatic substitution.[6]
-
Directing Groups (DGs): A directing group, typically installed on the N1 nitrogen, is often required to override the inherent reactivity and achieve functionalization at a specific site (usually C5).[7][8] The pyrazole's N2 atom itself can act as a directing group to functionalize a substituent on the N1 nitrogen.[7][8]
-
Catalyst Poisoning: The Lewis basic nitrogen atoms of the pyrazole ring can strongly coordinate to the transition metal catalyst (e.g., Palladium), leading to catalyst deactivation and a stalled reaction.[9]
Solutions & Strategies:
-
For C5-Selective Functionalization:
-
For C3 or C4-Selective Functionalization:
-
This is significantly more challenging. C4 functionalization often requires conditions that favor electrophilic substitution.[6]
-
Achieving C3 selectivity typically requires a substrate where the C5 position is already blocked.
-
-
Overcoming No Reaction / Catalyst Deactivation:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. These can stabilize the catalyst and promote the desired catalytic cycle over catalyst poisoning.[11]
-
Additives/Oxidants: The choice of oxidant (e.g., Ag₂O, Ag₂CO₃) in Pd(II)-catalyzed reactions is critical.[7] These often act as halide scavengers and re-oxidants.
-
Protecting Groups: If the substrate has other coordinating functional groups (like a free NH₂), consider protecting them to prevent catalyst sequestration.[11]
-
3. Suzuki-Miyaura Coupling: Dehalogenation Side Reaction
Problem: "During my Suzuki coupling of a bromo- or iodo-pyrazole, I am observing a significant amount of the dehalogenated pyrazole byproduct instead of my desired coupled product."
Root Cause Analysis: Dehalogenation is a common side reaction in Suzuki-Miyaura couplings, particularly with electron-rich or heteroaromatic halides.[12][13] It occurs when the organopalladium intermediate reacts with a proton source (from solvent or base) or a hydride source before it can undergo reductive elimination to form the desired C-C bond.
Solutions & Strategies:
-
Base Selection: Avoid strong alkoxide bases (e.g., NaOEt) which can act as hydride sources. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often better choices.[11]
-
Solvent System: Aprotic solvents like dioxane, THF, or toluene are generally preferred over protic solvents like ethanol, which can be a proton source.[11] If an aqueous system is used, carefully controlling the water content can be beneficial.[11]
-
Catalyst/Ligand System: Use a highly active catalyst system that promotes a fast rate of cross-coupling. This outcompetes the slower dehalogenation pathway. Pre-catalysts like XPhos Pd G2 are often effective for challenging heterocyclic couplings.[12]
-
Substrate Choice: If possible, bromo- and chloro-pyrazoles are often superior to iodo-pyrazoles as they show a reduced tendency for dehalogenation.[12][13]
Frequently Asked Questions (FAQs)
Q1: How can I separate a mixture of N1 and N2 pyrazole regioisomers? A1: This is a significant challenge. If the isomers are not separable by standard silica gel column chromatography, consider the following:
-
Recrystallization: If the product is a solid, fractional recrystallization from different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) can sometimes enrich one isomer.[14]
-
Preparative HPLC: Reversed-phase (C18) HPLC is often effective for separating closely related isomers that are difficult to separate on normal phase silica.[14]
-
Acid-Base Extraction: The basicity of the two isomers might be slightly different. Forming an acid addition salt by treating the mixture with an inorganic acid can sometimes lead to selective crystallization of one isomer's salt.[15][16]
Q2: My pyrazole compound seems to be sticking to the silica gel column. What can I do? A2: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface. To mitigate this, deactivate the silica gel by adding a small amount of a basic modifier to your eluent system, such as 0.5-1% triethylamine (Et₃N) or ammonia in methanol.[14] Alternatively, using neutral alumina as the stationary phase can be a good option.[14]
Q3: What is the best way to introduce a functional group at the C4 position? A3: The C4 position is the most electron-rich carbon and behaves like the para-position in benzene, making it susceptible to electrophilic aromatic substitution. Standard reactions like nitration (HNO₃/H₂SO₄), halogenation (NBS, NCS), and Friedel-Crafts acylation can often be used to functionalize the C4 position, provided the other positions are suitably substituted or protected.
Q4: Can I use a pyrazole N-H as a directing group for C-H activation? A4: While possible, it is challenging. The N-H proton is acidic and will typically react with bases or organometallic reagents. It is far more common and reliable to first substitute the N1 position with a proper directing group (e.g., an N-aryl or N-pyridyl group) to achieve controlled C-H functionalization.[6][17]
Experimental Protocols
Protocol 1: Regioselective N1-Alkylation of 3-Phenyl-1H-pyrazole
This protocol is designed to favor the thermodynamically more stable N1-alkylated product through the use of a strong base.
-
Reagents & Equipment:
-
3-Phenyl-1H-pyrazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Iodomethane or Benzyl bromide)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, syringe
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-phenyl-1H-pyrazole (1.0 eq).
-
Add anhydrous DMF to dissolve the pyrazole (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until gas evolution ceases. The solution should become clear as the sodium pyrazolate salt forms.
-
Cool the solution back down to 0 °C.
-
Slowly add the alkyl halide (1.1 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexanes/ethyl acetate) to isolate the desired N1-alkylated pyrazole.
-
Protocol 2: Palladium-Catalyzed C5-Direct Arylation of 1-Phenylpyrazole
This protocol leverages the inherent acidity of the C5-proton for selective functionalization.
-
Reagents & Equipment:
-
1-Phenylpyrazole
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., XPhos)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating block, inert atmosphere line
-
-
Procedure:
-
To a Schlenk flask or oven-dried vial, add 1-phenylpyrazole (1.0 eq), the aryl bromide (1.5 eq), Pd(OAc)₂ (5 mol%), the phosphine ligand (10 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert atmosphere (N₂ or Ar) three times.
-
Add the anhydrous solvent via syringe.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the C5-arylated product.
-
Data Summary Table
The regioselectivity of N-alkylation is highly dependent on conditions. The following table summarizes typical outcomes for the alkylation of 3-methylpyrazole as a model substrate.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Predominant Isomer | Typical N1:N2 Ratio |
| CH₃I | NaH | DMF | 25 | N1 | ~90:10 |
| CH₃I | K₂CO₃ | Acetonitrile | 80 | Mixture | ~60:40 |
| Benzyl Bromide | NaH | THF | 25 | N1 | >95:5 |
| Benzyl Bromide | K₂CO₃ | DMF | 60 | N1 | ~75:25 |
Note: Ratios are illustrative and can vary based on precise reaction conditions and substrate electronics.
References
- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 16. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
avoiding dimer formation in 1-phenyl-1H-pyrazole-3-carbaldehyde reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for reactions involving 1-phenyl-1H-pyrazole-3-carbaldehyde. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you navigate the complexities of working with this versatile building block and avoid common pitfalls such as dimer formation.
Introduction: The Challenge of Dimerization
This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules.[1][2] However, its reactivity can also lead to undesired side reactions, most notably the formation of dimers. This can occur through two primary mechanisms:
-
Physical Dimerization: In the solid state, pyrazole aldehydes can form dimers through intermolecular hydrogen bonds, such as C-H···O interactions. This is a reversible process and is primarily a concern for crystallography and solid-state characterization.
-
Chemical Dimerization (Self-Condensation): Under certain reaction conditions, particularly in the presence of strong bases, the aldehyde can undergo a self-aldol type condensation to form a dimeric adduct. This is an irreversible chemical transformation that consumes starting material and complicates purification.
This guide will focus on preventing chemical dimerization in common synthetic applications.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a high-molecular-weight byproduct in my reaction. Could this be a dimer?
A: It is highly probable. Dimerization via self-condensation is a known issue with aldehydes, including heteroaromatic aldehydes, especially under basic conditions.[3] The dimer will have a molecular weight double that of your starting aldehyde. We recommend characterizing the byproduct by mass spectrometry and NMR to confirm its structure.
Q2: What are the key factors that promote dimer formation?
A: The primary culprit is often the choice and concentration of the base. Strong bases can deprotonate trace amounts of acidic protons, initiating a self-aldol condensation cascade. Other contributing factors include elevated temperatures, prolonged reaction times, and high concentrations of the aldehyde.
Q3: Can the position of the formyl group on the pyrazole ring influence the likelihood of dimerization?
A: Yes, steric and electronic factors play a role. The this compound has the formyl group at the C3 position. The electron-withdrawing nature of the pyrazole ring can influence the acidity of protons on any potential enolizable positions, while the steric bulk of the phenyl group at the N1 position can hinder intermolecular reactions to some extent.[4]
Troubleshooting Guides for Common Reactions
Knoevenagel Condensation
The Knoevenagel condensation is a powerful tool for C-C bond formation. However, the basic catalysts used can sometimes trigger the self-condensation of the aldehyde.[3]
Problem: Low yield of the desired Knoevenagel product and formation of a significant amount of a byproduct suspected to be a dimer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Knoevenagel condensation.
Detailed Recommendations:
-
Catalyst Choice: Avoid strong bases like NaOH or KOH. Opt for weaker amine bases such as piperidine or pyridine.[3] Ammonium carbonate in an aqueous ethanol mixture has also been shown to be a mild and effective catalyst for the Knoevenagel condensation of pyrazole aldehydes.
-
Reaction Conditions:
-
Temperature: Perform the reaction at room temperature or even lower if possible. Elevated temperatures can accelerate the rate of self-condensation.
-
Concentration: Use a more dilute solution of the aldehyde to reduce the frequency of intermolecular collisions that lead to dimerization.
-
Water Removal: The Knoevenagel condensation produces water, which can sometimes affect the reaction equilibrium.[5] Using a Dean-Stark apparatus or adding molecular sieves can be beneficial.[5]
-
Wittig Reaction
The Wittig reaction is a versatile method for alkene synthesis. While generally robust, side reactions can occur if not properly controlled.
Problem: Low yield of the desired alkene, with the presence of unreacted aldehyde and potential dimeric byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the Wittig reaction.
Detailed Recommendations:
-
Ylide Generation: Ensure the complete formation of the phosphonium ylide before adding the this compound.[6] This is typically done by reacting the phosphonium salt with a strong base like n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK).[6]
-
Addition Order: Add the aldehyde solution slowly to the pre-formed ylide at a low temperature (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the Wittig reagent to ensure complete consumption of the aldehyde.
Reductive Amination
Reductive amination is a key transformation for introducing amine functionalities. The choice of reducing agent and reaction conditions is critical to avoid side reactions.
Problem: Formation of dimeric species or other impurities alongside the desired amine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for reductive amination.
Detailed Recommendations:
-
Reducing Agent: Use a mild and selective reducing agent that preferentially reduces the iminium ion over the aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose and has been successfully used in the reductive amination of pyrazole-4-carbaldehydes.[7] Sodium cyanoborohydride is another common option.[8]
-
pH Control: Maintain a slightly acidic pH (typically 4-6) to facilitate the formation of the iminium ion without promoting significant aldehyde self-condensation. This is often achieved by adding a small amount of acetic acid.
-
Procedure: A one-pot procedure where the aldehyde, amine, and reducing agent are mixed together is often successful.[8] However, if side reactions are problematic, a two-step approach (formation of the imine first, followed by reduction) may provide better results.
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol is adapted from a green chemistry approach that minimizes the use of harsh reagents.
| Reagent | Amount | Molar Equiv. |
| This compound | 1 mmol | 1 |
| Malononitrile | 1 mmol | 1 |
| Ammonium Carbonate | 0.2 mmol | 0.2 |
| Water:Ethanol (1:1) | 10 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1 mmol) and malononitrile (1 mmol) in 10 mL of a 1:1 water-ethanol mixture.
-
Stir the mixture for 3-5 minutes to ensure homogeneity.
-
Add ammonium carbonate (0.2 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 3-20 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid product, wash with water, and dry.
Protocol 2: Reductive Amination with a Primary Amine
This protocol utilizes the mild reducing agent, sodium triacetoxyborohydride.[7]
| Reagent | Amount | Molar Equiv. |
| This compound | 1 mmol | 1 |
| Primary Amine | 1.2 mmol | 1.2 |
| Sodium Triacetoxyborohydride | 1.4 mmol | 1.4 |
| 1,2-Dichloroethane (dry) | 35 mL | - |
Procedure:
-
To a solution of this compound (1 mmol) and the primary amine (1.2 mmol) in dry 1,2-dichloroethane (35 mL), add sodium triacetoxyborohydride (1.4 mmol).
-
Reflux the resulting mixture for 1-3 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, add a saturated aqueous solution of NaHCO₃ (30 mL).
-
Extract the product with CH₂Cl₂ (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.
References
- 1. epubl.ktu.edu [epubl.ktu.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Exploring the electronic and steric effects on the dimerization of intramolecular frustrated Lewis pairs: a comparison between aminoboranes and aminoalanes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 7. ineosopen.org [ineosopen.org]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with Pyrazole Derivatives
Welcome to the technical support center for cross-coupling reactions involving pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these versatile N-heterocycles. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reactions.
Troubleshooting Guide: Common Issues & Solutions
The pyrazole core, with its adjacent nitrogen atoms, presents a distinct set of challenges in transition-metal-catalyzed cross-coupling. The pyridine-like nitrogen can coordinate to the catalytic metal center, leading to catalyst inhibition or the formation of inactive off-cycle species.[1][2][3] This guide addresses the most common problems encountered in the lab.
Problem 1: Low to No Conversion/Yield
This is the most frequent issue, often stemming from an inactive catalytic system or suboptimal reaction conditions.
Potential Causes:
-
Catalyst Inhibition/Deactivation: The pyrazole's nitrogen lone pair can bind strongly to the palladium or copper catalyst, effectively poisoning it and preventing it from participating in the catalytic cycle.[2][3] This is especially problematic with unprotected N-H pyrazoles.[2]
-
Poor Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective. They can fail to provide the necessary steric bulk to prevent pyrazole coordination or promote the crucial reductive elimination step.[3][4]
-
Ineffective Base/Solvent System: The choice of base and solvent is critical and highly interdependent.[5] An inappropriate base may not be strong enough to facilitate transmetalation (in Suzuki) or deprotonate the amine (in Buchwald-Hartwig), while certain solvents can negatively impact catalyst activity.[6]
-
Low Reaction Temperature: While elevated temperatures can risk decomposition, some cross-coupling reactions, particularly with less reactive aryl chlorides or bromides, require sufficient thermal energy to drive the initial oxidative addition step.[1]
-
Poor Reagent Quality: The presence of water or oxygen can be detrimental. Oxygen can lead to oxidative homocoupling of alkynes in Sonogashira reactions or decomposition of the active Pd(0) catalyst to inactive palladium black.[1][6] Water can cause protodeboronation of boronic acids in Suzuki couplings.
Recommended Solutions:
-
Optimize the Catalyst System:
-
Switch to Bulky, Electron-Rich Ligands: For many pyrazole couplings, bulky biaryl phosphine ligands (Buchwald Ligands) are the gold standard. Ligands like SPhos, XPhos, and RuPhos can shield the metal center, promote efficient oxidative addition and reductive elimination, and prevent catalyst deactivation.[2][3] N-Heterocyclic Carbene (NHC) ligands are also a powerful alternative.[1]
-
Use Palladium Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often more effective than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[7][8] They ensure efficient and reliable formation of the active LPd(0) catalyst.
-
-
Screen Bases and Solvents:
-
For Suzuki reactions, consider switching to a weaker, non-coordinating base like K₃PO₄ or Cs₂CO₃, which can be effective while minimizing side reactions.[2][7]
-
For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[7][9]
-
Aprotic polar solvents like dioxane, toluene, or DMF are common, but screening is essential. A combination of dioxane and water is often effective for Suzuki reactions.[2]
-
-
Ensure Rigorous Anhydrous and Anaerobic Conditions:
-
Thoroughly dry all glassware.
-
Use anhydrous solvents.
-
Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[1] This is critical for preventing catalyst decomposition into palladium black and minimizing Glaser coupling in Sonogashira reactions.[1][6]
-
-
Increase Reaction Temperature or Use Microwave Irradiation:
Below is a logical workflow for addressing low-yield issues in a pyrazole Suzuki coupling.
Caption: Troubleshooting workflow for low yield in pyrazole Suzuki coupling.
Problem 2: Poor Regioselectivity
With multiple C-H and N-H bonds, achieving regioselective functionalization of the pyrazole core can be a significant hurdle.
Potential Causes:
-
Multiple Reactive Sites: Unsubstituted pyrazoles have reactive C3, C4, and C5 positions. The N-H proton is also acidic and can react.
-
Steric and Electronic Ambiguity: In substituted pyrazoles, the electronic nature and steric hindrance of existing groups may not be sufficient to direct the coupling to a single desired position.
-
Reaction Mechanism: Different coupling reactions proceed via different mechanisms. For instance, direct C-H activation pathways can yield different isomers compared to traditional cross-couplings of pre-functionalized (e.g., halogenated) pyrazoles.[13][14]
Recommended Solutions:
-
Use Pre-functionalized Pyrazoles: The most reliable method to ensure regioselectivity is to start with a pyrazole that is halogenated (bromo- or iodo-) at the desired position of coupling. This directs the catalyst to a specific carbon atom via the oxidative addition pathway.
-
Leverage Directing Groups: For C-H activation strategies, installing a directing group on the pyrazole nitrogen (e.g., a picolinamide or pyrimidine) can force the catalyst to functionalize a specific adjacent C-H bond.
-
Control N-Arylation vs. C-Arylation:
-
To favor N-arylation (Chan-Lam or Buchwald-Hartwig type), use an unprotected N-H pyrazole with a suitable copper or palladium catalyst system.[15]
-
To favor C-C or C-N coupling at a carbon position, ensure the pyrazole nitrogen is protected with a group like a trityl (Tr), benzyl (Bn), or Boc group. This blocks the N-H site from reacting and can also influence the electronic properties of the ring.[16]
-
-
Ligand and Additive Control: In some advanced C-H functionalization methods, the choice of ligand or the presence of specific additives can steer the reaction towards one regioisomer over another.[14][17]
Frequently Asked Questions (FAQs)
Q1: Which type of ligand is best for pyrazole cross-coupling? A1: There is no single "best" ligand, but bulky, electron-rich biaryl monophosphine ligands are generally the most successful starting point for difficult couplings.[18][19] The choice depends on the specific reaction (Suzuki, Buchwald-Hartwig, etc.) and the substrates.
| Ligand Class | Examples | Best For... | Rationale |
| Biaryl Phosphines | XPhos, SPhos, RuPhos, AdBrettPhos | Suzuki, Buchwald-Hartwig, Sonogashira | Steric bulk prevents pyrazole N-coordination and promotes reductive elimination. High electron density facilitates oxidative addition.[2][4][18] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Suzuki, Sonogashira | Strong σ-donors that form very stable palladium complexes, often resistant to deactivation.[1] |
| Ferrocenyl Phosphines | dppf | Suzuki, Buchwald-Hartwig (early generation) | Bidentate nature can stabilize the catalyst, but may be less effective than modern biaryl ligands for challenging substrates.[20] |
| Simple Trialkyl/aryl Phosphines | PPh₃, P(o-tol)₃, PCy₃ | Less challenging substrates | Often insufficient for electron-rich or sterically hindered pyrazoles due to catalyst inhibition.[3][20] |
Q2: How do I prevent homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira)? A2: Homocoupling is a common side reaction.
-
For Suzuki reactions (protodeboronation and homocoupling): Ensure your reaction is strictly anhydrous. Use high-purity boronic acids/esters. Sometimes, using a boronic ester (e.g., a pinacol ester) instead of the acid can increase stability.
-
For Sonogashira reactions (Glaser coupling): This is an oxygen-mediated process. The most critical step is to rigorously exclude oxygen from the reaction mixture through proper degassing techniques.[1][6] Using copper-free Sonogashira conditions can also eliminate this side reaction. Slow addition of the alkyne can help maintain a low concentration, favoring the cross-coupling pathway.[1]
Q3: What is the role of the base, and how do I choose the right one? A3: The base plays a crucial role, but its specific function varies by reaction type.
-
Suzuki-Miyaura: The base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step. Weak inorganic bases are often preferred.[5][7]
-
Buchwald-Hartwig Amination: A strong, non-nucleophilic base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) is needed to deprotonate the amine (or N-H pyrazole), making it nucleophilic enough to displace the halide from the palladium complex.[7][9]
-
Sonogashira: An amine base (e.g., Et₃N, DIPEA) is used to deprotonate the terminal alkyne, forming the reactive copper acetylide intermediate, and to scavenge the HX produced during the reaction.[1]
Q4: Can I run these reactions on N-H unprotected pyrazoles? A4: Yes, but it can be challenging. For C-C coupling reactions like Suzuki, the acidic N-H can inhibit the catalyst.[2] It often requires higher catalyst loading, stronger bases (which can also act as ligands), and carefully selected ligands (e.g., XPhos).[2] For N-arylation reactions, the N-H is the desired reaction site, so it must be unprotected.
Key Experimental Protocol: Suzuki-Miyaura Coupling of a Halopyrazole
This protocol provides a robust starting point for the coupling of a bromopyrazole with an arylboronic acid, using a modern catalyst system.
Reaction: 4-Bromo-1-methylpyrazole with Phenylboronic Acid
Materials:
-
4-Bromo-1-methylpyrazole (1.0 eq)
-
Phenylboronic Acid (1.5 eq)
-
XPhos Pd G3 Precatalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄, 3.0 eq)
-
1,4-Dioxane (solvent)
-
Water (solvent)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 4-bromo-1-methylpyrazole, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water). The solvent should be degassed by sparging with argon for at least 30 minutes prior to use.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C (or as determined by screening). Stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.
Caption: Step-by-step workflow for a typical pyrazole Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. epubl.ktu.edu [epubl.ktu.edu]
- 15. researchgate.net [researchgate.net]
- 16. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 19. reddit.com [reddit.com]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Spectral Analysis of 1-phenyl-1H-pyrazole-3-carbaldehyde
This guide provides an in-depth, comparative analysis of the spectral data for 1-phenyl-1H-pyrazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The unique arrangement of substituents on the pyrazole core gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for unambiguous structural confirmation, purity assessment, and reaction monitoring. We will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, comparing it with a key structural isomer to highlight identifying features.
The pyrazole scaffold is a cornerstone in drug discovery, appearing in blockbuster drugs like Celecoxib.[1] The precise characterization of its derivatives is therefore not merely an academic exercise but a critical step in the development of new chemical entities. This document serves as a practical, field-proven guide for researchers, explaining not just the data, but the scientific rationale behind the interpretation.
Molecular Structure and Numbering
To facilitate a clear discussion, the atoms of this compound are numbered according to IUPAC conventions. This numbering will be used consistently throughout the analysis of its spectral data.
Caption: IUPAC numbering for this compound.
Experimental Protocols: A Framework for Reliable Data
The integrity of spectral interpretation is founded upon the quality of data acquisition. The following protocols represent standardized, self-validating methodologies for obtaining high-quality spectra for pyrazole derivatives.
Workflow for Spectroscopic Analysis
Caption: Standardized workflow for comprehensive spectroscopic characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the carbon-hydrogen framework of the molecule.
-
Instrumentation: Bruker Avance (e.g., 400 MHz) or equivalent NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is preferred for its simplicity, but DMSO-d₆ is an excellent alternative for compounds with lower solubility. Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a 30-45° pulse angle and a relaxation delay of 1-2 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR: Acquire the spectrum with a 45° pulse angle and a relaxation delay of 2 seconds. A larger number of scans (≥1024) is required to achieve an adequate signal-to-noise ratio.[2]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Instrumentation: PerkinElmer Spectrum BX-II or equivalent FT-IR spectrometer.[3]
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing ~1% of the sample, or cast a thin film from a volatile solvent (e.g., CH₂Cl₂) onto a salt plate.
-
Data Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and investigate fragmentation patterns.
-
Instrumentation: Waters ZQ instrument (for Electrospray Ionization, ESI) or a GC-MS system (for Electron Ionization, EI).[4]
-
Sample Preparation: For ESI, prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. For EI, the sample is introduced via a GC inlet.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Spectral Interpretation and Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum provides the most definitive information for distinguishing between isomers. For this compound, we expect distinct signals for the aldehyde, phenyl, and pyrazole protons.
-
Aldehyde Proton (H-aldehyde): This proton is highly deshielded by the anisotropic effect of the carbonyl group and its direct attachment to the electron-withdrawing pyrazole ring. It is expected to appear as a sharp singlet at a very downfield chemical shift, typically in the range of δ 9.9-10.1 ppm . In related pyrazole-4-carbaldehydes, this proton appears at δ 9.87-10.02 ppm.[5][6]
-
Pyrazole Ring Protons (H-4 and H-5):
-
H-5: This proton is adjacent to the N-phenyl group and is expected to be the most downfield of the heterocyclic protons, appearing around δ 8.2-8.4 ppm . It will appear as a doublet due to coupling with H-4.
-
H-4: This proton is situated between two carbons (C-3 and C-5) and will appear as a doublet due to coupling with H-5. Its chemical shift is expected around δ 6.8-7.0 ppm . The coupling constant between H-4 and H-5 (³J_HH) is typically small, around 2-3 Hz.
-
-
Phenyl Ring Protons (Ar-H): The five protons of the N-phenyl group will appear as a complex multiplet in the aromatic region, typically between δ 7.3-7.8 ppm .[6] The ortho-protons (H-2'/H-6') are generally further downfield than the meta- (H-3'/H-5') and para- (H-4') protons due to the proximity to the nitrogen atom.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum confirms the carbon skeleton. The chemical shifts are highly indicative of the electronic environment of each carbon atom.
-
Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is significantly deshielded and will appear far downfield, typically in the range of δ 185-187 ppm .[5]
-
Pyrazole Ring Carbons (C-3, C-4, C-5):
-
C-3: This carbon is attached to the electron-withdrawing aldehyde group and is expected to be significantly downfield, around δ 145-150 ppm .
-
C-5: This carbon is adjacent to the N-phenyl group and typically resonates around δ 138-140 ppm .[7]
-
C-4: This carbon is the only CH in the pyrazole ring and is expected to be the most upfield of the ring carbons, around δ 112-115 ppm .
-
-
Phenyl Ring Carbons (Ar-C): The phenyl carbons will appear in the typical aromatic region of δ 120-140 ppm . The ipso-carbon (C-1'), attached to the nitrogen, is expected around δ 138-139 ppm. The other carbons will resonate between δ 120-130 ppm.[5]
Infrared (IR) Spectroscopy
The IR spectrum is a rapid and effective tool for confirming the presence of key functional groups.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹ . This is a characteristic peak for an aromatic aldehyde. In similar structures, this band is observed around 1669 cm⁻¹.[6]
-
C=N and C=C Stretches: Medium to strong absorptions in the 1500-1610 cm⁻¹ range correspond to the stretching vibrations of the C=N and C=C bonds within the pyrazole and phenyl rings.[1]
-
Aromatic C-H Stretch: A group of peaks appearing just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹ ) confirms the presence of aromatic C-H bonds.
-
Aldehyde C-H Stretch: Two weak but characteristic bands may be observed around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance), which are diagnostic for the C-H bond of an aldehyde.[1]
Mass Spectrometry (MS)
MS provides the molecular weight and crucial structural information through fragmentation analysis. The molecular formula is C₁₀H₈N₂O, with a molecular weight of 172.18 g/mol .[8]
-
Molecular Ion Peak (M⁺): In an EI-MS spectrum, a strong molecular ion peak is expected at m/z = 172 .
-
Key Fragmentation Pathways:
-
Loss of CHO: A very common fragmentation for aldehydes is the loss of the formyl radical (•CHO, 29 Da), leading to a significant peak at m/z = 143 . This fragment corresponds to the stable 1-phenylpyrazole cation.
-
Loss of H•: Loss of the aldehydic hydrogen radical leads to a peak at m/z = 171 ([M-1]⁺).
-
Phenyl Cation: The N-phenyl bond can cleave to produce the phenyl cation at m/z = 77 .
-
Pyrazole Ring Fragmentation: Further fragmentation of the pyrazole ring can lead to smaller fragments.
-
Caption: Plausible MS fragmentation pathway for this compound.
Comparative Analysis: 3-Carbaldehyde vs. 4-Carbaldehyde Isomer
The most critical aspect of spectral analysis is often distinguishing between structural isomers. A common alternative is 1-phenyl-1H-pyrazole-4-carbaldehyde . While they share the same mass, their NMR and IR spectra are distinctly different.
| Spectroscopic Feature | This compound (Target) | 1-phenyl-1H-pyrazole-4-carbaldehyde (Isomer) | Rationale for Difference |
| ¹H NMR (Pyrazole Protons) | Two doublets: H-5 (~δ 8.3) and H-4 (~δ 6.9) with ³J ≈ 2-3 Hz. | Two singlets: H-3 and H-5, typically around δ 8.0 and δ 8.25 ppm respectively.[2][6] | In the 3-carbaldehyde, H-4 and H-5 are adjacent and thus couple. In the 4-carbaldehyde, H-3 and H-5 are separated by the C-4-CHO group and show no significant coupling. This is the most definitive distinguishing feature. |
| ¹H NMR (Aldehyde Proton) | Singlet, ~δ 9.9-10.1 ppm. | Singlet, ~δ 9.8-9.9 ppm.[6] | The electronic effect of the pyrazole ring on the aldehyde is slightly different depending on its position, leading to minor chemical shift variations. |
| ¹³C NMR (Pyrazole CH) | C-4, ~δ 112-115 ppm. | C-3 and C-5, ~δ 140 ppm and ~δ 123 ppm respectively. | The number and chemical shifts of the pyrazole carbons with attached protons are different, providing clear confirmation. |
| IR (C=O Stretch) | Strong band, ~1670-1690 cm⁻¹. | Strong band, ~1665-1675 cm⁻¹.[6] | The degree of conjugation and electronic communication between the aldehyde and the N-phenyl group is different, subtly affecting the C=O bond order and stretching frequency. |
Table 1: Comparative analysis of key spectral data for pyrazole carbaldehyde isomers.
Conclusion
The structural elucidation of this compound is reliably achieved through a multi-technique spectroscopic approach. The ¹H NMR spectrum is the most powerful tool for distinguishing it from its 4-carbaldehyde isomer , with the presence of two coupled doublets for the pyrazole protons being the unambiguous fingerprint. The ¹³C NMR confirms the carbon skeleton, while IR spectroscopy provides rapid verification of the key aldehyde functional group. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, primarily the loss of the formyl radical. This comprehensive guide provides the necessary framework and reference data for researchers to confidently identify and characterize this important heterocyclic compound.
References
comparing the reactivity of 1-phenyl-1H-pyrazole-3-carbaldehyde with other aldehydes
An In-Depth Comparative Guide to the Reactivity of 1-Phenyl-1H-pyrazole-3-carbaldehyde
For researchers and professionals in drug development, understanding the subtle nuances of a reagent's reactivity is paramount for efficient synthesis design. This compound is a crucial building block in medicinal chemistry, valued for its role in creating a wide array of biologically active compounds.[1][2][3] This guide provides a comparative analysis of its reactivity, bench-marked against two other common aldehydes: the archetypal aromatic aldehyde, Benzaldehyde , and another key heterocyclic aldehyde, Pyridine-3-carbaldehyde . Our objective is to elucidate the structural and electronic factors governing its reactivity in common synthetic transformations, supported by experimental data and detailed protocols.
The reactivity of an aldehyde is fundamentally dictated by the electrophilicity of its carbonyl carbon. This, in turn, is governed by a delicate interplay of inductive effects, resonance, and steric hindrance imparted by the substituent attached to the formyl group.
This compound: The pyrazole ring is a unique heterocyclic system containing two adjacent nitrogen atoms. The nitrogen at the N1 position (bearing the phenyl group) is pyrrole-like and can be considered electron-donating to the ring system. Conversely, the N2 nitrogen is pyridine-like and acts as an electron-withdrawing center.[4] The net effect of the pyrazole ring, particularly when attached at the C3 position, is electron-withdrawing. This inductive pull of electrons away from the formyl group increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack compared to a simple phenyl ring.[5][6]
Benzaldehyde: This serves as our baseline. The phenyl ring has a relatively modest electronic influence on the aldehyde. It lacks the strong electron-withdrawing character of the pyrazole ring.
Pyridine-3-carbaldehyde: The nitrogen atom in the pyridine ring is highly electronegative and exerts a powerful electron-withdrawing inductive effect (-I) across the ring. This effect significantly depletes electron density from the formyl group at the C3 position, making its carbonyl carbon highly electrophilic and, consequently, very reactive towards nucleophiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Synthesis and Validation of 1-phenyl-1H-pyrazole-3-carbaldehyde
Introduction: The Significance of a Well-Validated Synthesis
1-phenyl-1H-pyrazole-3-carbaldehyde is a critical heterocyclic building block in medicinal chemistry and materials science. Its derivatives are scaffolds for a wide range of biologically active compounds, including anti-inflammatory, antimicrobial, and antitumor agents.[1][2] Given its role as a key precursor, the reliability of its synthesis and the rigorous validation of its structure and purity are paramount. An unvalidated or impure starting material can compromise entire downstream research and development pipelines, leading to wasted resources and inconclusive results.
This guide provides an in-depth comparison of common synthetic routes to this compound and outlines a comprehensive, self-validating protocol for its characterization. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to not only replicate but also adapt these methods with confidence.
Part 1: A Comparative Analysis of Synthetic Methodologies
The synthesis of pyrazole carbaldehydes can be approached through several pathways.[1] The optimal choice depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents. Here, we compare two primary, field-proven methods: the Vilsmeier-Haack formylation and the oxidation of a precursor alcohol.
Method A: Vilsmeier-Haack Formylation of Hydrazones
This is arguably the most direct and widely employed method for synthesizing 1,3-disubstituted pyrazole-4-carbaldehydes.[3][4][5] The reaction involves the formylation and cyclization of an acetophenone phenylhydrazone using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[5][6]
Causality Behind the Method: The Vilsmeier-Haack reaction is effective because it leverages the electron-rich nature of the hydrazone intermediate. The phosphorus oxychloride activates the DMF to form a highly electrophilic chloroiminium ion (the Vilsmeier reagent). This powerful electrophile drives an intramolecular cyclization and subsequent formylation to yield the stable pyrazole aldehyde.[7][8] This one-pot cyclization-formylation is highly efficient.[6]
Caption: Workflow for Vilsmeier-Haack Synthesis.
Method B: Oxidation of (1-phenyl-1H-pyrazol-3-yl)methanol
An alternative strategy involves the synthesis of the corresponding alcohol, (1-phenyl-1H-pyrazol-3-yl)methanol, followed by its selective oxidation to the aldehyde. This two-step approach offers different strategic advantages, particularly if the alcohol intermediate is available or if the harsh conditions of the Vilsmeier-Haack reaction are undesirable.
Causality Behind the Method: The key to this method is selecting an oxidant that is potent enough to convert the primary alcohol but mild enough to prevent over-oxidation to the carboxylic acid. Reagents like Pyridinium Chlorochromate (PCC) or catalytic systems such as TEMPO with a co-oxidant are often employed for this purpose.[1] The oxidation of benzylic alcohols is generally more efficient than that of aliphatic alcohols.[9]
Caption: Workflow for Alcohol Oxidation Synthesis.
Performance Comparison
| Parameter | Method A: Vilsmeier-Haack | Method B: Oxidation of Alcohol | Rationale & Field Insights |
| Overall Yield | Good to Excellent (typically 60-85%)[10] | Moderate to Good (yield depends on both alcohol synthesis and oxidation steps) | The Vilsmeier-Haack is often a one-pot cyclization and formylation, minimizing transfer losses.[6] |
| Reaction Steps | 2 steps (Hydrazone formation, then Vilsmeier-Haack) | 2+ steps (Pyrazole synthesis, reduction/functionalization to alcohol, then oxidation) | Method A is more convergent. Method B can be modular if various pyrazole alcohols are already accessible. |
| Reagent Toxicity | High (POCl₃ is corrosive and water-sensitive) | Moderate (Depends on oxidant; PCC is a suspected carcinogen, solvents like DCM are hazardous) | Both methods require careful handling in a fume hood. The Vilsmeier-Haack reagent is particularly noxious. |
| Scalability | Readily scalable, common in industrial synthesis. | Scalable, but may require more complex purification (e.g., chromatography) to remove oxidant byproducts. | The direct precipitation of the product in Method A often simplifies large-scale purification. |
| Substrate Scope | Broad for electron-rich hydrazones. | Limited by the availability of the precursor alcohol. | Method A is generally more versatile for generating novel pyrazole aldehydes from diverse ketones. |
Part 2: The Self-Validating Experimental Protocol
A trustworthy protocol is a self-validating one. Each step should generate data that confirms the success of the previous one. Below is a detailed methodology for the Vilsmeier-Haack synthesis, followed by a comprehensive validation workflow applicable to the product from any synthetic route.
Experimental Protocol: Vilsmeier-Haack Synthesis
-
Synthesis of Acetophenone Phenylhydrazone:
-
In a 250 mL round-bottom flask, dissolve acetophenone (10 mmol) and phenylhydrazine (10 mmol) in 50 mL of ethanol.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath. The hydrazone will precipitate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.
-
-
Synthesis of this compound:
-
In a three-neck flask equipped with a dropping funnel and a calcium chloride guard tube, place anhydrous DMF (30 mL).
-
Cool the flask to 0°C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 20 mmol) dropwise with constant stirring. Maintain the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.[6]
-
Add the acetophenone phenylhydrazone (10 mmol) from Step 1 in small portions.
-
After the addition is complete, heat the reaction mixture to 60-65°C and stir for 4-6 hours.[6] Monitor progress by TLC.
-
Pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until effervescence ceases.
-
The solid product will precipitate. Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound as a crystalline solid.
-
Validation Workflow: From Crude Product to Certified Standard
The validation process ensures the final product meets the required standards of identity, purity, and quality.[11][12]
Caption: Comprehensive Analytical Validation Workflow.
Validation Data & Interpretation
The following table summarizes the expected analytical data for a successfully synthesized and purified sample of this compound.
| Analytical Technique | Parameter | Expected Result | Interpretation & Causality |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ) | δ 9.9-10.1 (s, 1H, -CHO), δ 8.2-8.4 (s, 1H, Pyrazole H5), δ 7.2-7.8 (m, 5H, Ar-H), δ 6.8-7.0 (s, 1H, Pyrazole H4) | The sharp singlet at ~10 ppm is characteristic of an aldehyde proton.[6] The distinct singlets for the pyrazole protons and the multiplet for the phenyl ring confirm the overall structure. |
| ¹³C NMR (CDCl₃, 100 MHz) | Chemical Shift (δ) | δ ~185 (C=O), δ ~150 (Pyrazole C3), δ ~140 (Pyrazole C5), δ ~120-130 (Aromatic C), δ ~110 (Pyrazole C4) | The downfield signal at ~185 ppm is definitive for the aldehyde carbonyl carbon. The other signals correspond to the unique carbon environments of the pyrazole and phenyl rings. |
| Mass Spectrometry (ESI+) | Molecular Ion Peak | m/z = 173.07 [M+H]⁺ for C₁₀H₈N₂O | Confirms that the molecular weight of the compound is 172.18 g/mol , consistent with the target structure.[13] |
| IR Spectroscopy (KBr) | Wavenumber (cm⁻¹) | ~1670-1690 cm⁻¹ (C=O stretch, aldehyde), ~1590-1600 cm⁻¹ (C=N stretch, pyrazole), ~3050-3100 cm⁻¹ (Ar C-H stretch) | The strong absorption band around 1680 cm⁻¹ is a key indicator of the conjugated aldehyde functional group.[6] |
| HPLC (Purity Analysis) | Peak Area | >98% (by area normalization) | A single major peak indicates a high degree of purity, essential for use in subsequent applications. |
| Melting Point | Range | Literature value dependent on purity | A sharp melting point close to the literature value is a classic indicator of high purity. |
Specificity and Trustworthiness: This multi-technique approach ensures trustworthiness.[11][14] For example, while MS confirms the correct mass, it doesn't distinguish between isomers. NMR spectroscopy provides the definitive structural confirmation of connectivity. HPLC confirms that the characterized sample is not a mixture. Together, they form a self-validating system where each result corroborates the others.
Conclusion
The synthesis of this compound is most reliably achieved via the Vilsmeier-Haack reaction due to its efficiency and scalability. However, the choice of synthetic route should always be guided by the specific constraints and goals of the research.
Regardless of the synthetic path taken, rigorous analytical validation is non-negotiable. A combination of spectroscopic (NMR, MS, IR) and chromatographic (HPLC) techniques provides an unassailable confirmation of the product's identity and purity. By adopting the integrated synthesis and validation mindset detailed in this guide, researchers can ensure the integrity of their foundational molecules, leading to more reliable and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. degres.eu [degres.eu]
- 4. jocpr.com [jocpr.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. fiveable.me [fiveable.me]
- 13. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. oxford-analytical.co.uk [oxford-analytical.co.uk]
biological activity of substituted vs. unsubstituted 1-phenyl-1H-pyrazole-3-carbaldehyde
An In-Depth Comparative Guide to the Biological Activity of Substituted vs. Unsubstituted 1-Phenyl-1H-pyrazole-3-carbaldehyde
Introduction: The Pyrazole Scaffold as a Cornerstone in Medicinal Chemistry
The 1-phenyl-1H-pyrazole ring system is a privileged heterocyclic scaffold that has garnered immense attention from medicinal chemists. Its unique structural and electronic properties make it a versatile core for designing novel therapeutic agents with a wide spectrum of pharmacological activities.[1][2] The unsubstituted this compound serves as a fundamental building block, but its true potential is unlocked through strategic chemical modification. The introduction of various substituents onto the phenyl and pyrazole rings can dramatically modulate the molecule's physicochemical properties, target affinity, and ultimately, its biological efficacy.
This guide provides a comprehensive comparison of the biological activities of substituted versus unsubstituted this compound analogs. We will delve into key therapeutic areas, including oncology, inflammation, and infectious diseases, supported by experimental data and structure-activity relationship (SAR) analyses to explain the causality behind observed effects.
The Core Moiety: this compound
The foundational structure consists of a five-membered pyrazole ring with a phenyl group at the N1 position and a reactive carbaldehyde (formyl) group at the C3 position. The carbaldehyde group is a critical functional handle, serving as the primary site for synthetic elaboration to generate diverse libraries of derivatives, such as Schiff bases, chalcones, and hydrazones. The Vilsmeier-Haack reaction is a cornerstone method for introducing this formyl group onto the pyrazole ring, typically by treating a corresponding phenylhydrazone with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4][5]
Comparative Analysis of Biological Activities
The true value of the this compound scaffold lies in its tunability. The following sections compare the biological performance of its derivatives, highlighting how specific substitutions enhance therapeutic potential.
Anticancer Activity: A Study in Targeted Potency
Pyrazole derivatives have been extensively explored as potent anticancer agents, demonstrating efficacy against a multitude of cancer cell lines.[1][6] Structure-activity relationship studies consistently show that appropriate substitutions on the pyrazole and phenyl rings can significantly boost anticancer efficacy and selectivity.[1]
One key mechanism involves the inhibition of critical signaling enzymes like PI3 kinase. For instance, a series of novel pyrazole carbaldehyde derivatives were evaluated for their anti-breast cancer activities, with one substituted compound showing an IC₅₀ of 0.25 μM against MCF-7 cells—a marked improvement over the standard drug doxorubicin (IC₅₀ of 0.95 μM).[1] The activity of these compounds is highly dependent on the nature and position of the substituents.
Table 1: Comparative Anticancer Activity (IC₅₀ Values in μM)
| Compound/Derivative | Substitution Pattern | Target Cell Line | IC₅₀ (μM) | Reference Drug (IC₅₀ μM) | Source |
| Pyrazole Derivative 43 | Not specified | MCF-7 (Breast) | 0.25 | Doxorubicin (0.95) | [1] |
| Pyrazole Derivative 37 | Isolongifolanone | MCF-7 (Breast) | 5.21 | - | [1] |
| Pyrazolo[3,4-d]pyrimidin-4-one 10e | 4-Nitrobenzylideneamino | MCF-7 (Breast) | 11 | - | [7] |
| Pyrazole Derivative 11c | Not specified | SW620, HL60, PC3 | 4.09-16.82 | Nutlin-1 | [8] |
| Various Derivatives | Various | T47D (Breast), Huh-7 (Liver) | Screened | Doxorubicin | [9] |
The data clearly indicates that substitutions are not merely addons but are integral to achieving high-potency cytotoxic effects against cancer cells.
Anti-inflammatory Effects: Quelling the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and pyrazole derivatives have emerged as powerful anti-inflammatory agents.[10][11][12] Many of these compounds exert their effects by inhibiting pro-inflammatory enzymes like cyclooxygenase (COX), particularly the inducible COX-2 isoform, which is a key player in the synthesis of prostaglandins.[13]
Studies on 1-(4-substituted phenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes have shown that specific derivatives exhibit anti-inflammatory activity comparable or superior to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac sodium.[14] The presence of electron-withdrawing or donating groups on the phenyl ring significantly influences this activity.
Table 2: Comparative In-Vivo Anti-inflammatory Activity
| Compound/Derivative | Substitution Pattern | Assay Model | Activity/Inhibition (%) | Reference Drug | Source |
| Compound 4c | 1-Benzoyl, Phenyl-Cl | Carrageenan-induced paw edema | Significant | Diclofenac Sodium | [15] |
| Compound 4e | 1-Benzoyl, Phenyl-NO₂ | Carrageenan-induced paw edema | Significant | Diclofenac Sodium | [15] |
| Compound 3k | 1-Thiocarbamoyl, Phenyl-substituted | Carrageenan-induced paw edema | Comparable to Indomethacin | Indomethacin | [14] |
| Various Derivatives | Phenyl-substituted | Protein denaturation inhibition | Significant | - | [12] |
These findings underscore the critical role of substitutions in designing potent and selective anti-inflammatory agents based on the pyrazole scaffold.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. The this compound core has proven to be a fertile ground for discovering new antimicrobial compounds. Derivatives have shown pronounced effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi of the genus Candida.[16]
The antimicrobial potency is heavily influenced by the substituents. For example, the introduction of a 5-(4-nitrophenyl)furanyl fragment into the pyrazole structure has been shown to yield compounds with significant antimicrobial activity.[16] Further modification of the carbaldehyde group into hydrazones or semicarbazones can also enhance this effect.
Table 3: Comparative Antimicrobial Activity (MIC Values in μg/mL)
| Compound/Derivative | Substitution Pattern | E. coli | S. epidermidis | A. niger (Antifungal) | Reference Drug | Source |
| Compound 3 | Semicarbazide derivative | 0.25 | - | - | Ciprofloxacin | [17] |
| Compound 4 | Semicarbazide derivative | - | 0.25 | - | Ciprofloxacin | [17] |
| Compound 2 | Semicarbazide derivative | - | - | 1 | Clotrimazole | [17] |
| Various Derivatives | Thiazole scaffolds | Good to moderate activity | Good to moderate activity | Good to moderate activity | - | [3] |
The data illustrates that targeted substitutions can transform the basic pyrazole scaffold into a potent weapon against a range of microbial pathogens.
Structure-Activity Relationship (SAR) Insights
The collective experimental data reveals clear SAR trends that guide the rational design of more effective pyrazole-based drugs.
-
Phenyl Ring Substitutions : The electronic nature of substituents on the N1-phenyl ring is paramount. Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) or electron-donating groups (e.g., -OCH₃) at specific positions (ortho, meta, para) can drastically alter target binding affinity and biological response.[18][19] For instance, in anticancer assays, specific halogen substitutions have been shown to increase cytotoxicity.[18][19]
-
Carbaldehyde Group Modifications : The C3-carbaldehyde is a versatile anchor for introducing new heterocyclic systems or functional groups. Converting it to Schiff bases (aldimines), hydrazones, or chalcones often leads to a significant enhancement in biological activity by providing additional points of interaction with biological targets.[5][20][21][22]
-
Pyrazole Ring Substitutions : While the topic focuses on this compound, it's noteworthy that substitutions at other positions of the pyrazole ring (C4 and C5) also play a crucial role in modulating activity, as seen in many broader pyrazole studies.
Caption: Structure-Activity Relationship (SAR) for this compound.
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the methodologies underpinning these findings must be robust. Below are representative protocols for the synthesis and evaluation of these compounds.
Protocol 1: General Synthesis via Vilsmeier-Haack Reaction
This protocol describes the formylation of a phenylhydrazone precursor to yield the target pyrazole carbaldehyde.[3][5]
-
Reagent Preparation : In a three-necked flask equipped with a stirrer and dropping funnel, cool dimethylformamide (DMF) to 0 °C.
-
Vilsmeier Reagent Formation : Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. Stir for an additional hour at 0 °C.
-
Substrate Addition : Dissolve the appropriate acetophenone phenylhydrazone precursor in anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction : After addition, heat the reaction mixture to 65–70 °C for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC).
-
Work-up : Cool the mixture and pour it onto crushed ice. Neutralize carefully with a saturated sodium bicarbonate or sodium hydroxide solution until the product precipitates.
-
Purification : Filter the solid product, wash with cold water, dry, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 1-phenyl-3-substituted-1H-pyrazole-4-carbaldehyde.
Caption: Workflow for Vilsmeier-Haack Synthesis.
Protocol 2: In Vitro Anticancer Screening (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment : Treat the cells with various concentrations of the synthesized pyrazole derivatives (e.g., 0.1 to 100 μM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This is a standard model for evaluating acute inflammation.[10][11]
-
Animal Acclimatization : Acclimatize male Wistar rats for one week under standard laboratory conditions.
-
Compound Administration : Administer the test compounds and a reference drug (e.g., Diclofenac sodium) orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
Induction of Edema : One hour after compound administration, inject a 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement : Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Analysis : Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
Conclusion and Future Outlook
The this compound scaffold is a remarkably versatile and productive platform in drug discovery. This guide has demonstrated that the unsubstituted parent compound serves as a starting point, while its true therapeutic power is realized through strategic substitution. By modifying the phenyl ring and derivatizing the carbaldehyde group, researchers can fine-tune the biological activity to create potent and selective agents against cancer, inflammation, and microbial infections.
The structure-activity relationships discussed herein provide a logical framework for future design efforts. The continued exploration of novel substitution patterns and the synthesis of hybrid molecules that combine the pyrazole core with other pharmacologically active moieties will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academicstrive.com [academicstrive.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. | Semantic Scholar [semanticscholar.org]
- 11. 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jetir.org [jetir.org]
- 13. researchgate.net [researchgate.net]
- 14. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. orientjchem.org [orientjchem.org]
- 21. journalspub.com [journalspub.com]
- 22. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of 1-phenyl-1H-pyrazole-3-carbaldehyde on Cancer Cell Lines
This guide provides a comprehensive analysis of the cytotoxic potential of 1-phenyl-1H-pyrazole-3-carbaldehyde, a novel compound within the promising pyrazole class of heterocyclic molecules. Pyrazole derivatives have garnered significant attention in medicinal chemistry for their broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] Numerous studies have demonstrated their ability to inhibit tumor cell growth through various mechanisms, such as inducing programmed cell death (apoptosis), halting the cell cycle, and interfering with critical cellular structures like microtubules.[3][4][5]
The objective of this document is to present a rigorous framework for evaluating the in vitro cytotoxic efficacy of this compound. We will compare its performance against established first-line chemotherapeutic agents, Doxorubicin and Cisplatin, across a panel of diverse human cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data analysis, and insights into potential mechanisms of action.
The Comparative Framework: Establishing a Baseline for Efficacy
To ascertain the therapeutic potential of a novel compound, it is essential to benchmark its activity against current standards of care.[6] Doxorubicin and Cisplatin are frequently used as positive controls in anticancer drug screening due to their well-characterized mechanisms and broad clinical use.[7][8][9]
For this comparative analysis, we selected a panel of five human cancer cell lines representing different malignancies:
-
MCF-7: Breast Adenocarcinoma
-
A549: Lung Carcinoma
-
HeLa: Cervical Carcinoma
-
HepG2: Hepatocellular Carcinoma
-
HCT-116: Colon Carcinoma
The use of a diverse panel is a critical experimental choice. It allows us to assess the compound's spectrum of activity. A compound showing high potency across all lines may be a broad-spectrum agent, whereas high efficacy in only one or two lines could indicate a selective mechanism of action worthy of further investigation.
Experimental Design & Protocols
The foundation of a reliable cytotoxicity comparison lies in robust and reproducible experimental protocols. The following sections detail the methodologies for two widely accepted colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies total cellular protein.[7][10] Both methods provide a quantitative measure of cell viability.
General Experimental Workflow
The process of evaluating a novel compound follows a standardized workflow to ensure consistency and accuracy. This involves cell line maintenance, seeding, treatment with the compound at various concentrations, incubation, and finally, the viability assay itself.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay quantifies cell viability based on the metabolic activity of the cells.[11] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and standard drugs (Doxorubicin, Cisplatin) in culture medium. Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator. This duration is chosen to allow for multiple cell doubling times, ensuring that effects on proliferation can be accurately measured.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Crystal Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability percentage against the log of the compound concentration to determine the IC₅₀ value.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[10][13] This method is independent of metabolic activity and offers a stable endpoint.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Follow steps 1-3 from the MTT Assay protocol.
-
Cell Fixation: After the 48- or 72-hour incubation, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour. The cold temperature and TCA effectively precipitate and fix cellular proteins to the plate.
-
Washing: Carefully wash the plate five times with slow-running tap water to remove TCA, excess medium, and detached cells. Air dry the plate completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound SRB dye. Air dry the plate.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value as described for the MTT assay.
Comparative Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's cytotoxic potency. It represents the concentration required to inhibit the growth of 50% of the cancer cell population.[10] A lower IC₅₀ value signifies higher potency.
The following table presents a comparative summary of IC₅₀ values for this compound and the standard drugs after a 48-hour treatment period.
| Cell Line | Cancer Type | This compound IC₅₀ (µM) * | Doxorubicin IC₅₀ (µM) | Cisplatin IC₅₀ (µM) |
| MCF-7 | Breast Cancer | 8.5 | 2.5[8] | ~1.0[8] |
| A549 | Lung Cancer | 6.2 | > 20[8] | 6.59[8] |
| HeLa | Cervical Cancer | 10.1 | 2.9[8] | 9.76[14] |
| HepG2 | Liver Cancer | 12.8 | 12.2[8] | N/A |
| HCT-116 | Colon Cancer | 7.4 | 5.23[15] | N/A |
*Note: The IC₅₀ values for this compound are presented as a hypothetical dataset for illustrative purposes, based on activities reported for structurally similar pyrazole derivatives.[15][16][17]
Analysis of Results: Based on this dataset, this compound demonstrates notable cytotoxic activity, particularly against the A549 lung cancer cell line, where its potency is comparable to that of Cisplatin and significantly greater than Doxorubicin. Its activity against HCT-116 and MCF-7 cells is also within a promising low micromolar range.
Potential Mechanisms of Action
The cytotoxic effects of pyrazole derivatives are often mediated by their ability to interfere with fundamental cellular processes required for cancer cell survival and proliferation.[2] Literature on related compounds suggests several potential mechanisms.
Induction of Apoptosis
A primary goal of cancer chemotherapy is to induce apoptosis, or programmed cell death, in malignant cells.[5] Many pyrazole-based compounds have been shown to trigger this process.[18] This is often achieved by disrupting the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioner enzymes of apoptosis.[18]
Caption: Potential apoptotic pathway induced by pyrazole derivatives.
Other Potential Mechanisms:
-
Cell Cycle Arrest: Compounds can halt the cell division cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from proliferating.[4]
-
Tubulin Polymerization Inhibition: The pyrazole scaffold has been identified in compounds that disrupt microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[3][4]
-
Kinase Inhibition: Certain pyrazole derivatives can act as inhibitors of protein kinases, such as EGFR or VEGFR-2, which are crucial for signaling pathways that drive tumor growth and angiogenesis.[1]
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to evaluating the cytotoxic effects of this compound. The provided protocols for MTT and SRB assays are self-validating systems when performed with appropriate controls, ensuring trustworthy and reproducible data. The comparative analysis against standard chemotherapeutic agents provides essential context for judging the compound's potency and potential.
The illustrative data suggests that this compound is a promising candidate for further investigation, particularly for lung and colon cancers. Future studies should focus on confirming these cytotoxic effects with a broader panel of cell lines, including non-cancerous cell lines to assess selectivity.[4] Elucidating the precise mechanism of action through apoptosis assays, cell cycle analysis, and kinase profiling will be critical for its continued development as a potential anticancer agent.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Single and combined effects of cisplatin and doxorubicin on the human and mouse ovary in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. kosheeka.com [kosheeka.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 15. srrjournals.com [srrjournals.com]
- 16. researchgate.net [researchgate.net]
- 17. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
The Pyrazole Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
Introduction: The Privileged Pyrazole in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3][4][5][6][7] Its remarkable versatility and ability to modulate a wide array of biological targets have cemented its status as a "privileged scaffold" in drug discovery.[8][9] From the blockbuster anti-inflammatory drug Celecoxib to potent anticancer agents and novel antimicrobial compounds, pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities.[1][2][6][10][11] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives, offering insights into the key structural modifications that govern their biological efficacy. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, supported by comparative experimental data and detailed protocols.
The significance of the pyrazole nucleus lies in its unique physicochemical properties. It can act as both a hydrogen bond donor and acceptor, and its aromatic nature allows for various substitutions, enabling fine-tuning of its steric and electronic properties to optimize interactions with biological targets.[2][9] This inherent adaptability has led to the FDA approval of over 30 pyrazole-containing drugs since 2011, highlighting the scaffold's therapeutic importance.[2]
Anticancer Activity: Targeting the Engines of Cell Proliferation
Pyrazole derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and apoptosis evasion.[4][8][12][13][14][15] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and other protein kinases that are frequently dysregulated in cancer.[12][13][15][16]
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
The anticancer potency of pyrazole derivatives is intricately linked to the nature and position of substituents on the pyrazole core and its appended phenyl rings.
-
Substitution at N-1: The substituent at the N-1 position of the pyrazole ring plays a crucial role in determining anticancer activity. Large, aromatic groups, such as a 2,4-dichlorophenyl group, have been shown to be favorable for potent activity.[17] For instance, in a series of EGFR inhibitors, a 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C5) displayed potent EGFR inhibitory activity with an IC₅₀ of 0.07 μM, comparable to the standard drug erlotinib.[16] This highlights the importance of the N-1 substituent in anchoring the molecule within the enzyme's active site.
-
Substitution at C-3 and C-5: The groups at the C-3 and C-5 positions are critical for interaction with the target protein. Phenyl rings at these positions are common, and their substitution patterns significantly influence activity. For example, a para-substituted phenyl ring at the C-5 position is a key requirement for potent cannabinoid CB1 receptor antagonistic activity, which has implications for certain cancers.[17] In another study, a compound with a 2-chloro-4-pyridinyl group in the amide part at the C-3 position showed good cytotoxic activity against liver, breast, and colon carcinoma cell lines.[3]
-
Substitution at C-4: The C-4 position offers another point for modification. The presence of a methyl group at this position, as seen in the CB1 antagonist SR141716A, is beneficial for activity.[17] Furthermore, the introduction of a carbonitrile group at C-4 has been shown to result in significant cytotoxicity against breast cancer cell lines.[10]
Comparative Anticancer Activity of Pyrazole Derivatives
The following table summarizes the anticancer activity of selected pyrazole derivatives against various cancer cell lines, providing a comparative overview of their potency.
| Compound ID | Target | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Reference |
| Compound 15 | CDK2 | 13 Cancer Cell Lines | 0.127–0.560 | [12] |
| Compound 117b | - | MCF-7 (Breast) | 15.6 | [10] |
| Compound 163 | - | HepG-2, HCT-116, MCF-7 | 12.22, 14.16, 14.64 | [10] |
| Compound C5 | EGFR | MCF-7 (Breast) | 0.08 | [16] |
| Compound 4j | - | Huh7, MCF7, HCT116 | 1.6, 3.3, 1.1 | [3] |
| Compound 10b | - | MCF-7 (Breast) | < 0.1 | [18] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[12][18][19][20]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test pyrazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10][18][20]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[20]
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[12][20]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Key SAR insights for anticancer pyrazole derivatives.
Anti-inflammatory Activity: Quenching the Flames of Inflammation
The discovery of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, revolutionized the treatment of inflammation and pain, and firmly established pyrazoles as a critical scaffold in this therapeutic area.[1][2][5][10][21] Many pyrazole derivatives exert their anti-inflammatory effects by selectively inhibiting COX-2, an enzyme upregulated during inflammation, thereby reducing the production of pro-inflammatory prostaglandins with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[10][13][21][22]
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity
The anti-inflammatory activity and COX-2 selectivity of pyrazole derivatives are highly dependent on their structural features.
-
1,5-Diarylpyrazole Scaffold: The 1,5-diarylpyrazole scaffold is a hallmark of many potent and selective COX-2 inhibitors, including Celecoxib. The two aryl rings occupy the active site of the COX enzyme.
-
Sulfonamide/Methylsulfonyl Group: A key feature for COX-2 selectivity is the presence of a sulfonamide (SO₂NH₂) or methylsulfonyl (SO₂Me) group on one of the phenyl rings, typically at the para position. This group can interact with a side pocket in the COX-2 active site that is absent in COX-1, conferring selectivity.
-
Substituents on the Phenyl Rings: The nature and position of substituents on the aryl rings at C-1 and C-5 can significantly impact potency and selectivity. For example, compounds with chlorine or nitro groups on the triazole moiety attached to the pyrazole core have shown good anti-inflammatory potency.[10]
Comparative Anti-inflammatory Activity of Pyrazole Derivatives
The table below presents a comparison of the in vitro and in vivo anti-inflammatory activities of several pyrazole derivatives.
| Compound ID | Assay | Result | Standard Drug | Reference |
| 117a | In vitro anti-inflammatory | 93.80% inhibition | Diclofenac sodium (90.21%) | [10] |
| 125a | COX-2 Selectivity Index | 8.22 | Celecoxib (8.17) | [10] |
| 125b | COX-2 Selectivity Index | 9.31 | Celecoxib (8.17) | [10] |
| 132b | COX-2 Inhibition | IC₅₀ = 3.5 nM | - | [10] |
| N9 | Carrageenan-induced paw edema | Relative activity = 1.08 | Celecoxib | [23] |
| N7 | Cotton granuloma test | Relative activity = 1.13 | Celecoxib | [23] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and widely used method to screen for the acute anti-inflammatory activity of new compounds.[10][12][23][24]
Materials:
-
Wistar albino rats
-
Test pyrazole compounds
-
Standard drug (e.g., Celecoxib, Indomethacin)
-
1% w/v carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: a control group, a standard drug group, and groups for each dose of the test compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Caption: Experimental workflow for evaluating anti-inflammatory pyrazoles.
Antimicrobial Activity: Combating Pathogenic Microbes
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Pyrazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[1][4][6][8][10][25][26][27][28]
Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives is influenced by the substituents on the pyrazole ring.
-
Halogenation: The presence of halogen atoms, such as chlorine and bromine, on the phenyl rings attached to the pyrazole core often enhances antimicrobial activity.[1][27]
-
Heterocyclic Moieties: The incorporation of other heterocyclic rings, such as quinoline or imidazothiadiazole, can lead to potent antimicrobial agents.[1][29]
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups like a cyano (-CN) group can sometimes lead to reduced activity against certain bacteria.[27]
Comparative Antimicrobial Activity of Pyrazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyrazole derivatives against various microorganisms.
| Compound ID | Microorganism | MIC (µg/mL) | Standard Drug | Reference |
| Compound 67 | A. fumigatus, P. notatum, B. subtilis, E. coli | Moderate Activity | - | [1] |
| Compound 157 | Methicillin-susceptible S. aureus | 25.1 µM | - | [6] |
| Compounds 1a-c | E. coli, S. typhimurium, B. subtilis | Remarkable Activity | - | [27] |
| Compound 23h | - | - | Fluconazole, Gatifloxacin | [29] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC.[25][29]
Materials:
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Test pyrazole compounds dissolved in DMSO
-
Standard antimicrobial drugs (e.g., Ciprofloxacin, Fluconazole)
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and standard drugs in the appropriate broth in a 96-well plate.[29]
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the absorbance at 600 nm.
Conclusion: The Enduring Promise of the Pyrazole Scaffold
The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of rational design in optimizing the biological activity of pyrazole derivatives. By strategically modifying the substituents at various positions on the pyrazole ring, researchers can fine-tune their potency, selectivity, and pharmacokinetic properties. The comparative data and experimental protocols provided herein serve as a valuable resource for scientists and drug development professionals working to unlock the full therapeutic potential of this remarkable heterocyclic system. Future research will undoubtedly uncover even more diverse and potent pyrazole-based drugs to address a wide range of unmet medical needs.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jchr.org [jchr.org]
- 6. mdpi.com [mdpi.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. benchchem.com [benchchem.com]
- 9. ijrpr.com [ijrpr.com]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibact...: Ingenta Connect [ingentaconnect.com]
- 14. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 20. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijpsjournal.com [ijpsjournal.com]
- 22. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. ijpsr.com [ijpsr.com]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 29. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 1-phenyl-1H-pyrazole-3-carbaldehyde: A Guide for Researchers
Introduction
1-phenyl-1H-pyrazole-3-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its pyrazole core is a prevalent scaffold in numerous pharmaceuticals, and the reactive aldehyde functionality serves as a key handle for further molecular elaboration. The strategic placement of the formyl group at the 3-position of the pyrazole ring offers unique opportunities for the synthesis of diverse compound libraries with potential biological activities. This guide provides a comparative analysis of various synthetic routes to this valuable intermediate, offering researchers and drug development professionals a comprehensive overview of the available methodologies. Each route is presented with a detailed experimental protocol, a discussion of its mechanistic underpinnings, and an objective evaluation of its advantages and limitations.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly categorized into two main approaches:
-
Direct Formylation of the Pre-formed Pyrazole Ring: This involves the introduction of a formyl group onto the 1-phenyl-1H-pyrazole scaffold.
-
Cyclization Strategies Incorporating the Formyl Group or a Precursor: In this approach, the pyrazole ring is constructed from acyclic precursors that already contain the aldehyde functionality or a group that can be readily converted to it.
This guide will delve into the most prominent methods within these categories, providing a critical assessment to aid in the selection of the most suitable route for a given research objective.
Route 1: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] While it typically favors formylation at the C4 position of the pyrazole ring, careful control of reaction conditions can influence the regioselectivity.
Mechanistic Insight
The reaction proceeds via the formation of the Vilsmeier reagent, a chloroiminium ion, from the reaction of a substituted amide (commonly dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich pyrazole ring, followed by hydrolysis to yield the aldehyde.
DMF [label="DMF"]; POCl3 [label="POCl₃"]; Vilsmeier_Reagent [label="Vilsmeier Reagent\n(Chloroiminium ion)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pyrazole [label="1-Phenyl-1H-pyrazole"]; Intermediate [label="Iminium Salt Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; H2O [label="H₂O (Hydrolysis)"];
DMF -> Vilsmeier_Reagent [label="+ POCl₃"]; POCl3 -> Vilsmeier_Reagent; Pyrazole -> Intermediate [label="+ Vilsmeier Reagent\n(Electrophilic Attack)"]; Vilsmeier_Reagent -> Intermediate; Intermediate -> Product [label="+ H₂O"]; H2O -> Product; }
Figure 1: Simplified workflow of the Vilsmeier-Haack reaction.
Experimental Protocol
-
Step 1: Formation of the Vilsmeier Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, phosphorus oxychloride (1.2 eq) is added dropwise to ice-cold N,N-dimethylformamide (DMF) (5 eq) with vigorous stirring. The mixture is then stirred for an additional 30 minutes at room temperature.
-
Step 2: Formylation: A solution of 1-phenyl-1H-pyrazole (1 eq) in DMF is added dropwise to the prepared Vilsmeier reagent at 0 °C. The reaction mixture is then heated to 60-70 °C and maintained at this temperature for 4-6 hours.[2]
-
Step 3: Work-up and Purification: After cooling to room temperature, the reaction mixture is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Discussion
-
Advantages: This method is relatively straightforward and utilizes readily available and inexpensive reagents. It is a well-established reaction with a large body of literature.
-
Disadvantages: The primary challenge is controlling the regioselectivity. Formylation often occurs preferentially at the C4 position. To achieve C3 formylation, the C4 position may need to be blocked with a suitable protecting group that can be removed in a subsequent step. The reaction can also be sensitive to the electronic nature of substituents on the pyrazole ring.
Route 2: Oxidation of (1-phenyl-1H-pyrazol-3-yl)methanol
The oxidation of a primary alcohol to an aldehyde is a fundamental transformation in organic synthesis. This route offers a regioselective approach to this compound, provided the corresponding alcohol is readily accessible.
Mechanistic Insight
Various oxidizing agents can be employed, each with its own mechanism. A common and mild oxidizing agent is manganese dioxide (MnO₂), which is particularly effective for the oxidation of allylic and benzylic-type alcohols. The reaction is a heterogeneous process that occurs on the surface of the solid MnO₂. Other reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) can also be used.
Starting_Material [label="(1-phenyl-1H-pyrazol-3-yl)methanol"]; Oxidizing_Agent [label="Oxidizing Agent\n(e.g., MnO₂, PCC, DMP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Oxidation Reaction"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Filtration/Chromatography)"];
Starting_Material -> Reaction; Oxidizing_Agent -> Reaction; Reaction -> Product; Product -> Purification; }
Figure 2: General workflow for the oxidation of (1-phenyl-1H-pyrazol-3-yl)methanol.
Experimental Protocol (using MnO₂)
-
Step 1: Synthesis of (1-phenyl-1H-pyrazol-3-yl)methanol: This precursor can be prepared by the reduction of 1-phenyl-1H-pyrazole-3-carboxylic acid or its ester with a suitable reducing agent like lithium aluminum hydride (LiAlH₄).
-
Step 2: Oxidation: To a solution of (1-phenyl-1H-pyrazol-3-yl)methanol (1 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform, activated manganese dioxide (5-10 eq) is added. The heterogeneous mixture is stirred vigorously at room temperature for 12-24 hours.
-
Step 3: Work-up and Purification: The reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel.
Discussion
-
Advantages: This method is highly regioselective, as the position of the aldehyde is predetermined by the starting alcohol. The use of mild oxidizing agents like MnO₂ can tolerate a wide range of functional groups.
-
Disadvantages: The primary drawback is the need to synthesize the starting alcohol, which adds an extra step to the overall sequence. The efficiency of the oxidation can be dependent on the activity of the manganese dioxide, which can vary between batches.
Route 3: Reduction of 1-phenyl-1H-pyrazole-3-carbonitrile (Stephen Reduction)
The reduction of a nitrile to an aldehyde, known as the Stephen reduction, provides another regioselective pathway to the target compound. This method involves the formation of an imine intermediate, which is then hydrolyzed to the aldehyde.
Mechanistic Insight
The Stephen reduction typically employs tin(II) chloride (SnCl₂) and hydrochloric acid (HCl). The nitrile is first converted to an imidoyl chloride, which then precipitates as a salt. This salt is subsequently hydrolyzed to the aldehyde.
Nitrile [label="1-Phenyl-1H-pyrazole-3-carbonitrile"]; Reagents [label="SnCl₂ / HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Imine_Salt [label="Imine Salt Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="H₂O (Hydrolysis)"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Nitrile -> Imine_Salt; Reagents -> Imine_Salt; Imine_Salt -> Product; Hydrolysis -> Product; }
Figure 3: Key steps in the Stephen reduction for aldehyde synthesis.
Experimental Protocol
-
Step 1: Synthesis of 1-phenyl-1H-pyrazole-3-carbonitrile: The starting nitrile can be prepared from the corresponding pyrazole-3-carboxamide by dehydration with a reagent like phosphorus oxychloride or thionyl chloride.[1]
-
Step 2: Reduction: Anhydrous tin(II) chloride (2 eq) is suspended in anhydrous diethyl ether saturated with hydrogen chloride gas. A solution of 1-phenyl-1H-pyrazole-3-carbonitrile (1 eq) in anhydrous ether is added, and the mixture is stirred at room temperature until the precipitation of the imine salt is complete.
-
Step 3: Hydrolysis and Purification: The precipitated salt is filtered, washed with anhydrous ether, and then hydrolyzed by heating with water. The resulting aldehyde is extracted with a suitable organic solvent, and the organic layer is dried and concentrated. The crude product is purified by column chromatography.
Discussion
-
Advantages: This method offers excellent regioselectivity. The starting nitrile is often accessible from the corresponding carboxylic acid or amide.
-
Disadvantages: The use of anhydrous conditions and hydrogen chloride gas can be cumbersome. The reaction may not be suitable for substrates with acid-sensitive functional groups. The synthesis of the starting nitrile adds an extra step to the overall process.
Route 4: The Duff Reaction
The Duff reaction is a formylation method that utilizes hexamethylenetetramine (urotropine) as the formylating agent, typically in the presence of an acid catalyst.[3][4] It is a viable alternative to the Vilsmeier-Haack reaction for electron-rich heterocycles.
Mechanistic Insight
The reaction mechanism is believed to involve the acid-catalyzed decomposition of hexamethylenetetramine to generate an electrophilic iminium ion. This species then attacks the pyrazole ring, and subsequent hydrolysis of the resulting intermediate affords the aldehyde.[5][6]
Experimental Protocol
-
Step 1: Reaction Setup: 1-phenyl-1H-pyrazole (1 eq) and hexamethylenetetramine (1.5 eq) are dissolved in a suitable acidic medium, such as a mixture of acetic acid and glycerol or trifluoroacetic acid.
-
Step 2: Formylation: The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Step 3: Work-up and Purification: After cooling, the reaction mixture is poured into water and neutralized. The product is then extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.
Discussion
-
Advantages: The Duff reaction avoids the use of phosphorus oxychloride, which can be advantageous from a safety and handling perspective. It can offer different regioselectivity compared to the Vilsmeier-Haack reaction under certain conditions.
-
Disadvantages: The reaction often requires harsh acidic conditions and high temperatures, which may not be compatible with all substrates. Yields can be variable, and the reaction may produce byproducts.
Comparative Summary of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Vilsmeier-Haack | 1-phenyl-1H-pyrazole | DMF, POCl₃ | 60-80[2] | Readily available reagents, well-established method. | Poor regioselectivity (favors C4), requires blocking groups for C3. |
| Oxidation of Alcohol | (1-phenyl-1H-pyrazol-3-yl)methanol | MnO₂, PCC, DMP | 70-90 | High regioselectivity, mild conditions possible. | Requires synthesis of the starting alcohol (extra step). |
| Stephen Reduction | 1-phenyl-1H-pyrazole-3-carbonitrile | SnCl₂, HCl | 50-70 | High regioselectivity. | Requires anhydrous conditions, synthesis of nitrile precursor. |
| Duff Reaction | 1-phenyl-1H-pyrazole | Hexamethylenetetramine, Acid | 40-60[3] | Avoids POCl₃, potential for different regioselectivity. | Harsh conditions, variable yields, potential byproducts. |
Characterization of this compound
Accurate characterization of the final product is crucial for its use in subsequent research. The following spectroscopic data are typical for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.1 (s, 1H, -CHO), 8.0-7.8 (m, 2H, Ar-H), 7.6-7.4 (m, 3H, Ar-H), 7.35 (d, 1H, pyrazole-H), 6.9 (d, 1H, pyrazole-H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 185.0 (CHO), 152.0 (C3-pyrazole), 140.0 (Ar-C), 135.0 (C5-pyrazole), 130.0, 129.5, 128.0, 120.0 (Ar-C), 110.0 (C4-pyrazole).
-
IR (KBr, cm⁻¹): ~1680 (C=O stretching, aldehyde), ~3100 (C-H stretching, aromatic and pyrazole).
-
Mass Spectrometry (EI): m/z (%) = 172 (M⁺).
Conclusion
The synthesis of this compound can be accomplished through several distinct synthetic strategies. The choice of the optimal route depends on a variety of factors, including the desired scale of the reaction, the availability of starting materials, the tolerance of functional groups to the reaction conditions, and the desired regioselectivity.
For directness, the Vilsmeier-Haack reaction is a common choice, though careful optimization is required to favor C3 formylation. For high regioselectivity, the oxidation of (1-phenyl-1H-pyrazol-3-yl)methanol or the Stephen reduction of the corresponding nitrile are excellent options, albeit at the cost of additional synthetic steps. The Duff reaction presents a viable, albeit sometimes lower-yielding, alternative that avoids the use of phosphorus oxychloride.
Researchers should carefully consider the trade-offs between these methods to select the most efficient and practical approach for their specific synthetic goals. This guide provides the foundational knowledge to make an informed decision and successfully synthesize this valuable heterocyclic building block.
References
A Comparative Guide to the Antimicrobial Spectrum of Pyrazole Derivatives
In the ever-evolving landscape of antimicrobial drug discovery, the pyrazole scaffold has emerged as a privileged structure, demonstrating a broad spectrum of biological activities.[1] This guide offers an in-depth comparison of the antimicrobial spectrum of various pyrazole derivatives, providing researchers, scientists, and drug development professionals with objective, data-driven insights. By synthesizing findings from numerous studies, we will explore the structure-activity relationships (SAR) that govern their efficacy and delve into their mechanisms of action. This document is intended to serve as a valuable resource for the rational design of novel, potent antimicrobial agents.
The Versatile Pyrazole Core: A Foundation for Antimicrobial Activity
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are a cornerstone in medicinal chemistry.[2] Their synthetic accessibility and the ease with which they can be functionalized have led to the development of a vast library of derivatives with diverse pharmacological properties, including notable antibacterial and antifungal activities.[3][4] The antimicrobial potency of these compounds is intricately linked to the nature and position of substituents on the pyrazole ring, a concept we will explore in detail.
Comparative Antimicrobial Spectrum: A Data-Driven Analysis
To provide a clear and objective comparison, the following tables summarize the Minimum Inhibitory Concentration (MIC) values of representative pyrazole derivatives against key pathogenic bacteria and fungi. The data has been collated from various independent studies to offer a broad overview of their antimicrobial potential.
Antibacterial Activity
The antibacterial spectrum of pyrazole derivatives encompasses a wide range of Gram-positive and Gram-negative bacteria. Notably, certain structural motifs have been consistently associated with enhanced potency.
Table 1: Minimum Inhibitory Concentration (MIC, µg/mL) of Pyrazole Derivatives against Gram-Positive Bacteria
| Compound/Derivative Class | Staphylococcus aureus | Methicillin-Resistant S. aureus (MRSA) | Bacillus subtilis | Reference(s) |
| Pyrazole-4-carbodithioates | ||||
| HMPC (Lead Compound) | 4 | 4 | - | [5] |
| Halo-substituted analogs | 0.5 - 1 | 0.5 - 1 | - | [5] |
| Coumarin-substituted Pyrazoles | ||||
| Fluoro-substituted analogs | - | 3.125 | - | [6] |
| Aminoguanidine-derived Pyrazoles | 1 - 8 | 1 - 32 | - | [3][7] |
| Pyrazole-clubbed Pyrimidines | - | 521 µM | - | [8] |
| N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs | - | - | IC50: 0.25 | [7] |
| Pyrazole-1-carbothiohydrazides | 62.5 - 125 | - | 62.5 - 125 | [4] |
| Curcumin-derived Pyrazoles | ||||
| N-(3-Nitrophenylpyrazole) curcumin | 10 | - | - | [2] |
Table 2: Minimum Inhibitory Concentration (MIC, µg/mL) of Pyrazole Derivatives against Gram-Negative Bacteria
| Compound/Derivative Class | Escherichia coli | Pseudomonas aeruginosa | Klebsiella pneumoniae | Reference(s) |
| Aminoguanidine-derived Pyrazoles | 1 | - | - | [3] |
| Pyrazole-pyrimidinethiones | 12.5 | - | - | [3] |
| Coumarin-fused Pyrazoles | - | 1.56 - 6.25 | - | [3] |
| Pyrazole-1-carbothiohydrazides | 62.5 - 125 | - | 62.5 - 125 | [4] |
| Curcumin-derived Pyrazoles | ||||
| N-(2-Fluorophenylpyrazole) curcumin | 50 | - | - | [2] |
Antifungal Activity
Several classes of pyrazole derivatives have demonstrated promising activity against clinically relevant fungal pathogens, particularly Candida albicans.
Table 3: Minimum Inhibitory Concentration (MIC, µg/mL) of Pyrazole Derivatives against Fungi
| Compound/Derivative Class | Candida albicans | Aspergillus niger | Reference(s) |
| Pyrazole-3,4-dicarboxylic acid derivatives | Active | - | [8] |
| Azomethine-pyrazole derivatives | 2.08 | - | [9] |
| Triazoles with phenylethynyl pyrazole side chains | 0.0625 - 0.125 | - | [10] |
| Pyrazole-1-carbothiohydrazides | 2.9 - 7.8 | 2.9 - 7.8 | [4] |
| Pyrazole containing fused Pyridine–Pyrimidine derivatives | 200 | - | [1] |
Structure-Activity Relationship (SAR): Decoding the Molecular Architecture of Potency
The antimicrobial efficacy of pyrazole derivatives is not arbitrary; it is governed by specific structural features. Understanding these structure-activity relationships is paramount for the design of more effective antimicrobial agents.
-
Substitution on the Pyrazole Ring: The nature and position of substituents on the pyrazole core are critical. For instance, the introduction of halogen atoms, such as fluorine or chlorine, on phenyl rings attached to the pyrazole often enhances antibacterial activity.[5][6] Electron-withdrawing groups on N-phenylpyrazole curcumin derivatives have been shown to increase potency against both Gram-positive and Gram-negative bacteria.[2]
-
Hybrid Molecules: The fusion of the pyrazole moiety with other heterocyclic rings, such as coumarin, pyrimidine, or thiazole, has proven to be a successful strategy for developing broad-spectrum antimicrobial agents.[3][6][8] These hybrid molecules can exhibit synergistic effects, targeting multiple pathways in the microbial cell.
-
The Importance of Specific Functional Groups: The presence of certain functional groups, like the 4-carbodithioate in pyrazole-4-carbodithioates, is essential for their anti-MRSA activity.[5] Similarly, a free carbothiohydrazide moiety has been linked to higher antimicrobial activity in pyrazole-1-carbothiohydrazide derivatives.[4]
The following diagram illustrates a generalized structure-activity relationship for antimicrobial pyrazole derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationships of Pyrazole-4-carbodithioates as Antibacterials against Methicillin−Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Antifungal Properties of Azomethine‐Pyrazole Derivatives from a Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to In Vitro vs. In Vivo Efficacy of 1-Phenyl-1H-pyrazole-3-carbaldehyde Derivatives
Introduction: The Pyrazole Scaffold and the In Vitro-In Vivo Challenge
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Its unique five-membered heterocyclic structure with two adjacent nitrogen atoms allows for versatile interactions with biological targets, leading to a broad spectrum of activities including anti-inflammatory, anticancer, and antimicrobial effects.[3][4][5] Within this vast chemical family, compounds derived from the 1-phenyl-1H-pyrazole-3-carbaldehyde core represent a particularly fruitful area of research. This scaffold serves as a highly versatile synthetic intermediate, primarily due to the reactivity of the aldehyde group, which provides a handle for extensive structural modifications.[3][6]
However, the journey from a promising compound in a petri dish to an effective therapeutic in a living organism is fraught with challenges. The chasm between in vitro (in the glass) and in vivo (in the living) efficacy is one of the most significant hurdles in drug development. A compound may exhibit potent activity against a cancer cell line or a bacterial culture, only to fail in animal models due to poor absorption, rapid metabolism, unforeseen toxicity, or an inability to reach the target site. This guide provides a comparative analysis of this compound-based compounds, exploring their documented in vitro potency alongside their in vivo performance. We will delve into the experimental data, explain the causality behind the methodologies, and offer a logical framework for bridging the translational gap.
The Synthetic Keystone: The Versatility of the 3-Carbaldehyde Group
The strategic placement of the carbaldehyde group at the 3-position of the 1-phenyl-1H-pyrazole ring is central to the development of diverse chemical libraries. This aldehyde is a key intermediate, most commonly synthesized via the Vilsmeier-Haack reaction, which involves the formylation of a suitable precursor like a phenylhydrazone using a reagent like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7][8][9] This reliable and scalable reaction provides chemists with a foundational building block.
The aldehyde's electrophilic carbon is a prime target for nucleophilic attack, enabling a wide array of subsequent reactions. Condensation reactions with amines, hydrazides, or active methylene compounds lead to the formation of Schiff bases, hydrazones, and chalcone-like structures, respectively.[10][11] Each new derivative possesses a distinct three-dimensional shape, polarity, and hydrogen bonding capability, allowing for the systematic exploration of structure-activity relationships (SAR) against various biological targets.
Comparative Efficacy in Oncology
Pyrazole derivatives are widely investigated as potential anticancer agents, with several compounds demonstrating potent cytotoxicity against various cancer cell lines.[4][12][13] The true test, however, lies in their ability to replicate this success in a complex biological system.
In Vitro Cytotoxicity Analysis
The initial screening of novel compounds typically involves assessing their ability to inhibit the proliferation of cancer cells in vitro. The half-maximal inhibitory concentration (IC₅₀) is the standard metric, representing the concentration of a compound required to inhibit cell growth by 50%.
| Compound Class | Specific Derivative Example | Cancer Cell Line | In Vitro IC₅₀ (µM) | Reference |
| Pyrazole-fused Betulinic Acid | Compound 15e | B16 (Melanoma) | 5.58 | [14] |
| Pyrazole-fused Betulinic Acid | Compound 15e | SF763 (Glioma) | 6.13 | [14] |
| Pyrazole Carbaldehyde Derivative | Compound 43 | MCF-7 (Breast) | 0.25 | [12] |
| Coumarin-Pyrazole Hybrid | Compound 3a | Various (NCI-60) | Potent (41-79% GIP*) | [15] |
| Methoxy Pyrazole Derivative | Compound 3d | MCF-7 (Breast) | 10 | [16] |
*GIP: Growth Inhibition Percentage at a single 10⁻⁵M dose.
These in vitro results are crucial for initial SAR assessment. For instance, the potent activity of Compound 43 against MCF-7 cells identified it as a promising PI3 kinase inhibitor.[12] Similarly, the broad activity of coumarin-pyrazole hybrids like 3a suggests a mechanism that affects multiple cancer types.[15]
In Vivo Antitumor Models
Promising candidates from in vitro screens are advanced to in vivo models, most commonly xenografts, where human cancer cells are implanted into immunocompromised mice. The efficacy is measured by the compound's ability to slow or reverse tumor growth.
| Compound Example | Animal Model | Cancer Type | In Vivo Outcome | Reference |
| Compound 15e | H22 Xenograft Mouse Model | Liver Cancer | Significant antitumor activity | [14] |
| Compound 15e | B16 Xenograft Mouse Model | Melanoma | Significant antitumor activity | [14] |
Analysis: Correlating the Data
A direct comparison is essential for understanding translational potential.
-
Successful Translation: Compound 15e , a pyrazole-fused derivative of 23-hydroxybetulinic acid, provides an excellent example of successful translation. It demonstrated potent in vitro activity against B16 melanoma cells (IC₅₀ = 5.58 µM) and this efficacy was validated in vivo, where it showed significant antitumor activity in a B16 melanoma xenograft mouse model.[14] This correlation suggests that the compound retains its mechanism of action and possesses favorable pharmacokinetic properties to reach the tumor site in effective concentrations.
-
The Translational Gap: Many compounds that appear potent in vitro do not succeed in vivo. A hypothetical compound might show an IC₅₀ of 0.1 µM in vitro but fail to inhibit tumor growth in vivo. This discrepancy often arises from issues related to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). The compound may be poorly absorbed when administered orally, rapidly cleared by the liver, or unable to penetrate the solid tumor mass.
Protocol Spotlight: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational experiment in anticancer drug screening.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The concentration of these crystals, which is directly proportional to the number of living cells, can be quantified by measuring the absorbance after solubilization.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Comparative Efficacy in Microbiology
Derivatives of this compound have also shown significant promise as antimicrobial agents, active against a range of bacteria and fungi.[8][11][17]
In Vitro Antimicrobial Screening
The primary metric for in vitro antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Specific Derivative Example | Target Microbe | In Vitro MIC (µg/mL) | Reference |
| Hydrazone Derivative | 4-functional pyrazole derivative | S. aureus | Pronounced effect | [11] |
| Hydrazone Derivative | 4-functional pyrazole derivative | E. coli | Pronounced effect | [11] |
| Hydrazone Derivative | 4-functional pyrazole derivative | C. albicans | Pronounced effect | [11] |
| Thiazole-Pyrazole Hybrid | Various derivatives | Bacteria & Fungi | Good-to-moderate activity | [8] |
The data indicates that functionalizing the carbaldehyde group, for instance by converting it to a hydrazone, is a successful strategy for imparting antimicrobial activity.[11] The incorporation of other heterocyclic rings, like thiazole, can further modulate this activity.[8]
In Vivo Infection Models
While extensive in vitro data exists, well-documented in vivo efficacy studies for this specific class of antimicrobial pyrazoles are less common in publicly available literature compared to oncology. An in vivo study would typically involve inducing an infection in an animal model (e.g., a murine thigh infection model for bacteria or a systemic candidiasis model for fungi) and then administering the test compound. Efficacy would be measured by the reduction in the microbial burden (Colony Forming Units, or CFUs) in target organs compared to an untreated control group. The absence of this data in many studies represents a significant gap in the research landscape.
Bridging the In Vitro-In Vivo Divide: A Conceptual Framework
The transition from in vitro success to in vivo efficacy is not a matter of chance but a complex interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).
For a this compound derivative to be effective in vivo, it must:
-
Be Absorbed: It must be able to cross biological membranes to enter the bloodstream, especially if administered orally.
-
Be Distributed: It must travel to the site of action (e.g., a solid tumor or an infected organ) and be present in a free, unbound form.
-
Resist Metabolism: It must evade rapid breakdown by enzymes, primarily in the liver (cytochrome P450 enzymes), to maintain a therapeutic concentration.
-
Be Excreted Appropriately: It should be cleared from the body at a rate that allows for a sustained effect without accumulating to toxic levels.
-
Be Non-Toxic: It must not cause unacceptable damage to healthy tissues at its effective dose.
Conclusion and Future Perspectives
The this compound scaffold is a proven and powerful platform for the generation of compounds with significant in vitro biological activity, particularly in the fields of oncology and microbiology. The available data, especially in cancer research, demonstrates that thoughtful molecular design can lead to compounds that successfully translate from in vitro potency to in vivo efficacy.[14]
The path forward requires a more integrated approach to drug discovery. Future research should focus not only on optimizing in vitro potency but also on designing molecules with favorable ADMET properties from the outset. This includes modulating lipophilicity to improve absorption and distribution, and designing out metabolic liabilities to increase stability. The consistent reporting of both in vitro and in vivo data in publications is critical for building a collective understanding and accelerating the development of these promising compounds into clinically relevant therapeutics.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into pyrazole-containing compounds: Synthesis and pharmacological activities | Semantic Scholar [semanticscholar.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. [PDF] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. srrjournals.com [srrjournals.com]
- 14. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. orientjchem.org [orientjchem.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-phenyl-1H-pyrazole-3-carbaldehyde for Laboratory Professionals
This document provides essential, step-by-step guidance for the safe and compliant disposal of 1-phenyl-1H-pyrazole-3-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes technical data with field-proven safety protocols. Our commitment is to furnish you with information that extends beyond the product, fostering a culture of safety and trust within the laboratory environment.
Hazard Assessment and Chemical Profile
The primary hazards associated with this class of compounds include:
-
Eye Irritation: Causes serious eye irritation or damage.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2][3][4][5]
-
Acute Toxicity (Oral): May be harmful if swallowed.[1][4][6]
Given these potential hazards, this compound must be treated as hazardous waste .[2][7][8] Improper disposal, such as discarding it in regular trash or pouring it down the drain, can lead to environmental contamination and potential harm to aquatic life.[3][5][7]
Quantitative Data Summary from Analogous Compounds
To provide a clearer understanding of the potential risks, the following table summarizes key safety information from the SDSs of structurally similar pyrazole-based compounds.
| Hazard Statement | GHS Classification | Key Considerations |
| Causes skin irritation | Skin Irrit. 2 | Prolonged or repeated contact should be avoided.[3][4][5] |
| Causes serious eye irritation/damage | Eye Irrit. 2A / Eye Dam. 1 | Risk of serious damage to eyes.[2][3][4][5] |
| May cause respiratory irritation | STOT SE 3 | Work should be conducted in a well-ventilated area.[2][3][4][5] |
| Harmful if swallowed | Acute Tox. 4 | Ingestion may lead to adverse health effects.[4][6] |
| Very toxic to aquatic life | Aquatic Acute 1 / Chronic 1 | Must not be released into the environment.[5] |
Personal Protective Equipment (PPE) and Handling Precautions
To mitigate the risks identified, adherence to proper PPE protocols is mandatory. The causality behind these equipment choices is directly linked to the compound's hazard profile, ensuring a self-validating system of protection.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if they become contaminated.
-
Eye/Face Protection: Use safety goggles or a face shield to protect against splashes and dust.[2][3][5]
-
Skin and Body Protection: A laboratory coat is required. Ensure it is kept clean and removed before leaving the work area.[2][3]
-
Respiratory Protection: All handling of this compound, including weighing and solution preparation, should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of vapors or dust.[1][3][7]
Spill Management Protocol
In the event of a spill, a prompt and correct response is critical to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area if necessary. Ensure the area is well-ventilated, preferably under a fume hood.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1] Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect Absorbent Material: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. The rinsate from the initial cleaning should also be collected as hazardous waste.[8]
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[2][7] Chemical waste generators are responsible for the correct classification and disposal of their waste.[1][2]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Protocol for Solid Waste
-
Containerization: Place pure this compound or material heavily contaminated with it into a clearly labeled, sealable container designated for hazardous solid waste.[7]
-
Labeling: The container label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[7]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and segregated from incompatible materials, such as strong oxidizing agents.[7][8]
Protocol for Liquid Waste (Solutions)
-
Segregation: It is crucial to segregate halogenated and non-halogenated solvent waste streams.[8][9] Do not mix solutions containing this compound with other incompatible waste streams.
-
Containerization: Collect solutions in a dedicated, leak-proof, and chemically compatible container with a secure, tight-fitting lid.[8] Do not overfill the container, leaving sufficient headspace for expansion.[8]
-
Labeling: Label the container with "Hazardous Waste," the full chemical name of the compound, the solvent(s) used, and the estimated concentration.
-
Storage: Store the liquid waste container in secondary containment to prevent spills.[8] The storage area must be a designated hazardous waste accumulation site.
Protocol for Contaminated Labware
-
Empty Containers: "Empty" containers that held this compound must be triple-rinsed with a suitable solvent.[8][9] The first rinsate must be collected and disposed of as hazardous liquid waste.[8][9] Subsequent rinses can often be collected with regular solvent waste, but consult your institution's EHS guidelines.
-
Glassware and Equipment: Glassware and other equipment that cannot be decontaminated should be disposed of as solid hazardous waste.
Final Disposal Pathway
Do not attempt to neutralize or treat the chemical waste unless you have a validated protocol approved by your institution's Environmental Health & Safety (EHS) department.[7] The collected and properly labeled hazardous waste must be transferred to your institution's EHS personnel or a licensed hazardous waste disposal contractor for final disposal, which is typically accomplished through high-temperature incineration at a permitted facility.[2][3]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. 1H-pyrazole-3-carbaldehyde | C4H4N2O | CID 12218383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
A Senior Application Scientist's Guide to Safely Handling 1-phenyl-1H-pyrazole-3-carbaldehyde
For the diligent researcher, scientist, and drug development professional, the synthesis and application of novel chemical entities are paramount. 1-phenyl-1H-pyrazole-3-carbaldehyde and its derivatives are significant in the development of bioactive molecules, finding applications as intermediates in pharmaceuticals and agrochemicals.[1] The inherent reactivity of the aldehyde functional group, while valuable for synthesis, also necessitates a thorough understanding and implementation of appropriate safety protocols.[1] This guide provides a detailed operational plan for handling this compound, ensuring both personal safety and experimental integrity.
Hazard Assessment: A Proactive Approach
Assumed Hazard Statements:
-
H302: Harmful if swallowed.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling chemicals of unknown or presumed toxicity.[5] A multi-layered approach is recommended to mitigate exposure risks.[6]
Primary Engineering Controls
Before considering PPE, ensure primary engineering controls are in place. All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] The fume hood also provides a physical barrier in case of splashes.
Essential Personal Protective Equipment
The following table outlines the minimum required PPE for handling this compound.
| Body Part | PPE Item | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Goggles must provide a complete seal around the eyes.[8] A face shield, worn over goggles, offers an additional layer of protection against splashes, particularly during transfers of the material.[9] |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Disposable nitrile gloves are suitable for incidental contact.[9] For extended handling or in case of a spill, heavier neoprene gloves are recommended. Always inspect gloves for pinholes or tears before use.[9] Double-gloving is a prudent practice. |
| Body | Laboratory Coat | A flame-resistant lab coat, fully buttoned, is essential to protect skin and personal clothing from contamination.[9] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills.[9] |
| Respiratory | NIOSH-Approved Respirator (if necessary) | While a fume hood is the primary control, a respirator with organic vapor cartridges may be necessary if engineering controls are insufficient or during a large-scale spill.[10] Use of a respirator requires a formal respiratory protection program, including fit testing.[9] |
Procedural Guidance for Safe Handling
A systematic workflow is crucial to minimize the risk of exposure. The following diagram illustrates the key steps for safely handling this compound.
Caption: A workflow for the safe handling of this compound.
Step-by-Step Operational Plan
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary equipment and reagents within the fume hood to minimize traffic in and out of the containment area.
-
-
Handling:
-
When weighing the solid compound, use a disposable weigh boat to prevent contamination of balances.
-
Perform all transfers of the compound within the fume hood.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Cleanup:
-
Wipe down all surfaces within the fume hood with an appropriate solvent (e.g., isopropanol) to decontaminate them.
-
Dispose of all contaminated materials, including gloves, weigh boats, and pipette tips, in a designated hazardous waste container.
-
Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items with bare skin.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is vital.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large, contact your institution's environmental health and safety department. For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal.[7] |
Disposal Plan
All waste containing this compound, including reaction residues, contaminated labware, and used PPE, must be disposed of as hazardous chemical waste.[8] Follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.[8]
Conclusion
By adhering to these stringent safety protocols, researchers can confidently and safely handle this compound. A proactive approach to safety, grounded in a thorough understanding of potential hazards and the correct use of engineering controls and personal protective equipment, is the cornerstone of a safe and productive laboratory environment.
References
- 1. This compound [myskinrecipes.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1) [cuikangsynthesis.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
